molecular formula C33H58N7O17P3S B15549864 10-Methylundecanoyl-CoA

10-Methylundecanoyl-CoA

货号: B15549864
分子量: 949.8 g/mol
InChI 键: MBJBKIWXWSTSSK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-Methylundecanoyl-CoA is a useful research compound. Its molecular formula is C33H58N7O17P3S and its molecular weight is 949.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C33H58N7O17P3S

分子量

949.8 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-methylundecanethioate

InChI

InChI=1S/C33H58N7O17P3S/c1-21(2)11-9-7-5-6-8-10-12-24(42)61-16-15-35-23(41)13-14-36-31(45)28(44)33(3,4)18-54-60(51,52)57-59(49,50)53-17-22-27(56-58(46,47)48)26(43)32(55-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,43-44H,5-18H2,1-4H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)

InChI 键

MBJBKIWXWSTSSK-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Role of 10-Methylundecanoyl-CoA in Branched-Chain Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are crucial components of the cell envelope in many bacteria, contributing to membrane fluidity, permeability, and pathogenesis. In the context of Mycobacterium tuberculosis, the causative agent of tuberculosis, the biosynthesis of complex, long-chain BCFAs, particularly mycolic acids, is essential for the bacterium's survival and virulence. While the direct role of 10-methylundecanoyl-CoA as a primary precursor in the main elongation pathway of mycolic acids is not prominently documented, the principles of methyl branching, exemplified by the well-characterized synthesis of 10-methyl stearic acid (tuberculostearic acid), provide a foundational understanding of the processes involved. This technical guide will delve into the known mechanisms of methyl-branched fatty acid synthesis in mycobacteria, with a focus on the enzymatic steps, relevant quantitative data, and detailed experimental protocols for their study.

Introduction to Branched-Chain Fatty Acid Synthesis in Mycobacterium

The mycobacterial cell wall is a complex and unique structure, rich in lipids, with mycolic acids being a hallmark component. These are very long α-alkyl, β-hydroxy fatty acids that can contain various modifications, including methyl branches.[1][2] The synthesis of mycolic acids is a multi-step process involving two key fatty acid synthase (FAS) systems: FAS-I and FAS-II.

  • FAS-I: A multifunctional enzyme responsible for the de novo synthesis of shorter fatty acids (typically C16 to C26).[1][3]

  • FAS-II: A multi-enzyme complex that elongates the fatty acid products of FAS-I to generate the very long meromycolic acid chains (up to C56).[1][3]

Methyl branching on the fatty acid chain is a critical modification that influences the physicochemical properties of the mycobacterial cell envelope.

The Biosynthesis of 10-Methyl Stearic Acid (Tuberculostearic Acid): A Model for Methyl Branching

While the specific involvement of this compound is not extensively detailed in the literature regarding the primary mycolic acid backbone, the biosynthesis of 10-methyl stearic acid provides a clear and well-studied example of methyl group incorporation at the C10 position. This pathway serves as a valuable model for understanding the enzymatic machinery and precursors involved in generating mid-chain methyl-branched fatty acids in mycobacteria.

The synthesis of tuberculostearic acid from oleic acid (a C18:1 fatty acid) is a two-step process:[2][4]

  • Methylation: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the transfer of a methyl group from SAM to the double bond of an oleic acid precursor, forming a 10-methylene intermediate.[2][4] The key enzyme identified for this step is Cfa.[5]

  • Reduction: A reductase, utilizing a cofactor such as NADPH, reduces the methylene intermediate to form the final 10-methyl stearic acid.[2]

Tuberculostearic_Acid_Synthesis Oleic Acid Precursor Oleic Acid Precursor 10-Methylene Intermediate 10-Methylene Intermediate Oleic Acid Precursor->10-Methylene Intermediate Methylation SAM S-Adenosyl-L-methionine Cfa Cfa (Methyltransferase) SAM->Cfa 10-Methyl Stearic Acid\n(Tuberculostearic Acid) 10-Methyl Stearic Acid (Tuberculostearic Acid) 10-Methylene Intermediate->10-Methyl Stearic Acid\n(Tuberculostearic Acid) Reduction NADPH NADPH Reductase Reductase NADPH->Reductase Cfa->10-Methylene Intermediate Reductase->10-Methyl Stearic Acid\n(Tuberculostearic Acid)

Quantitative Data

Quantitative data on the enzyme kinetics for the specific methyltransferases involved in mycobacterial fatty acid synthesis are limited. However, studies on related enzymes provide some insight into their activity.

Enzyme/SystemSubstrate(s)Product(s)Key ParametersReference
Mycobacterial Fatty Acid Methyltransferase (FAMT) Fatty Acids, S-AdenosylmethionineFatty Acid Methyl Esters, S-AdenosylhomocysteineExhibits structural conservation with plant methyltransferases. Kinetic analysis of active-site variants helps determine ligand recognition.[6]
in vitro Mycolic Acid Synthesis [14C]acetateMycolic acidsInhibition of mycolic acid synthesis can be quantified by measuring the incorporation of radiolabeled precursors.[7]

Experimental Protocols

Extraction and Analysis of Mycobacterial Fatty Acid Methyl Esters (FAMEs) by GC-MS

This protocol is a standard method for analyzing the fatty acid composition of mycobacteria, including methyl-branched species.

Objective: To extract total lipids from mycobacterial cells, convert the fatty acids to their methyl esters (FAMEs), and analyze the FAME profile by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Mycobacterial cell culture

  • Chloroform

  • Methanol

  • 0.3% NaCl solution

  • BF3-methanol solution

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., polar-phase column)

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • Harvest mycobacterial cells by centrifugation.

    • Resuspend the cell pellet in a mixture of chloroform:methanol:0.3% NaCl (1:2:0.8, v/v/v).

    • Sonicate or vortex vigorously to ensure cell lysis and lipid extraction.

    • Add additional chloroform and 0.3% NaCl to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Saponification and Methylation:

    • Resuspend the dried lipid extract in a small volume of 0.5 M NaOH in methanol.

    • Heat at 100°C for 5-10 minutes to saponify the lipids (cleave fatty acids from glycerol backbones).

    • Cool the sample and add BF3-methanol solution.

    • Heat again at 100°C for 5 minutes to methylate the free fatty acids.

    • Cool the sample and add hexane and saturated NaCl solution.

    • Vortex and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

    • Collect the hexane layer and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAME sample onto the GC-MS system.

    • Use a temperature program that allows for the separation of a wide range of FAMEs.

    • The mass spectrometer will fragment the FAMEs, and the resulting fragmentation patterns can be used to identify the specific fatty acids, including their chain length and the position of any methyl branches.[8][9]

GCMS_Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Mycobacterial Cells Mycobacterial Cells Cell Lysis & Extraction\n(Chloroform:Methanol:NaCl) Cell Lysis & Extraction (Chloroform:Methanol:NaCl) Mycobacterial Cells->Cell Lysis & Extraction\n(Chloroform:Methanol:NaCl) Phase Separation Phase Separation Cell Lysis & Extraction\n(Chloroform:Methanol:NaCl)->Phase Separation Lipid Extract Lipid Extract Phase Separation->Lipid Extract Saponification\n(NaOH/Methanol) Saponification (NaOH/Methanol) Lipid Extract->Saponification\n(NaOH/Methanol) Methylation\n(BF3/Methanol) Methylation (BF3/Methanol) Saponification\n(NaOH/Methanol)->Methylation\n(BF3/Methanol) FAMEs in Hexane FAMEs in Hexane Methylation\n(BF3/Methanol)->FAMEs in Hexane GC-MS Analysis GC-MS Analysis FAMEs in Hexane->GC-MS Analysis Data Interpretation\n(Mass Spectra) Data Interpretation (Mass Spectra) GC-MS Analysis->Data Interpretation\n(Mass Spectra)

Stable Isotope Labeling to Trace Fatty Acid Metabolism

This protocol allows for the investigation of the metabolic pathways leading to the synthesis of branched-chain fatty acids by tracing the incorporation of labeled precursors.[10][11]

Objective: To cultivate mycobacteria in the presence of a stable isotope-labeled substrate and analyze the incorporation of the label into specific fatty acids.

Materials:

  • Mycobacterial culture medium

  • Stable isotope-labeled precursor (e.g., 13C-labeled acetate, 13C-labeled methionine)

  • Materials for FAMEs preparation and GC-MS analysis (as described in 4.1)

Procedure:

  • Culture and Labeling:

    • Grow mycobacterial cultures to a desired optical density.

    • Supplement the culture medium with the stable isotope-labeled precursor. The choice of precursor depends on the pathway being investigated (e.g., acetate for the fatty acid backbone, methionine for methyl group donation).

    • Continue incubation for a defined period to allow for the incorporation of the label into cellular lipids.

  • Lipid Extraction and FAMEs Preparation:

    • Harvest the labeled cells and perform lipid extraction and derivatization to FAMEs as described in protocol 4.1.

  • GC-MS Analysis and Data Interpretation:

    • Analyze the FAMEs by GC-MS.

    • The mass spectra of the FAMEs will show an increase in mass corresponding to the number of incorporated stable isotopes.

    • By analyzing the mass shifts, it is possible to determine the extent of de novo synthesis versus uptake of fatty acids and to trace the flow of carbon and methyl groups through the biosynthetic pathways.[10]

Signaling Pathways and Logical Relationships

The synthesis of branched-chain fatty acids in Mycobacterium is tightly regulated and integrated with the overall cellular metabolism. While a detailed signaling cascade specifically controlling this compound is not defined, the broader regulatory logic of mycolic acid biosynthesis is understood.

Mycolic_Acid_Regulation Precursors Acetyl-CoA Malonyl-CoA FAS_I Fatty Acid Synthase I Precursors->FAS_I Short_Chain_FAs C16-C26 Fatty Acyl-CoA FAS_I->Short_Chain_FAs FAS_II Fatty Acid Synthase II (Elongation) Short_Chain_FAs->FAS_II Condensation Condensing Enzymes (e.g., Pks13) Short_Chain_FAs->Condensation Meromycolic_Acids Meromycolic Acids (with/without methyl branches) FAS_II->Meromycolic_Acids Methylation Methyltransferases (e.g., Cfa) SAM S-Adenosyl-L-methionine SAM->Methylation Meromycolic_Acids->Methylation occurs on elongating chain Meromycolic_Acids->Condensation Mycolic_Acids Mycolic Acids Condensation->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Environmental_Signals Environmental Signals (e.g., pH, temperature) Regulatory_Proteins Regulatory Proteins Environmental_Signals->Regulatory_Proteins Regulatory_Proteins->FAS_I Regulatory_Proteins->FAS_II Regulatory_Proteins->Methylation

Conclusion

The synthesis of branched-chain fatty acids, particularly the complex mycolic acids, is a hallmark of Mycobacterium tuberculosis and a critical process for its viability and virulence. While the direct role of this compound as a key intermediate remains to be fully elucidated, the study of tuberculostearic acid biosynthesis provides a robust model for understanding the incorporation of methyl branches into fatty acid chains. The experimental protocols outlined in this guide, including GC-MS analysis of FAMEs and stable isotope tracing, are powerful tools for dissecting these intricate biosynthetic pathways. A deeper understanding of the enzymes involved, their substrate specificities, and their regulation will be instrumental in the development of novel therapeutics targeting the unique cell wall of M. tuberculosis.

References

The Pivotal Role of 10-Methylundecanoyl-CoA in Mycolic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycolic acids are the hallmark of Mycobacterium tuberculosis, forming the core of its unique and impermeable cell wall. Their biosynthesis is a complex and essential process, making it a prime target for novel anti-tubercular drug development. This technical guide delves into the critical role of a specific branched-chain fatty acid precursor, 10-Methylundecanoyl-CoA, in the intricate pathway of mycolic acid synthesis. While direct experimental evidence for the complete biosynthetic route of this specific precursor in M. tuberculosis is still emerging, this document synthesizes current knowledge on branched-chain fatty acid synthesis in mycobacteria to present a robust hypothetical pathway. We provide a detailed overview of the proposed enzymatic steps, key molecular players, and their significance in the overall assembly of mycolic acids. Furthermore, this guide includes relevant experimental protocols to facilitate further research and quantitative data from related mycobacterial systems to offer a comparative perspective. The logical and biochemical relationships are visualized through detailed diagrams to aid in the comprehension of these complex processes.

Introduction: The Significance of Mycolic Acids and Their Precursors

The cell wall of Mycobacterium tuberculosis is a formidable barrier, rich in lipids, that protects the bacterium from the host immune system and antimicrobial agents. Mycolic acids, very-long-chain α-alkyl, β-hydroxy fatty acids, are the major constituents of this protective layer.[1][2] The biosynthesis of these complex lipids is a multi-step process involving two distinct fatty acid synthase (FAS) systems: a eukaryotic-like FAS-I and a prokaryotic-like FAS-II.[3][4] FAS-I is responsible for the de novo synthesis of shorter fatty acids, which serve as precursors for the FAS-II system that elongates them to the full length of the meromycolate chain.[1][5]

Branched-chain fatty acids are crucial components of various lipids in mycobacteria, contributing to the fluidity and integrity of the cell envelope. One such precursor, believed to be important for certain types of mycolic acids or other complex lipids, is this compound. Its ten-carbon backbone with a methyl branch at the tenth position suggests a specialized biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

Based on the well-characterized biosynthesis of tuberculostearic acid (10-methyloctadecanoic acid) in mycobacteria, a two-step enzymatic pathway for the synthesis of 10-methylundecanoic acid is proposed.[6][7] This pathway involves the modification of a pre-existing unsaturated fatty acid.

Step 1: Methylenation of the Double Bond

The proposed pathway initiates with an unsaturated fatty acid, likely undecenoyl-CoA. A SAM-dependent methyltransferase would catalyze the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of the fatty acyl chain, forming a methylene-undecanoyl-CoA intermediate. In the case of tuberculostearic acid synthesis, the enzyme responsible for this step is BfaB.[7] It is hypothesized that a homologous enzyme in M. tuberculosis performs this function on a shorter acyl-CoA substrate.

Step 2: Reduction of the Methylene Group

Following methylenation, a FAD-binding oxidoreductase is proposed to reduce the methylene group to a methyl group, yielding this compound. In the biosynthesis of tuberculostearic acid, this reduction is catalyzed by the enzyme BfaA.[7] A similar enzymatic activity is expected to complete the synthesis of this compound.

The final step for its utilization in mycolic acid synthesis would be its activation to this compound by a fatty acyl-CoA ligase (FACL) or a fatty acyl-AMP ligase (FAAL).[8][9]

Mycolic_Acid_Precursor_Biosynthesis cluster_pathway Proposed Biosynthesis of this compound cluster_activation Activation for Mycolic Acid Synthesis Undecenoyl_CoA Undecenoyl-CoA Methylene_Intermediate 10-Methylene-undecanoyl-CoA Undecenoyl_CoA->Methylene_Intermediate Methyltransferase (BfaB homolog) Methyl_Product This compound Methylene_Intermediate->Methyl_Product Reductase (BfaA homolog) Activated_Precursor Activated 10-Methylundecanoyl-Precursor Methyl_Product->Activated_Precursor FACL / FAAL SAM S-Adenosyl-L-methionine (SAM) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH NADPH NADPH NADP NADP+ NADPH->NADP

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and substrate concentrations, for the proposed enzymes directly involved in this compound biosynthesis in M. tuberculosis. However, data from related enzymatic reactions in mycobacteria can provide valuable context.

Table 1: Kinetic Parameters of Related Mycobacterial Enzymes

EnzymeOrganismSubstrateKmkcatReference
Methionine AdenosyltransferaseM. smegmatisMethionine288 µM1.30 µmol/min/mg[10]
Methionine AdenosyltransferaseM. smegmatisATP76 µM1.30 µmol/min/mg[10]
Acyl-CoA Carboxylase (AccD1-AccA1)M. tuberculosis3-methylcrotonyl-CoA0.22 ± 0.05 mM303 ± 15 M-1s-1[11][12]

Note: This table presents data from related enzyme classes as direct kinetic data for the hypothesized this compound pathway is not available.

Experimental Protocols

Further investigation into the biosynthesis of this compound requires robust experimental methodologies. Below are detailed protocols for key experiments that would be essential for validating the proposed pathway and characterizing the involved enzymes.

Assay for SAM-Dependent Methyltransferase Activity

This protocol is adapted from commercially available kits and is suitable for determining the activity of the putative BfaB homolog.[3][13][14][15][16]

Principle: The activity of SAM-dependent methyltransferases is measured by detecting the production of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction. This can be done using a coupled enzyme assay that results in a colorimetric or fluorometric output.

Materials:

  • Purified putative methyltransferase (BfaB homolog)

  • Undecenoyl-CoA (substrate)

  • S-Adenosyl-L-methionine (SAM)

  • SAM Methyltransferase Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Coupled enzyme mix (containing SAH hydrolase and other enzymes to generate a detectable product)

  • Detection reagent (colorimetric or fluorometric)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction master mix containing the assay buffer, coupled enzyme mix, and the undecenoyl-CoA substrate at the desired concentration.

  • Add the purified methyltransferase enzyme to the wells of the 96-well plate. Include a negative control with no enzyme.

  • Initiate the reaction by adding SAM to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the enzyme activity based on a standard curve generated with known concentrations of SAH.

Methyltransferase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Master_Mix Prepare Master Mix (Buffer, Coupled Enzymes, Substrate) Initiate Initiate with SAM Master_Mix->Initiate Enzyme_Prep Aliquot Purified Enzyme Enzyme_Prep->Initiate Incubate Incubate at 37°C Initiate->Incubate Add_Reagent Add Detection Reagent Incubate->Add_Reagent Read_Plate Measure Signal Add_Reagent->Read_Plate Analyze Calculate Activity Read_Plate->Analyze

Caption: Workflow for SAM-dependent methyltransferase assay.
Detection and Quantification of Acyl-CoA Thioesters by LC-MS/MS

This protocol provides a general framework for the identification and quantification of this compound from mycobacterial cell lysates.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of small molecules like acyl-CoA thioesters. The molecules are first separated by liquid chromatography and then detected and fragmented by mass spectrometry, allowing for their identification and quantification.

Materials:

  • M. tuberculosis cell culture

  • Extraction solvent (e.g., acetonitrile/methanol/water with a weak acid)

  • Internal standards (e.g., odd-chain length acyl-CoAs)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Extraction:

    • Harvest mycobacterial cells by centrifugation.

    • Quench metabolism by rapidly resuspending the pellet in a cold extraction solvent.

    • Lyse the cells using methods such as bead beating or sonication.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Separate the acyl-CoA species using a gradient of mobile phases on a C18 column.

    • Detect the precursor ion corresponding to the theoretical mass of this compound in the first mass spectrometer.

    • Fragment the precursor ion and detect the characteristic product ions in the second mass spectrometer. A common fragment for CoA derivatives is m/z 428.0365.

  • Data Analysis:

    • Identify this compound based on its retention time and fragmentation pattern compared to a synthetic standard (if available) or by high-resolution mass measurement.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Harvest Mycobacterial Cells Extract Extract Metabolites Harvest->Extract Clarify Clarify Extract Extract->Clarify Inject Inject Sample Clarify->Inject Separate LC Separation Inject->Separate Detect MS/MS Detection Separate->Detect Identify Identify Peak Detect->Identify Quantify Quantify Analyte Identify->Quantify

Caption: General workflow for acyl-CoA analysis by LC-MS/MS.

Conclusion and Future Directions

The biosynthesis of mycolic acids is a cornerstone of M. tuberculosis physiology and a validated target for drug discovery. Understanding the generation of all its constituent precursors is paramount for the development of novel therapeutics. This guide has outlined a well-supported hypothetical pathway for the synthesis of this compound, a likely precursor for certain mycobacterial lipids. While direct experimental validation in M. tuberculosis is a critical next step, the knowledge from analogous pathways provides a strong foundation for future research.

Key future research directions should include:

  • Identification and characterization of the BfaA and BfaB homologs in M. tuberculosis responsible for the synthesis of this compound.

  • Quantitative metabolomic studies to confirm the presence and determine the intracellular concentration of this compound under different growth conditions.

  • Elucidation of the precise role of this compound in the structure of mycolic acids or other complex lipids.

  • Development of specific inhibitors against the enzymes of this pathway as potential anti-tubercular agents.

By focusing on these areas, the scientific community can further unravel the complexities of mycobacterial lipid metabolism and pave the way for new strategies to combat tuberculosis.

References

The Biological Significance of 10-Methyl Branched Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl branched fatty acids (10-Me-BFAs) are a class of saturated fatty acids characterized by a methyl group at the tenth carbon position. While less common than their straight-chain counterparts, 10-Me-BFAs play crucial roles in the biology of various organisms, particularly bacteria. Their unique structure imparts specific physicochemical properties to cell membranes and they are increasingly recognized for their potential in industrial applications and as biomarkers for certain diseases. This technical guide provides an in-depth overview of the biological significance of 10-Me-BFAs, focusing on their biosynthesis, physiological roles, and methods for their analysis.

Biosynthesis of 10-Methyl Branched Fatty Acids

The primary pathway for the synthesis of 10-methyl branched fatty acids has been elucidated in actinomycetes. It is a two-step process involving two key enzymes: BfaB and BfaA.[1]

  • Methylation by BfaB: The process begins with the methylation of a Δ9 unsaturated fatty acid, typically oleic acid (a C18 monounsaturated fatty acid), which is bound to a phospholipid in the cell membrane. The enzyme BfaB, a fatty acid methyltransferase, utilizes S-adenosyl methionine (SAM) as a methyl donor to add a methyl group to the double bond, forming a 10-methylene branched fatty acid intermediate.[1]

  • Reduction by BfaA: The 10-methylene intermediate is then reduced by the enzyme BfaA, an enoyl-ACP reductase, which uses NADPH as a reducing agent. This reduction step converts the double bond to a single bond, resulting in the final saturated 10-methyl branched fatty acid, such as 10-methylstearic acid (tuberculostearic acid).[1]

A similar pathway, the ten-methyl palmitate production (tmp) pathway, has been identified in some γ-proteobacteria, although the reductase in this pathway (TmpA) appears to be less active in some hosts like E. coli and yeast.[1]

Biosynthesis_of_10_Methyl_Branched_Fatty_Acids cluster_membrane Cell Membrane Unsaturated_Fatty_Acid Δ9-Unsaturated Fatty Acid (e.g., Oleic Acid) 10_Methylene_Intermediate 10-Methylene Branched Fatty Acid Intermediate Unsaturated_Fatty_Acid->10_Methylene_Intermediate Methylation SAM S-Adenosyl Methionine BfaB BfaB (Methyltransferase) SAM->BfaB BfaB->10_Methylene_Intermediate 10_Methyl_BFA 10-Methyl Branched Fatty Acid 10_Methylene_Intermediate->10_Methyl_BFA Reduction NADPH NADPH BfaA BfaA (Enoyl-ACP Reductase) NADPH->BfaA BfaA->10_Methyl_BFA

Figure 1: Biosynthesis of 10-Methyl Branched Fatty Acids.

Biological Roles and Significance

The presence of a methyl branch in the acyl chain of 10-Me-BFAs has significant implications for their biological function.

Regulation of Membrane Fluidity

One of the most critical roles of 10-Me-BFAs is the regulation of cell membrane fluidity. The methyl group introduces a steric hindrance that disrupts the tight packing of fatty acid chains in the lipid bilayer.[2] This disruption leads to a decrease in the melting temperature (Tm) of the membrane, thereby increasing its fluidity.[1] This is particularly important for bacteria to adapt to changes in environmental temperature and maintain membrane function. While precise quantitative data on the effect of 10-Me-BFAs on Tm are scarce, molecular dynamics simulations have shown that methyl branching, in general, reduces lipid condensation and decreases bilayer thickness.[2]

Role in Pathogenic Bacteria

10-Methylstearic acid, also known as tuberculostearic acid (TBSA), is a well-known component of the cell envelope of Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] In mycobacteria, TBSA is found in various phospholipids and is crucial for the structural integrity of the complex mycobacterial cell wall.[3][4] Recent studies have shown that TBSA plays a role in controlling membrane compartmentalization in M. smegmatis.[3] Due to its unique presence in mycobacteria, TBSA is a valuable biomarker for the diagnosis and monitoring of tuberculosis.[5][6][7]

Potential in Biotechnology and Industrial Applications

The low melting point and high stability of 10-Me-BFAs make them attractive for various industrial applications. For instance, 10-methyl stearate is being explored as a bio-based lubricant with superior performance characteristics compared to traditional vegetable oils.[1] The production of 10-Me-BFAs has been successfully engineered in yeast, with accumulation levels reaching over 35% of total cellular fatty acids, highlighting the potential for large-scale biotechnological production.[1]

Quantitative Data on 10-Methyl Branched Fatty Acids

The abundance of 10-Me-BFAs can vary significantly between different organisms and under different growth conditions.

Organism/System10-Methyl Branched Fatty AcidAbundance (% of Total Fatty Acids or other units)Reference
"Candidatus Methylomirabilis oxyfera"10-Methylhexadecanoic acid35 - 46%[5]
Engineered Yarrowia lipolytica10-Methylene and 10-Methyl BFAs> 35%[1]
Mycobacterium tuberculosis H37RvTuberculostearic acid in PI~70.7 mol% of PI species[8][9]
Mycobacterium tuberculosis H37RvTuberculostearic acid in PE~31.9 mol% of PE species[4]

Note: PI = Phosphatidylinositol, PE = Phosphatidylethanolamine

Experimental Protocols

The analysis of 10-methyl branched fatty acids typically involves extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Tuberculostearic Acid

This protocol is adapted from methods used for the quantitative analysis of TBSA in biological samples.[5][6]

1. Lipid Extraction:

  • Homogenize the sample (e.g., bacterial pellet, sputum) in a mixture of chloroform and methanol (typically 2:1 or 1:2 v/v).

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

2. Saponification and Methylation (Derivatization):

  • To the dried lipid extract, add a solution of sodium hydroxide in methanol and heat to saponify the fatty acids from complex lipids.

  • Acidify the mixture with hydrochloric acid in methanol and heat to convert the free fatty acids to their fatty acid methyl esters (FAMEs). This step is crucial for making the fatty acids volatile for GC analysis.

3. Extraction of FAMEs:

  • Extract the FAMEs from the reaction mixture using an organic solvent such as hexane or iso-octane.

  • Wash the organic phase with water to remove any residual acid.

  • Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent.

4. GC-MS Analysis:

  • Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).

  • Inject an aliquot of the sample into a gas chromatograph equipped with a mass spectrometer.

  • GC conditions: Use a capillary column suitable for FAME analysis (e.g., HP-5ms). A typical temperature program would be an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the FAMEs.

  • MS conditions: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification. For TBSA methyl ester, characteristic ions can be monitored for enhanced specificity.

GCMS_Workflow Sample Biological Sample (e.g., Bacterial Pellet) Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction Derivatization Saponification & Methylation (to FAMEs) Extraction->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Figure 2: Workflow for GC-MS Analysis of 10-Me-BFAs.

Signaling Pathways: An Area for Future Research

Currently, there is limited evidence to suggest that 10-methyl branched fatty acids act as direct signaling molecules to initiate specific intracellular signaling cascades. Their primary biological significance appears to be rooted in their structural role within cell membranes and as metabolic intermediates. While some branched-chain fatty acids have been shown to interact with nuclear receptors, a direct and defined signaling pathway for 10-Me-BFAs has not been elucidated. Future research may uncover novel signaling roles for these unique fatty acids.

Conclusion

10-Methyl branched fatty acids are a fascinating class of lipids with significant biological roles, particularly in the bacterial kingdom. Their ability to modulate membrane fluidity is essential for microbial adaptation, and their presence in pathogens like Mycobacterium tuberculosis makes them important diagnostic markers and potential drug targets. Furthermore, the unique physical properties of 10-Me-BFAs are paving the way for their use in novel biotechnological applications. Continued research into the biosynthesis, regulation, and physiological effects of these fatty acids will undoubtedly reveal further insights into their biological significance and unlock new opportunities for their application in science and industry.

References

Propionyl-CoA's Role Redefined: A Technical Guide to the Synthesis of 10-Methylundecanoyl-CoA via Branched-Chain Amino Acid Priming

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the biosynthesis of the branched-chain fatty acid, 10-methylundecanoyl-CoA, reveals a pivotal role for leucine-derived primers, shifting the long-held perspective of propionyl-CoA's direct involvement. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis pathway, supported by experimental data and detailed methodologies.

Contrary to the initial hypothesis centering on propionyl-CoA, compelling evidence indicates that the biosynthesis of this compound is initiated by a branched-chain starter unit derived from the amino acid leucine. The catabolism of leucine yields isovaleryl-CoA, which serves as the primary precursor for the synthesis of this specific iso-fatty acid. The elongation of this five-carbon branched-chain primer by fatty acid synthase (FAS) results in the characteristic methyl branch at the antepenultimate (ω-2) position, which in the case of an undecanoyl (C11) chain, corresponds to the 10th carbon atom.

Biosynthesis Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process primarily occurring in bacteria and certain other organisms. The pathway can be dissected into two main stages: primer generation from leucine and subsequent chain elongation.

Primer Generation: From Leucine to Isovaleryl-CoA

The journey from the essential amino acid leucine to the fatty acid primer is a critical preparatory phase.

  • Transamination: Leucine undergoes transamination, typically catalyzed by a branched-chain amino acid aminotransferase (BCAT), to form α-ketoisocaproate.

  • Oxidative Decarboxylation: The α-ketoisocaproate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex is a key regulatory point in branched-chain amino acid catabolism and its activity is crucial for the supply of branched-chain acyl-CoA primers for fatty acid synthesis. The product of this reaction is isovaleryl-CoA, a five-carbon branched-chain acyl-CoA. In bacteria, the BCKDH complex is a key participant in the synthesis of branched, long-chain fatty acids.[1]

dot

Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA BCKDH FAS Fatty Acid Synthase (FAS) Isovaleryl_CoA->FAS Primer Methylundecanoyl_CoA This compound FAS->Methylundecanoyl_CoA Elongation (Malonyl-CoA) cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Cell_Harvest Cell Harvest Lipid_Extraction Lipid Extraction Cell_Harvest->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Methylation Methylation (FAMEs) Saponification->Methylation GC_Separation GC Separation Methylation->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection

References

An In-depth Technical Guide to the Enzymes Involved in the Elongation of 10-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biosynthesis of long-chain methyl-branched fatty acids is a critical metabolic pathway in various organisms, notably in Mycobacterium species where they serve as precursors to mycolic acids, essential components of the cell wall. The elongation of 10-methylundecanoyl-CoA, a C12 methyl-branched acyl-CoA, is a key step in the formation of these complex lipids. This technical guide provides a comprehensive overview of the enzymatic machinery responsible for this elongation process. The central players in this pathway are the elongating β-ketoacyl-ACP synthases of the Fatty Acid Synthase-II (FAS-II) system, particularly KasA and KasB, and potentially the mammalian Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzymes. The substrate specificity of these condensing enzymes is the primary determinant for the elongation of methyl-branched acyl-CoAs. This document details the current understanding of these enzymes, their substrate preferences, and the experimental protocols for their study, providing a valuable resource for researchers in lipid metabolism and drug development targeting these pathways.

Introduction to Branched-Chain Fatty Acid Elongation

The elongation of fatty acids is a fundamental cellular process that occurs through a repeated cycle of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction. While the synthesis of straight-chain fatty acids is well-characterized, the elongation of branched-chain fatty acids, such as those with a methyl group, involves specific enzymatic adaptations. The initial incorporation of a methyl branch is often determined by the starter unit specificity of the initiating condensing enzyme, β-ketoacyl-acyl carrier protein synthase III (FabH). However, the subsequent elongation of an already branched acyl-CoA, like this compound, is dependent on the substrate tolerance of the elongating condensing enzymes.

Key Enzyme Systems in the Elongation of this compound

The elongation of this compound is primarily attributed to the Fatty Acid Synthase-II (FAS-II) system in bacteria, with analogous functions performed by the ELOVL family of enzymes in mammals.

The Bacterial Fatty Acid Synthase-II (FAS-II) System

The FAS-II system is a dissociated multi-enzyme complex where each reaction is catalyzed by a separate, monofunctional enzyme. The key enzymes driving the elongation of acyl-ACPs (the activated form of acyl-CoAs in this pathway) are the β-ketoacyl-ACP synthases.

  • β-Ketoacyl-ACP Synthase I (FabB) and II (FabF): In many bacteria, FabB and FabF are the primary elongating condensing enzymes. While their substrate specificities are generally geared towards straight-chain acyl-ACPs, studies on organisms producing branched-chain fatty acids suggest that their substrate pockets can accommodate the methyl branch. The precise kinetics for a C12 methyl-branched substrate are not extensively documented but are inferred from the presence of longer methyl-branched fatty acids in these organisms.

  • β-Ketoacyl-ACP Synthase A (KasA) and B (KasB): In Mycobacterium tuberculosis, the elongation of long-chain acyl-ACPs, including methyl-branched precursors of mycolic acids, is predominantly carried out by KasA and KasB. These enzymes are essential for the survival of the bacterium and are validated drug targets. They are known to elongate acyl-ACPs up to C54 in length and must therefore accept long-chain methyl-branched substrates.

The Mammalian Elongation of Very-Long-Chain Fatty Acids (ELOVL) System

In mammals, the elongation of fatty acids beyond C16 occurs in the endoplasmic reticulum and is catalyzed by a complex of enzymes, with the rate-limiting condensation step performed by the ELOVL family of elongases.

  • ELOVL1, ELOVL3, ELOVL6, and ELOVL7: These elongases are primarily involved in the synthesis of saturated and monounsaturated very-long-chain fatty acids (VLCFAs). While their primary substrates are straight-chain acyl-CoAs, the possibility of them acting on methyl-branched substrates cannot be entirely ruled out, especially for those involved in the synthesis of complex lipids in specific tissues. However, direct evidence for the elongation of this compound by these enzymes is currently lacking.

Quantitative Data on Enzyme Activity

Direct quantitative kinetic data (Km and Vmax) for the elongation of this compound by specific enzymes are scarce in the literature. The available data primarily focuses on the substrate specificity of the initiating condensing enzyme, FabH, with various short-chain branched and straight-chain acyl-CoA primers.

EnzymeOrganismSubstrate(s)Km (µM)Vmax or kcatReference
FabHStaphylococcus aureusIsobutyryl-CoA37-[1]
FabHStaphylococcus aureusButyryl-CoA20-[1]
FabHStaphylococcus aureusAcetyl-CoA373-[1]
vcFabH2Vibrio choleraeOctanoyl-CoA24.2 ± 2.218.0 ± 1.1 µmol·min⁻¹·µmol⁻¹[2]

Note: The data presented above are for the initiating condensing enzyme FabH with short-chain substrates and are provided for context on branched-chain substrate utilization. Specific data for the elongation of this compound by elongating synthases is a significant research gap.

Experimental Protocols

In Vitro Reconstitution of Fatty Acid Elongation

A powerful method to study the activity of the enzymes involved in the elongation of this compound is through an in vitro reconstitution assay. This involves purifying the individual enzymes of the FAS-II system and combining them with the necessary substrates.

Materials:

  • Purified enzymes:

    • Malonyl-CoA:ACP transacylase (FabD)

    • β-ketoacyl-ACP synthase (e.g., KasA, KasB, FabF, or FabB)

    • β-ketoacyl-ACP reductase (FabG)

    • β-hydroxyacyl-ACP dehydratase (FabZ or FabA)

    • Enoyl-ACP reductase (FabI)

    • Acyl carrier protein (ACP)

  • Substrates:

    • This compound

    • Malonyl-CoA (can be radiolabeled, e.g., [2-¹⁴C]malonyl-CoA)

    • NADPH

    • NADH

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0, containing 1 mM DTT and 1 mM EDTA)

Procedure:

  • Acyl-ACP formation: In a preliminary step, this compound needs to be converted to 10-methylundecanoyl-ACP. This can be achieved using an acyl-ACP synthetase or by chemical means.

  • Reaction setup: In a microcentrifuge tube, combine the reaction buffer, purified enzymes, ACP, NADPH, and NADH.

  • Initiation: Start the reaction by adding 10-methylundecanoyl-ACP and [2-¹⁴C]malonyl-CoA.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding a strong acid (e.g., HCl) or by flash-freezing.

  • Product analysis: The elongated fatty acid products can be released from ACP by saponification, methylated, and then analyzed by techniques such as thin-layer chromatography (TLC) followed by autoradiography, or by gas chromatography-mass spectrometry (GC-MS).

Spectrophotometric Coupled Enzyme Assay for Condensing Enzyme Activity

The activity of the condensing enzyme (e.g., KasA) can be monitored continuously using a coupled spectrophotometric assay. This assay links the consumption of NADPH by the β-ketoacyl-ACP reductase (FabG) to the condensation reaction.

Materials:

  • Purified enzymes: Condensing enzyme (e.g., KasA), FabG, FabD, and ACP.

  • Substrates: this compound, malonyl-CoA, and NADPH.

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT).

Procedure:

  • Reaction mixture: In a quartz cuvette, combine the reaction buffer, purified enzymes (FabG, FabD, ACP), this compound, malonyl-CoA, and NADPH.

  • Initiation: Start the reaction by adding the condensing enzyme (KasA).

  • Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of this decrease is proportional to the activity of the condensing enzyme.

Signaling Pathways and Experimental Workflows

The regulation of branched-chain fatty acid elongation is not as well understood as that of straight-chain fatty acids. However, it is likely integrated with the overall regulation of lipid metabolism in the cell.

Fatty_Acid_Elongation_Pathway cluster_elongation_cycle Elongation Cycle Acyl_CoA This compound Condensation Condensation (KasA/B, FabB/F, ELOVL) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Keto-12-methyltridecanoyl-CoA Condensation->Ketoacyl_CoA CO2 Reduction1 Reduction (FabG, KAR) Ketoacyl_CoA->Reduction1 NADPH Hydroxyacyl_CoA 3-Hydroxy-12-methyltridecanoyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration (FabZ/A, HACD) Hydroxyacyl_CoA->Dehydration H2O Enoyl_CoA trans-2,3-Enoyl-12-methyltridecanoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction (FabI, TECR) Enoyl_CoA->Reduction2 NADH/NADPH Elongated_Acyl_CoA 12-Methyltridecanoyl-CoA Reduction2->Elongated_Acyl_CoA Further_Elongation Further_Elongation Elongated_Acyl_CoA->Further_Elongation Further Elongation or Incorporation into Lipids

Caption: The enzymatic cycle of this compound elongation.

Experimental_Workflow cluster_protein Protein Expression and Purification cluster_assay Enzyme Activity Assay cluster_analysis Product and Data Analysis Gene_Cloning Gene Cloning (e.g., kasA, fabG) Protein_Expression Protein Expression (e.g., in E. coli) Gene_Cloning->Protein_Expression Purification Protein Purification (Affinity, IEX, SEC) Protein_Expression->Purification In_Vitro_Assay In Vitro Elongation Assay (Reconstitution or Coupled Assay) Purification->In_Vitro_Assay Substrate_Prep Substrate Preparation (this compound) Substrate_Prep->In_Vitro_Assay Data_Acquisition Data Acquisition (e.g., Spectrophotometry, Radioactivity) In_Vitro_Assay->Data_Acquisition Product_Analysis Product Analysis (TLC, GC-MS) Data_Acquisition->Product_Analysis Kinetic_Analysis Kinetic Analysis (Km, Vmax) Data_Acquisition->Kinetic_Analysis Interpretation Interpretation and Conclusion

Caption: A typical experimental workflow for studying enzyme kinetics.

Conclusion and Future Directions

The elongation of this compound is a critical process in the biosynthesis of long-chain methyl-branched fatty acids, with the elongating β-ketoacyl-ACP synthases of the FAS-II system playing a pivotal role. While the general mechanism is understood, there remains a significant gap in our knowledge regarding the specific enzymes that act on C12 and longer methyl-branched substrates and their detailed kinetic properties. Future research should focus on:

  • Substrate specificity studies: Systematically testing the substrate range of various elongating condensing enzymes (KasA, KasB, FabF, FabB, and ELOVLs) with a series of methyl-branched acyl-CoAs of different chain lengths.

  • Kinetic characterization: Determining the Km and Vmax values for the most active enzymes with this compound to understand their efficiency.

  • Structural biology: Obtaining crystal structures of these enzymes in complex with branched-chain substrates to elucidate the molecular basis of their specificity.

  • In vivo studies: Utilizing metabolomics and genetic approaches in organisms that produce long-chain methyl-branched fatty acids to identify the physiologically relevant enzymes and their regulatory networks.

Addressing these research questions will not only advance our fundamental understanding of lipid metabolism but also provide a solid foundation for the development of novel therapeutics targeting diseases where these pathways are essential, such as tuberculosis.

References

Regulation of 10-Methylundecanoyl-CoA Production in Prokaryotes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the regulatory mechanisms governing the production of 10-methylundecanoyl-CoA, a key anteiso-branched-chain fatty acyl-CoA, in prokaryotes. The biosynthesis of this molecule is intricately linked to the production of the diffusible signal factor (DSF) family of quorum-sensing molecules in pathogens like Xanthomonas campestris. This document details the biosynthetic pathway, the key enzymes involved, and the known regulatory networks that control the flux of precursors into this specialized metabolic route. Furthermore, it presents quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

Branched-chain fatty acids (BCFAs) are integral components of the cell membrane in many bacteria, influencing membrane fluidity and adaptation to environmental stress. A specific class of BCFAs, the anteiso-series, are derived from the catabolism of L-isoleucine. This compound is an anteiso-branched-chain fatty acyl-CoA that serves as a crucial precursor for the synthesis of quorum-sensing signals in certain prokaryotes. In the plant pathogen Xanthomonas campestris, the derivative of this compound, cis-11-methyl-2-dodecenoic acid, functions as a diffusible signal factor (DSF) that regulates virulence and biofilm formation.[1][2][3] Understanding the regulation of this compound production is therefore critical for developing novel strategies to interfere with bacterial communication and pathogenesis.

The synthesis of BCFAs diverges from the straight-chain fatty acid pathway at the initial condensation step, which is catalyzed by β-ketoacyl-ACP synthase III (FabH).[4] The substrate specificity of FabH is a primary determinant for the type of fatty acid produced. In organisms that synthesize anteiso-BCFAs, FabH exhibits a preference for branched-chain acyl-CoA primers derived from amino acid metabolism.[3] The overall regulation of fatty acid synthesis is complex, involving transcriptional regulators that respond to the metabolic status of the cell.

Biosynthetic Pathway of this compound

The synthesis of this compound is initiated from the branched-chain amino acid L-isoleucine. The pathway involves the conversion of isoleucine to 2-methylbutyryl-CoA, which serves as the starter unit for the fatty acid synthase (FASII) system.

Step 1: Precursor Formation from Isoleucine

L-isoleucine is converted to 2-methylbutyryl-CoA through a series of enzymatic reactions catalyzed by the branched-chain amino acid (BCAA) catabolism pathway. A key enzyme in this process is the branched-chain α-keto acid dehydrogenase complex (BCKDH), which catalyzes the oxidative decarboxylation of the α-keto acid derived from isoleucine.[5]

Step 2: Initiation of Fatty Acid Synthesis

The enzyme β-ketoacyl-ACP synthase III (FabH) catalyzes the condensation of 2-methylbutyryl-CoA with malonyl-ACP to form 3-keto-4-methylhexanoyl-ACP. This is the committed step for the synthesis of anteiso-branched-chain fatty acids.[3]

Step 3: Elongation Cycles

The 3-keto-4-methylhexanoyl-ACP molecule enters the fatty acid elongation cycle. Each cycle consists of four reactions: reduction of the keto group by a 3-oxoacyl-ACP reductase (FabG), dehydration by a 3-hydroxyacyl-ACP dehydratase (FabZ), and reduction of the double bond by an enoyl-ACP reductase (FabI). Each cycle extends the acyl chain by two carbons, using malonyl-CoA as the donor. After four elongation cycles, 10-methylundecanoyl-ACP is produced. This is then converted to this compound.

Step 4: Conversion to cis-11-Methyl-2-dodecenoic Acid (DSF) in Xanthomonas

In Xanthomonas campestris, the pathway continues from an intermediate in the synthesis of this compound to produce the DSF signal molecule, cis-11-methyl-2-dodecenoic acid. This conversion is catalyzed by the enzyme RpfF, which possesses both dehydratase and thioesterase activities.[6][7] RpfF acts on a 3-hydroxyacyl-ACP intermediate of the fatty acid synthesis pathway.[7]

Key Enzymes and Their Regulation

β-Ketoacyl-ACP Synthase III (FabH)

FabH is the key enzyme that initiates branched-chain fatty acid synthesis and is a critical control point. The substrate specificity of FabH determines whether straight-chain or branched-chain fatty acids are produced. In Xanthomonas campestris, FabH has been shown to be essential for the production of BCFAs and the DSF quorum-sensing signal.[3] Replacing the native XccfabH with the E. coli homolog, which prefers acetyl-CoA, abolishes BCFA and DSF synthesis.[3]

RpfF

RpfF is a bifunctional enzyme with enoyl-CoA hydratase and thioesterase activities that is essential for the synthesis of DSF in Xanthomonas.[6] It acts on a 3-hydroxyacyl-ACP intermediate from the fatty acid biosynthesis pathway to generate the final unsaturated fatty acid signal. The expression and activity of RpfF are tightly regulated as part of the rpf gene cluster.

RpfB

RpfB is a fatty acyl-CoA ligase that is involved in the turnover of DSF signals.[1][8] It counteracts the thioesterase activity of RpfF by reactivating free fatty acids, including DSF, back to their corresponding CoA esters, thereby modulating the concentration of the signaling molecule.[2][6]

Regulatory Networks

The production of this compound is regulated at multiple levels, including the availability of precursors and the transcriptional control of the biosynthetic genes.

The rpf Gene Cluster and DSF Signaling

In Xanthomonas, the synthesis and perception of DSF are controlled by the rpf (regulation of pathogenicity factors) gene cluster.[2][6] This cluster includes rpfF (DSF synthase), rpfC (sensor kinase), and rpfG (response regulator). When DSF binds to the sensor kinase RpfC, it leads to a signaling cascade that ultimately controls the expression of a wide range of genes involved in virulence, biofilm formation, and secondary metabolism. Transcriptome analyses have shown that the RpfC/RpfG two-component system regulates a core group of genes, indicating its central role in coordinating cellular processes in response to cell density.[1]

Transcriptional Regulation of fab Genes

While the connection between the rpf quorum-sensing system and the fatty acid biosynthesis pathway is established through the utilization of a FASII intermediate by RpfF, the direct transcriptional regulation of the fab operon in response to DSF signaling in Xanthomonas is not yet fully elucidated. In other bacteria, global regulators such as FadR in E. coli and FapR in Bacillus subtilis control the expression of fab genes.[9][10] Xanthomonas campestris lacks a FadR homolog, and the specific mechanisms that coordinate the expression of fab genes with the demand for DSF precursors remain an active area of research.[11] It is plausible that the RpfC/RpfG system, or other global regulators, play a role in modulating the expression of the fab operon to ensure an adequate supply of precursors for DSF synthesis.

Quantitative Data

Quantitative analysis of branched-chain fatty acids and their acyl-CoA precursors is crucial for understanding the regulation of their biosynthesis. The following table summarizes representative data on the fatty acid composition of Xanthomonas campestris.

Fatty AcidRelative Abundance (%) at 20°CRelative Abundance (%) at 30°C
iso-C11:0~2~2
C11:0~1~1
iso-C12:0~1~1
iso-C13:0~8~7
anteiso-C13:0~3~3
C13:0~1~1
iso-C14:0~1~1
iso-C15:0~35~38
anteiso-C15:0~25~22
C15:0~1~1
iso-C16:0~2~2
C16:1~5~6
C16:0~10~11
iso-C17:1~2~2
iso-C17:0~2~2
anteiso-C17:0~1~1

Table 1: Fatty acid profile of Xanthomonas campestris wild-type cultivated in NYG medium.[12] The presence of significant amounts of iso- and anteiso-branched-chain fatty acids highlights the activity of the BCFA synthesis pathway.

Experimental Protocols

In Vitro Assay for FabH Activity

This protocol is adapted from Choi et al. (2000) and allows for the determination of FabH activity with various acyl-CoA substrates.[4]

Materials:

  • Purified FabH enzyme

  • Acyl-CoA substrates (e.g., 2-methylbutyryl-CoA, acetyl-CoA)

  • [2-¹⁴C]malonyl-CoA

  • Acyl carrier protein (ACP)

  • Malonyl-CoA:ACP transacylase (FabD)

  • NADPH

  • 3-oxoacyl-ACP reductase (FabG)

  • Reaction buffer (0.1 M sodium phosphate, pH 7.0)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing 25 µM ACP, 1 mM β-mercaptoethanol, 70 µM [2-¹⁴C]malonyl-CoA, 45 µM of the desired acyl-CoA substrate, 0.2 µg FabD, 100 µM NADPH, and 0.2 µg FabG in a final volume of 40 µl of reaction buffer.

  • Initiate the reaction by adding the purified FabH enzyme.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 10% trichloroacetic acid.

  • The product, a β-hydroxyacyl-ACP, can be separated by conformationally sensitive gel electrophoresis and visualized by autoradiography.

  • Alternatively, for a filter disc assay, a 35-µl aliquot is spotted onto a Whatman 3MM filter disc, which is then washed with ice-cold trichloroacetic acid to remove unreacted labeled malonyl-CoA. The radioactivity retained on the filter, corresponding to the elongated product, is quantified by scintillation counting.[4]

Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of short-chain acyl-CoAs, including this compound, from bacterial cells, adapted from published methods.[11]

Materials:

  • Bacterial cell pellet

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Extraction:

    • Rapidly quench bacterial metabolism by harvesting cells and immediately resuspending the pellet in ice-cold 10% TCA.

    • Add a known amount of the internal standard.

    • Lyse the cells by sonication on ice.

    • Pellet the protein by centrifugation at high speed (e.g., 17,000 x g) at 4°C.

    • The supernatant contains the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a suitable reversed-phase LC column (e.g., C18).

    • Separate the acyl-CoAs using a gradient of mobile phases, typically an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

    • Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and the internal standard need to be determined.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard, using a standard curve generated with a pure standard of this compound.

Visualizations

Signaling Pathway for DSF Biosynthesis and Regulation

DSF_Pathway cluster_precursor Precursor Supply cluster_fas Fatty Acid Synthesis (FASII) cluster_dsf DSF Synthesis & Regulation Isoleucine Isoleucine BCKDH BCKDH Isoleucine->BCKDH Primer 2-Methylbutyryl-CoA Isoleucine->Primer BCAA catabolism alpha_keto_acid α-Keto-β-methylvalerate FabH FabH Primer->FabH Elongation Elongation Cycles (FabG, FabZ, FabI) FabH->Elongation Initiation Precursor_ACP 3-Hydroxy-10-methylundecanoyl-ACP Elongation->Precursor_ACP RpfF RpfF Precursor_ACP->RpfF DSF cis-11-Methyl-2- dodecenoic acid (DSF) RpfF->DSF Dehydration & Thioesterase activity FFA Free Fatty Acids RpfF->FFA Thioesterase activity RpfC RpfC (Sensor) DSF->RpfC Quorum Sensing RpfG RpfG (Regulator) RpfC->RpfG Signal Transduction Virulence Virulence Gene Expression RpfG->Virulence Transcriptional Regulation RpfB RpfB RpfB->Primer Acyl-CoA Ligation FFA->RpfB

Caption: Biosynthesis and regulatory pathway of DSF in Xanthomonas.

Experimental Workflow for Acyl-CoA Quantification

Workflow Start Bacterial Culture Quench Metabolism Quenching (e.g., cold solvent) Start->Quench Harvest Cell Harvesting (Centrifugation) Quench->Harvest IS Add Internal Standard Harvest->IS Extraction Acyl-CoA Extraction (e.g., TCA precipitation) LC_MS LC-MS/MS Analysis Extraction->LC_MS IS->Extraction Data Data Processing (Quantification) LC_MS->Data Result Acyl-CoA Concentrations Data->Result

Caption: General workflow for acyl-CoA quantification from bacterial cells.

Conclusion

The regulation of this compound production in prokaryotes is a highly controlled process, particularly in bacteria like Xanthomonas campestris where it serves as a precursor for the DSF quorum-sensing signal. The key control points include the availability of the isoleucine-derived primer, the substrate specificity of the initiating enzyme FabH, and the complex regulatory network of the rpf gene cluster. While significant progress has been made in elucidating the biosynthetic pathway and the roles of key enzymes, further research is needed to fully understand the transcriptional coordination between the fatty acid synthesis machinery and the quorum-sensing system. The experimental protocols and data presented in this guide provide a foundation for future investigations aimed at dissecting these regulatory mechanisms, which could lead to the development of novel anti-virulence strategies.

References

Methodological & Application

Application Note: Quantification of 10-Methylundecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. As activated forms of fatty acids, they play a central role in cellular energy homeostasis and signaling. The quantification of specific acyl-CoA species like this compound is essential for studying metabolic flux, identifying biomarkers for metabolic diseases, and understanding the mechanism of action of drugs that target lipid metabolism. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of target analytes in complex biological matrices. The methodology involves extraction of acyl-CoAs from the sample, separation by reverse-phase liquid chromatography, and detection by MS/MS. Quantification is achieved by comparing the analyte's response to that of an internal standard.

Data Presentation

Table 1: Representative Quantitative Data for Acyl-CoA Species in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
This compound Data to be determined Data to be determined Data to be determined
Acetyl-CoA10.64--
Propionyl-CoA3.53--
Butyryl-CoA1.01--
Succinyl-CoA25.47--
C14:0-CoA (Myristoyl-CoA)-~2.5~1.5
C16:0-CoA (Palmitoyl-CoA)-~12~4
C18:0-CoA (Stearoyl-CoA)-~8~2.5

Note: The provided data for common acyl-CoAs are adapted from existing literature and are intended for illustrative purposes. Direct comparison between different studies may be affected by variations in experimental conditions and normalization methods.

Experimental Protocols

Sample Preparation (from Cultured Cells)

This protocol is optimized for the extraction of a broad range of acyl-CoAs from either adherent or suspension cell cultures.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (LC-MS grade), ice-cold, containing a suitable internal standard (e.g., 100 nM C17:0-CoA)

  • Deionized water, ice-cold

  • Acetonitrile (LC-MS grade), ice-cold

  • 5-Sulfosalicylic acid (SSA) solution (2.5% w/v in water), ice-cold

  • Microcentrifuge tubes (1.5 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 16,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Protein Precipitation:

    • Add 500 µL of ice-cold 2.5% (w/v) SSA to the cell pellet (typically from a 10 cm dish or equivalent).

    • For adherent cells, scrape the cells directly into the SSA solution.

    • Vortex the cell lysate vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Avoid disturbing the protein pellet.

  • Sample Storage:

    • The extracted samples can be stored at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Adaptable):

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 2% B

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: To be optimized for the specific instrument.

  • MRM Transitions:

Table 2: Predicted and Internal Standard MRM Transitions for this compound Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 950.8443.8100To be optimized
C17:0-CoA (Internal Standard)1020.5513.5100To be optimized

Note on MRM Transitions: The precursor ion [M+H]+ for this compound is calculated based on its molecular weight of 949.84 g/mol . The primary product ion is predicted based on the characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da) common to acyl-CoAs.[1] The collision energy must be empirically optimized for the specific instrument by infusing a standard of the analyte.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Harvest Cell Harvesting Lysis Lysis & Protein Precipitation (ice-cold 2.5% SSA) Harvest->Lysis Centrifuge1 Centrifugation (16,000 x g, 10 min, 4°C) Lysis->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Inject Sample Injection Collect->Inject Store at -80°C or analyze immediately LC Reverse-Phase LC Separation Inject->LC MS ESI-MS/MS Detection (MRM) LC->MS Quant Data Analysis & Quantification MS->Quant

Caption: Workflow for the quantification of this compound.

Metabolic Pathway: Beta-Oxidation of a Branched-Chain Fatty Acid

This compound, as a branched-chain fatty acyl-CoA, is expected to be metabolized through the mitochondrial beta-oxidation pathway. This process systematically shortens the acyl chain, producing acetyl-CoA and propionyl-CoA, which then enter the citric acid cycle.

G cluster_pathway Mitochondrial Beta-Oxidation cluster_downstream Downstream Metabolism Start This compound (C12-branched) Cycle1 β-Oxidation Cycle 1 Start->Cycle1 Product1 Acetyl-CoA Cycle1->Product1 Intermediate1 8-Methylnonanoyl-CoA (C10-branched) Cycle1->Intermediate1 TCA Citric Acid Cycle (TCA) Product1->TCA Cycle2 β-Oxidation Cycle 2 Intermediate1->Cycle2 Product2 Acetyl-CoA Cycle2->Product2 Intermediate2 6-Methylheptanoyl-CoA (C8-branched) Cycle2->Intermediate2 Product2->TCA Cycle3 β-Oxidation Cycle 3 Intermediate2->Cycle3 Product3 Acetyl-CoA Cycle3->Product3 Intermediate3 4-Methylpentanoyl-CoA (C6-branched) Cycle3->Intermediate3 Product3->TCA FinalCycle Final β-Oxidation Steps Intermediate3->FinalCycle Product4 Acetyl-CoA FinalCycle->Product4 Product5 Propionyl-CoA FinalCycle->Product5 Product4->TCA Product5->TCA via Succinyl-CoA

Caption: Beta-oxidation of this compound.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound using LC-MS/MS. The detailed protocols for sample preparation and analysis are based on established methods for similar acyl-CoA species and can be adapted to various biological matrices. While quantitative data and specific signaling pathways for this compound are yet to be fully elucidated in the literature, this guide offers the necessary tools for researchers to pursue these investigations. The provided workflows and diagrams serve as a clear visual guide for the experimental and biological processes involved.

References

Application Notes and Protocols for Measuring 10-Methylundecanoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative that plays a role in lipid metabolism. The study of enzymes that synthesize, modify, and degrade this compound is crucial for understanding its physiological functions and for the development of therapeutics targeting related metabolic pathways. These application notes provide detailed protocols for measuring the activity of key enzymes involved in the metabolism of this compound: Acyl-CoA Synthetase (ACS), Acyl-CoA Oxidase (ACO), and Acyl-CoA Dehydrogenase (ACAD).

Metabolic Pathway of this compound

This compound is anticipated to be metabolized through the mitochondrial β-oxidation pathway. The presence of a methyl group introduces a branch point in the fatty acid chain, leading to the production of propionyl-CoA in addition to acetyl-CoA during its degradation. The propionyl-CoA is then further metabolized, often being converted to succinyl-CoA, which can enter the citric acid cycle.

Caption: Metabolic pathway of this compound.

Data Presentation

The following tables present representative quantitative data for enzymes acting on substrates similar to this compound. These values can be used as a reference for expected results when using this compound as a substrate.

Table 1: Representative Kinetic Parameters for Acyl-CoA Synthetase (ACS)

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)
Oleate (18:1)Rat Liver Microsomes25150
Palmitate (16:0)Human Fibroblasts40120
Myristate (14:0)Mouse Heart Mitochondria60200

Table 2: Representative Specific Activities for Acyl-CoA Oxidase (ACO)

SubstrateEnzyme SourceSpecific Activity (U/mg)Optimal pH
Lauroyl-CoA (12:0)Rat Liver Peroxisomes0.858.0
Palmitoyl-CoA (16:0)Candida tropicalis1.207.5
Myristoyl-CoA (14:0)Rat Liver Peroxisomes0.658.0

Table 3: Representative Kinetic Parameters for Acyl-CoA Dehydrogenase (ACAD)

SubstrateEnzyme IsoformKm (µM)kcat (s⁻¹)
Octanoyl-CoA (8:0)Medium-Chain ACAD (MCAD)2.515
Palmitoyl-CoA (16:0)Long-Chain ACAD (LCAD)1.810
Butyryl-CoA (4:0)Short-Chain ACAD (SCAD)1525

Experimental Protocols

Protocol 1: Acyl-CoA Synthetase (ACS) Activity Assay (Radiometric)

This protocol is adapted from established methods for measuring long-chain fatty acyl-CoA synthetase activity.[1][2]

Principle: The assay measures the incorporation of a radiolabeled fatty acid (e.g., [³H]10-methylundecanoic acid) into its corresponding CoA thioester. The resulting radiolabeled acyl-CoA is separated from the unreacted fatty acid by solvent extraction and quantified by liquid scintillation counting.

Materials:

  • [³H]10-methylundecanoic acid (or other suitable radiolabeled branched-chain fatty acid)

  • 10-Methylundecanoic acid (unlabeled)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Bovine serum albumin (BSA), fatty acid-free

  • Triton X-100

  • Potassium phosphate buffer (pH 7.4)

  • Dole's extraction solvent (isopropanol:heptane:1 M H₂SO₄, 40:10:1)

  • Heptane

  • Liquid scintillation cocktail

  • Enzyme source (e.g., cell lysate, purified enzyme)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer, pH 7.4

    • 10 mM ATP

    • 5 mM MgCl₂

    • 0.5 mM CoA

    • 0.1% Triton X-100

    • 1 mg/ml BSA

    • 100 µM 10-methylundecanoic acid with a known amount of [³H]10-methylundecanoic acid.

  • Initiate the reaction by adding the enzyme source (e.g., 10-50 µg of protein).

  • Incubate at 37°C for 10-30 minutes.

  • Stop the reaction by adding 1.25 ml of Dole's extraction solvent.

  • Add 0.75 ml of heptane and 0.4 ml of water. Vortex and centrifuge to separate the phases.

  • Transfer the upper organic phase (containing unreacted fatty acid) to a new tube.

  • Wash the lower aqueous phase with 1 ml of heptane.

  • Transfer a portion of the lower aqueous phase (containing the [³H]this compound) to a scintillation vial.

  • Add liquid scintillation cocktail and count the radioactivity using a scintillation counter.

  • Calculate the amount of [³H]this compound formed based on the specific activity of the radiolabeled substrate.

Workflow Diagram:

ACS_Assay_Workflow start Prepare Reaction Mixture add_enzyme Add Enzyme Source start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop with Dole's Solvent incubate->stop_reaction extract Phase Extraction stop_reaction->extract separate Separate Aqueous Phase extract->separate count Scintillation Counting separate->count end Calculate Activity count->end

Caption: Workflow for the radiometric ACS assay.

Protocol 2: Acyl-CoA Oxidase (ACO) Activity Assay (Fluorometric)

This protocol is based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidation of the acyl-CoA substrate.[3]

Principle: Acyl-CoA oxidase catalyzes the oxidation of this compound, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., Amplex Red) to a highly fluorescent product (resorufin), which can be measured.

Materials:

  • This compound

  • Potassium phosphate buffer (pH 7.4)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Enzyme source (e.g., peroxisomal fraction, cell lysate)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 530-560/590 nm)

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing:

    • 50 mM Potassium phosphate buffer, pH 7.4

    • 0.1 U/ml HRP

    • 50 µM Amplex Red reagent

  • Add the enzyme source to each well.

  • Initiate the reaction by adding this compound to a final concentration of 10-100 µM.

  • Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence over time (kinetic mode) at 30°C.

  • The rate of fluorescence increase is proportional to the ACO activity.

  • A standard curve using known concentrations of H₂O₂ should be prepared to quantify the amount of H₂O₂ produced.

Reaction Scheme:

ACO_Assay_Reaction 10-Methylundecanoyl_CoA This compound ACO Acyl-CoA Oxidase 10-Methylundecanoyl_CoA->ACO O₂ H2O2 H₂O₂ HRP HRP H2O2->HRP Amplex_Red Amplex Red (non-fluorescent) Amplex_Red->HRP Resorufin Resorufin (fluorescent) ACO->H2O2 HRP->Resorufin

Caption: Principle of the fluorometric ACO assay.

Protocol 3: Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF Fluorescence Reduction)

This protocol is a highly sensitive method for measuring ACAD activity, adapted for branched-chain substrates.[4]

Principle: The assay measures the reduction of electron transfer flavoprotein (ETF) by an ACAD enzyme in the presence of its acyl-CoA substrate. The fluorescence of ETF's FAD cofactor is quenched upon reduction, and the rate of fluorescence decrease is proportional to the ACAD activity.

Materials:

  • This compound

  • Purified electron transfer flavoprotein (ETF)

  • HEPES buffer (pH 7.6)

  • Enzyme source (e.g., mitochondrial extract, purified ACAD)

  • Fluorometer with excitation at 380 nm and emission at 520 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 50 mM HEPES buffer, pH 7.6

    • 2-5 µM purified ETF

  • Place the cuvette in a fluorometer and record the baseline fluorescence.

  • Add the enzyme source to the cuvette.

  • Initiate the reaction by adding this compound to a final concentration of 25-200 µM.

  • Record the decrease in fluorescence over time.

  • The initial rate of fluorescence decrease is used to calculate the ACAD activity. The molar fluorescence coefficient of ETF is required for this calculation.

Logical Diagram of the Assay:

ACAD_Assay_Logic Substrate_Present This compound (Substrate) Electron_Transfer Electron Transfer Substrate_Present->Electron_Transfer ACAD_Active ACAD (Enzyme) ACAD_Active->Electron_Transfer ETF_Oxidized ETF (Oxidized) High Fluorescence ETF_Oxidized->Electron_Transfer ETF_Reduced ETF (Reduced) Low Fluorescence Electron_Transfer->ETF_Reduced Rate_Measurement Measure Rate of Fluorescence Decrease ETF_Reduced->Rate_Measurement

Caption: Logical flow of the ACAD ETF reduction assay.

Conclusion

The provided protocols offer robust methods for characterizing the enzymatic activity related to this compound. By adapting these established assays, researchers can investigate the synthesis and degradation of this branched-chain acyl-CoA, contributing to a deeper understanding of lipid metabolism and its role in health and disease. Careful optimization of substrate concentrations and enzyme amounts will be necessary to achieve accurate and reproducible results.

References

Application Notes and Protocols for In Vitro Enzyme Studies Using 10-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylundecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoAs are found in various organisms, including bacteria, plants, and animals.[1][2] They play significant roles in cellular metabolism, membrane structure, and signaling pathways.[3][4][5] In humans, BCFAs are obtained from dietary sources such as dairy and meat products and are also synthesized by gut microbiota.[4] Emerging research suggests a link between BCFA metabolism and conditions like obesity and insulin resistance, making the enzymes involved in their processing potential targets for drug development.[3][5]

These application notes provide a framework for utilizing this compound as a substrate in in vitro enzyme studies, focusing on key enzyme classes that are likely to metabolize this molecule: Acyl-CoA Synthetases, Acyl-CoA Dehydrogenases, and Acyl-CoA Carboxylases.

Potential Enzyme Classes for Study

  • Long-Chain Acyl-CoA Synthetases (LACS): These enzymes catalyze the activation of fatty acids by attaching a coenzyme A molecule, a crucial step for their subsequent metabolism.[6] LACS enzymes are known to have broad substrate specificity and are likely to activate 10-methylundecanoic acid to its CoA derivative.

  • Acyl-CoA Dehydrogenases (ACADs): ACADs are a family of mitochondrial enzymes that catalyze the initial step of fatty acid β-oxidation.[7] Given that branched-chain amino acid catabolism produces branched-chain acyl-CoAs, it is plausible that specific ACADs can process this compound.

  • Acyl-CoA Carboxylases (ACCs): These enzymes are involved in fatty acid synthesis and metabolism by catalyzing the carboxylation of acyl-CoAs. Their role in branched-chain fatty acid metabolism is an area of active investigation.

Data Presentation

As there is limited published kinetic data for this compound with specific enzymes, the following table is presented as a template for researchers to populate with their experimental findings. This structure allows for a clear and direct comparison of enzyme kinetics with different substrates.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Example: Long-Chain Acyl-CoA Synthetase (LACS1) This compound[Experimental Value][Experimental Value][Your Study]
Oleoyl-CoA (Reference)[Literature Value][Literature Value][Literature Source]
Example: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) This compound[Experimental Value][Experimental Value][Your Study]
Octanoyl-CoA (Reference)[Literature Value][Literature Value][Literature Source]
Example: Acetyl-CoA Carboxylase (ACC1) This compound[Experimental Value][Experimental Value][Your Study]
Acetyl-CoA (Reference)[Literature Value][Literature Value][Literature Source]

Experimental Protocols

The following are detailed protocols for in vitro assays of the aforementioned enzyme classes, adapted for the use of this compound.

Protocol 1: In Vitro Assay for Long-Chain Acyl-CoA Synthetase (LACS) Activity

This protocol is adapted from a radiometric assay method and is highly sensitive.[6]

Materials:

  • Purified or recombinant LACS enzyme

  • This compound or 10-methylundecanoic acid

  • [3H] or [14C]-labeled Coenzyme A (if starting from the fatty acid)

  • ATP

  • MgCl₂

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Triton X-100

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 2 M formic acid)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction Buffer

    • ATP (final concentration 5 mM)

    • MgCl₂ (final concentration 10 mM)

    • BSA (final concentration 0.1 mg/mL)

    • [3H] or [14C]-Coenzyme A (if using 10-methylundecanoic acid as the starting substrate)

    • 10-methylundecanoic acid (solubilized with Triton X-100) or this compound

  • Enzyme Addition: Add the purified LACS enzyme to the reaction mixture to initiate the reaction. The final volume should be between 50-100 µL.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Extraction and Measurement:

    • Add a solvent system (e.g., Dole's reagent: isopropanol/heptane/1M H₂SO₄) to partition the unreacted fatty acid from the acyl-CoA product.

    • Vortex and centrifuge to separate the phases.

    • The aqueous phase containing the radiolabeled acyl-CoA is transferred to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and normalize to the amount of enzyme used and the incubation time.

Protocol 2: In Vitro Assay for Acyl-CoA Dehydrogenase (ACAD) Activity

This spectrophotometric assay is based on the reduction of an artificial electron acceptor.[8]

Materials:

  • Purified or recombinant ACAD enzyme (e.g., MCAD, VLCAD)

  • This compound

  • Ferricenium hexafluorophosphate or similar electron acceptor

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.6)

  • Spectrophotometer capable of reading in the UV-Vis range

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

    • Reaction Buffer

    • Ferricenium hexafluorophosphate (prepare fresh)

  • Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at the appropriate wavelength for the chosen electron acceptor (e.g., 300 nm for ferricenium).

  • Substrate Addition: Add this compound to the cuvette and mix.

  • Enzyme Addition: Initiate the reaction by adding the purified ACAD enzyme.

  • Kinetic Measurement: Immediately start recording the decrease in absorbance over time as the electron acceptor is reduced.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance curve using the molar extinction coefficient of the electron acceptor.

Protocol 3: In Vitro Coupled Assay for Acyl-CoA Carboxylase (ACC) Activity

This is a continuous spectrophotometric assay that couples the carboxylation of the acyl-CoA to the oxidation of NADPH.[9]

Materials:

  • Purified or recombinant ACC enzyme

  • This compound

  • ATP

  • MgCl₂

  • Bicarbonate (e.g., NaHCO₃)

  • NADPH

  • Malonyl-CoA Reductase (as the coupling enzyme)

  • Reaction Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture containing:

    • Reaction Buffer

    • ATP

    • MgCl₂

    • Bicarbonate

    • NADPH

    • Malonyl-CoA Reductase

    • ACC enzyme

  • Baseline Measurement: Incubate the mixture for a few minutes to allow for any background reactions to stabilize, then measure the baseline absorbance at 340 nm.

  • Reaction Initiation: Add this compound to the cuvette to start the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized.

  • Data Analysis: Calculate the rate of NADPH oxidation from the linear phase of the reaction using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). This rate is proportional to the ACC activity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Enzyme Purified Enzyme (LACS, ACAD, or ACC) Reaction Assemble Reaction Mixture Enzyme->Reaction Substrate This compound Substrate->Reaction Reagents Assay-Specific Reagents (Buffers, Cofactors, etc.) Reagents->Reaction Incubation Incubate at 37°C Reaction->Incubation Detection Measure Product Formation (Radiometric, Spectrophotometric) Incubation->Detection Kinetics Calculate Kinetic Parameters (Km, Vmax) Detection->Kinetics Comparison Compare with Reference Substrates Kinetics->Comparison

Caption: Experimental workflow for in vitro enzyme assays.

Signaling_Pathway cluster_input Metabolic Input cluster_activation Acyl-CoA Synthesis cluster_fates Metabolic Fates & Signaling BCFA 10-Methylundecanoic Acid LACS Long-Chain Acyl-CoA Synthetase (LACS) BCFA->LACS ATP, CoA AcylCoA This compound LACS->AcylCoA BetaOx β-Oxidation (Energy Production) AcylCoA->BetaOx ACADs LipidSyn Lipid Synthesis (Membrane Composition) AcylCoA->LipidSyn mTOR mTORC1 Signaling AcylCoA->mTOR Modulates GeneExp Gene Expression (e.g., PPARα) AcylCoA->GeneExp Modulates Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Regulates Metabolic_Regulation Metabolic_Regulation GeneExp->Metabolic_Regulation Regulates

Caption: Hypothetical metabolic and signaling pathways.

References

Application Notes and Protocols for the Purification of 10-Methylundecanoyl-CoA from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A molecule of interest in various metabolic studies and as a potential precursor for specialty chemical synthesis. Its purification from biological sources, particularly bacterial cultures, presents a unique set of challenges due to its structural similarity to other acyl-CoAs and its relatively low abundance. This document provides a comprehensive guide to the purification of this compound from bacterial sources, including protocols for bacterial cultivation, cell lysis, crude extraction, and multi-step chromatographic purification. Furthermore, it details analytical methods for the quantification and confirmation of the purified product.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of polyketides and other secondary metabolites. Branched-chain acyl-CoAs, such as this compound, are of particular interest due to their role in the production of unique lipids and as building blocks for novel therapeutic agents. The purification of specific acyl-CoAs from complex biological matrices is essential for their detailed biochemical characterization and for use in in vitro assays. This application note outlines a robust workflow for the isolation and purification of this compound from bacterial cultures, addressing the critical steps of extraction, separation from isomeric and other acyl-CoA species, and final analysis.

Bacterial Strain Selection and Cultivation

The production of 10-methylundecanoic acid, the precursor to this compound, has been identified in certain microorganisms. While not a common metabolite, select strains of cyanobacteria, such as Lyngbya sp., are known to produce related long-chain methylated fatty acids.[1] More promisingly, engineered bacterial strains offer a more controlled and potentially higher-yielding source. For instance, the cyanobacterium Synechocystis sp. PCC 6803 has been successfully engineered to produce 10-methyl stearic acid, a longer-chain analogue, by introducing genes from Mycobacterium chlorophenolicum.[2] A similar genetic engineering approach could be employed to optimize a bacterial host, such as Escherichia coli or Pseudomonas putida, for the specific production of 10-methylundecanoic acid and its subsequent conversion to this compound.

Recommended Bacterial Strains and Growth Conditions
Bacterial StrainRelevant CharacteristicsRecommended MediumGrowth ConditionsExpected Precursor
Lyngbya sp.Natural producer of methylated fatty acids.[1]BG-11 Medium25-30°C, continuous illumination (40 µmol photons m⁻² s⁻¹), gentle agitation.10-methylundecanoic acid derivatives
Engineered E. coliAmenable to genetic modification for targeted production.LB or Terrific Broth30-37°C, aerobic, shaking at 200-250 rpm. Induction of expression as required.10-methylundecanoic acid
Engineered Synechocystis sp. PCC 6803Photosynthetic production, potential for sustainable feedstock.[2]BG-11 Medium30°C, continuous illumination (50 µmol photons m⁻² s⁻¹), bubbling with 1% CO₂-enriched air.10-methyl stearic acid (demonstrated), potential for 10-methylundecanoic acid

Experimental Protocols

Cell Harvesting and Lysis

Objective: To efficiently harvest bacterial cells and lyse them to release intracellular contents, including this compound, while minimizing degradation.

Materials:

  • Bacterial culture

  • Centrifuge

  • Ice-cold Phosphate Buffered Saline (PBS), pH 7.4

  • Lysis Buffer (50 mM KH₂PO₄, pH 7.0, 1 mM EDTA, 10% glycerol)

  • Lysozyme (for Gram-positive bacteria, if applicable)

  • Sonicator or French press

  • Protease inhibitor cocktail

Protocol:

  • Harvest bacterial cells from the culture medium by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 1 g of wet cell paste to 5 mL of buffer.

  • For Gram-positive bacteria, add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Disrupt the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by passing through a French press at 16,000 psi.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the crude acyl-CoA extract.

Acyl-CoA Extraction

Objective: To selectively extract acyl-CoAs from the cell lysate while removing the bulk of proteins and other interfering substances.

Materials:

  • Clarified cell lysate

  • Ice-cold acetonitrile

  • Ice-cold 2-propanol

  • Saturated ammonium sulfate solution

  • Centrifuge

Protocol:

  • To the clarified cell lysate, add an equal volume of ice-cold acetonitrile, followed by half the original lysate volume of ice-cold 2-propanol.

  • Add saturated ammonium sulfate solution to a final concentration of 2% (v/v).

  • Vortex the mixture vigorously for 5 minutes at 4°C.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

Solid-Phase Extraction (SPE) Cleanup

Objective: To further purify and concentrate the acyl-CoA fraction using solid-phase extraction.

Materials:

  • Acyl-CoA extract from the previous step

  • Anion-exchange SPE cartridge (e.g., Quaternary amine)

  • SPE Equilibration Buffer (100 mM KH₂PO₄, pH 4.9)

  • SPE Wash Buffer (100 mM KH₂PO₄, pH 4.9)

  • SPE Elution Buffer (50% 2-propanol in 100 mM KH₂PO₄, pH 4.9)

  • Vacuum manifold

Protocol:

  • Equilibrate the anion-exchange SPE cartridge by passing 5 mL of SPE Equilibration Buffer.

  • Load the acyl-CoA extract onto the cartridge.

  • Wash the cartridge with 10 mL of SPE Wash Buffer to remove unbound contaminants.

  • Elute the bound acyl-CoAs with 5 mL of SPE Elution Buffer.

  • Dry the eluted fraction under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small volume (e.g., 200 µL) of a suitable solvent for HPLC analysis (e.g., 50% methanol in water).

HPLC Purification

Objective: To separate this compound from other acyl-CoAs using High-Performance Liquid Chromatography (HPLC). The separation of isomeric and closely related acyl-CoAs requires high-resolution chromatography.[3][4][5]

Instrumentation and Columns:

  • HPLC system with a UV detector or coupled to a mass spectrometer (LC-MS).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used for acyl-CoA separation.

Mobile Phases:

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9 in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
09550.2
59550.2
355950.2
405950.2
419550.2
509550.2

Protocol:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Inject the reconstituted SPE eluate onto the column.

  • Run the gradient elution program as described in the table above.

  • Monitor the eluent at 260 nm (for the adenine moiety of CoA) or by mass spectrometry.

  • Collect fractions corresponding to the expected retention time of this compound. The retention time will need to be determined using a standard if available, or predicted based on its hydrophobicity relative to other acyl-CoAs.

Quantification and Confirmation by LC-MS/MS

Objective: To accurately quantify the purified this compound and confirm its identity using tandem mass spectrometry.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Method:

  • Chromatography: Utilize a similar reversed-phase UPLC method as for purification to achieve separation of isomers.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

  • Multiple Reaction Monitoring (MRM): For quantification, monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]⁺. A characteristic product ion results from the fragmentation of the phosphopantetheine linker.

  • High-Resolution MS: For confirmation, obtain a high-resolution mass spectrum to confirm the elemental composition of the parent ion.

Expected MS/MS Transitions for Acyl-CoAs:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
This compoundCalculated based on formulaCharacteristic CoA fragmentThe exact m/z will depend on the precise mass of 10-methylundecanoic acid.
General Acyl-CoA[M+H]⁺~408.1Corresponds to the phosphoadenosine fragment.
General Acyl-CoA[M+H]⁺~507.1Corresponds to the dephospho-CoA fragment.

Visualization of Workflows and Pathways

Purification Workflow

Purification_Workflow BacterialCulture Bacterial Culture Harvesting Cell Harvesting & Lysis BacterialCulture->Harvesting Extraction Solvent Extraction Harvesting->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE HPLC HPLC Purification SPE->HPLC Analysis LC-MS/MS Analysis HPLC->Analysis PureProduct Purified this compound Analysis->PureProduct

Caption: Overall workflow for the purification of this compound.

Branched-Chain Fatty Acid Biosynthesis Logic

BCFA_Biosynthesis Precursor Branched-Chain Amino Acid (e.g., Leucine) KetoAcid α-Keto Acid Precursor->KetoAcid AcylCoA_Primer Branched-Chain Acyl-CoA Primer (e.g., Isovaleryl-CoA) KetoAcid->AcylCoA_Primer FAS Fatty Acid Synthase (FAS) AcylCoA_Primer->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS BCFA Branched-Chain Fatty Acid (e.g., 10-Methylundecanoic Acid) FAS->BCFA Target_CoA This compound BCFA->Target_CoA Acyl-CoA Synthetase

References

Application Notes & Protocols for the Analysis of 10-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylundecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) molecule. BCFAs are found in various biological systems and are components of bacterial membranes, dairy products, and ruminant meats.[1][2][3] Their activated CoA thioesters, including potentially this compound, are crucial intermediates in metabolism and can act as signaling molecules.[4][5] For instance, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[4][5] Accurate and robust analytical methods are therefore essential for elucidating the biological roles and potential therapeutic applications of this compound.

These application notes provide detailed protocols for the quantification and characterization of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties and Expected Analytical Behavior

While specific experimental data for this compound is scarce, its properties can be inferred from its structure as a C12 branched-chain fatty acyl-CoA.

PropertyExpected CharacteristicRationale
Molecular Formula C33H58N7O17P3SBased on the structure of coenzyme A and a 10-methylundecanoyl acyl chain.[6]
Molecular Weight 949.84 g/mol Calculated from the molecular formula.[6]
Solubility Soluble in aqueous buffers and polar organic solvents (e.g., methanol, acetonitrile).The coenzyme A moiety is highly polar.
Chromatographic Behavior (Reversed-Phase) Expected to be well-retained on C18 columns, eluting later than shorter chain acyl-CoAs and earlier than longer, more hydrophobic acyl-CoAs.Based on the hydrophobicity of the C12 acyl chain.
Mass Spectrometric Behavior (ESI+) Expected to ionize efficiently in positive electrospray ionization mode, likely forming [M+H]+ and [M+2H]2+ ions. A characteristic neutral loss of 507 Da (the Coenzyme A moiety) is expected upon fragmentation.[7]Common behavior for acyl-CoAs.
NMR Spectral Features Distinct signals for the methyl branch, methylene groups of the acyl chain, and the characteristic resonances of the coenzyme A moiety are expected.[8][9][10]Based on the known NMR spectra of similar acyl-CoAs.[11]

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices.[7][12][13]

1. Sample Preparation (from cell culture or tissue)

  • Materials:

    • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water[14]

    • Internal Standard (IS): C17:0-CoA or a stable isotope-labeled analog of this compound.

    • Methanol:water (1:1, v/v)

    • Centrifuge capable of 17,000 x g and 4°C.

  • Procedure:

    • For cultured cells, aspirate the media and add 1 mL of ice-cold 10% TCA. Scrape the cells and transfer to a microfuge tube.[14] For tissue, homogenize ~50 mg in an appropriate volume of cold TCA.

    • Spike the sample with a known amount of the internal standard solution.

    • Sonicate the sample briefly (e.g., 10 pulses of 0.5 seconds) on ice to ensure complete lysis.[14]

    • Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.[14]

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Ammonium hydroxide in water (pH 10.5).[7]

    • Mobile Phase B: Acetonitrile with ammonium hydroxide.[7]

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      Time (min) % B
      0.0 10
      2.0 10
      8.0 90
      10.0 90
      10.1 10

      | 12.0 | 10 |

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: this compound (Precursor > Product)

      • Internal Standard: (Precursor > Product)

      • Note: The exact m/z values for precursor and product ions will need to be determined by direct infusion of a standard. A neutral loss scan of 507 is characteristic for acyl-CoAs.[7]

    • Optimize collision energy and other source parameters for maximum signal intensity.

3. Data Analysis and Quantification

  • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.

Protocol 2: Analysis of this compound by HPLC with UV Detection

This protocol is suitable for the analysis of higher concentrations of this compound or for purification purposes.[15][16][17]

1. Sample Preparation

  • Follow the same sample preparation procedure as for LC-MS/MS, or a simpler extraction with a buffered organic solvent (e.g., acetonitrile/KH2PO4 buffer) if the sample matrix is less complex.

2. HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 75 mM KH2PO4 buffer.[16]

    • Mobile Phase B: Acetonitrile.[16]

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      Time (min) % B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

    • Detection Wavelength: 260 nm (for the adenine moiety of Coenzyme A).[16]

    • Column Temperature: 35°C.[16]

3. Data Analysis

  • Quantification can be performed using an external standard curve generated from standards of known concentrations.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

NMR spectroscopy can be used to confirm the identity and purity of isolated this compound.[8]

1. Sample Preparation

  • The sample must be purified, typically by preparative HPLC.

  • Lyophilize the purified fraction to remove the mobile phase.

  • Reconstitute the sample in deuterium oxide (D₂O).

  • To prevent oxidation of the free sulfhydryl group of any contaminating Coenzyme A, it is recommended to degas the solvent and NMR tube with an inert gas like helium or argon.[8]

2. NMR Acquisition

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: 1D ¹H NMR.

  • Acquire the spectrum with appropriate parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio.

3. Spectral Interpretation

  • The resulting spectrum should show characteristic peaks for the coenzyme A moiety and the 10-methylundecanoyl acyl chain.

  • Compare the obtained spectrum with published spectra of similar acyl-CoAs for structural verification.[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods sample Biological Sample (Cells/Tissue) extraction Acidic Extraction (e.g., 10% TCA) sample->extraction centrifugation Centrifugation (17,000 x g, 4°C) extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS (Quantification) supernatant->lcms High Sensitivity hplc HPLC-UV (Quantification/Purification) supernatant->hplc Higher Concentrations nmr NMR Spectroscopy (Structural Confirmation) hplc->nmr For Purified Sample

Caption: General experimental workflow for the analysis of this compound.

signaling_pathway BCFA Branched-Chain Fatty Acids (e.g., 10-Methylundecanoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase BCFA->AcylCoA_Synthetase BCFA_CoA This compound AcylCoA_Synthetase->BCFA_CoA PPARa PPARα BCFA_CoA->PPARa Ligand Binding & Activation Transcription Gene Transcription PPARa->Transcription Metabolic_Genes Target Metabolic Genes (e.g., β-oxidation enzymes) Transcription->Metabolic_Genes

Caption: Putative signaling pathway involving this compound and PPARα.

References

Application Note: Mass Spectrometry Analysis of 10-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. Their analysis is crucial for understanding cellular energy homeostasis and the pathology of metabolic diseases. 10-Methylundecanoyl-CoA is a branched-chain acyl-CoA that can be an indicator of specific metabolic processes involving branched-chain fatty acids. This application note provides a detailed protocol and fragmentation pattern analysis for this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Fragmentation Pattern

The fragmentation of acyl-CoAs in positive ion mode electrospray ionization (ESI) mass spectrometry is characterized by two major fragmentation pathways.[1] These include a neutral loss of the 3'-phosphoadenosine diphosphate moiety and the formation of a fragment ion corresponding to the Coenzyme A structure.

For this compound, the expected fragmentation pattern is as follows:

  • Precursor Ion ([M+H]⁺): The molecular weight of 10-methylundecanoic acid is approximately 200.32 g/mol [2][3][4][5][6] and the molecular weight of Coenzyme A is approximately 767.53 g/mol .[7][8][9][][11] The molecular weight of this compound is the sum of the molecular weights of 10-methylundecanoic acid and Coenzyme A, minus the molecular weight of water (18.02 g/mol ) lost during the formation of the thioester bond.

    • Calculated Molecular Weight: 200.32 + 767.53 - 18.02 = 949.83 g/mol

    • Expected [M+H]⁺: m/z 950.84

  • Characteristic Neutral Loss: A neutral loss of 507 Da is consistently observed for acyl-CoAs, corresponding to the loss of the 3'-phosphoadenosine diphosphate portion of the CoA molecule.

  • Specific Fragment Ion ([M-507+H]⁺): The fragment ion retaining the acyl chain is highly specific to the analyte.

    • Expected [M-507+H]⁺: 950.84 - 507.0 = m/z 443.84

  • Common Fragment Ion: A common fragment ion at m/z 428 is also typically observed, which corresponds to the protonated 3'-phosphoadenosine diphosphate moiety.

Quantitative Data Summary
AnalytePrecursor Ion ([M+H]⁺) m/zMajor Fragment Ion ([M-507+H]⁺) m/zCommon Fragment Ion m/z
This compound950.84443.84428

Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs

This protocol outlines a general procedure for the extraction and analysis of acyl-CoAs from biological samples.

Sample Preparation and Extraction
  • Cell or Tissue Lysis: Homogenize cell pellets or tissues in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography
  • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The specific gradient will depend on the chain lengths of the acyl-CoAs being analyzed.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions:

    • This compound:

      • Q1 (Precursor Ion): m/z 950.8

      • Q3 (Product Ion): m/z 443.8

  • Collision Energy: Optimize the collision energy to achieve the most intense fragment ion signal. This will be instrument-dependent.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

Fragmentation Pathway of this compound

Fragmentation_Pathway Precursor This compound [M+H]⁺ m/z 950.84 Fragment1 Acyl-containing Fragment [M-507+H]⁺ m/z 443.84 Precursor->Fragment1 Collision-Induced Dissociation NeutralLoss Neutral Loss (3'-phosphoadenosine diphosphate) 507 Da Precursor->NeutralLoss Fragment2 CoA Fragment m/z 428 Precursor->Fragment2 CID Beta_Oxidation_Pathway cluster_fatty_acid Fatty Acid Source cluster_activation Activation cluster_beta_oxidation Mitochondrial Beta-Oxidation BCFA Branched-Chain Fatty Acids (e.g., 10-Methylundecanoic Acid) AcylCoA_Synthase Acyl-CoA Synthetase BCFA->AcylCoA_Synthase BCAcylCoA This compound AcylCoA_Synthase->BCAcylCoA BetaOxidation Beta-Oxidation Spiral BCAcylCoA->BetaOxidation PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle PropionylCoA->TCA_Cycle via Succinyl-CoA AcetylCoA->TCA_Cycle

References

Application Notes and Protocols for the In Vitro Reconstitution of the 10-Methylundecanoyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the in vitro reconstitution of the biosynthetic pathway for 10-methylundecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA. Branched-chain fatty acids are crucial components of bacterial cell membranes and possess unique physicochemical properties that make them valuable for various industrial and pharmaceutical applications. Understanding their biosynthesis is essential for developing novel antimicrobial agents and for the bioengineering of valuable oleochemicals.

The synthesis of this compound is accomplished through the action of Fatty Acid Synthase (FAS), a multi-enzyme complex that catalyzes the iterative condensation of two-carbon units to a growing acyl chain. The unique branched structure of this compound arises from the use of a specific branched-chain primer, 2-methylbutyryl-CoA, derived from the amino acid isoleucine, and the subsequent elongation primarily with malonyl-CoA.[1][2] This in vitro system allows for the detailed study of the enzymatic mechanism, substrate specificity, and kinetics of branched-chain fatty acid synthesis in a controlled environment.

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the priming of Fatty Acid Synthase (FAS) with 2-methylbutyryl-CoA. This primer is derived from the catabolism of the branched-chain amino acid, isoleucine.[1][2] The 2-methylbutyryl-CoA starter unit is then elongated through multiple cycles of condensation with malonyl-CoA as the two-carbon donor. Each elongation cycle involves a sequence of four reactions: condensation, reduction, dehydration, and a second reduction, with NADPH providing the reducing power. For the synthesis of this compound (a C12 fatty acyl-CoA), the 2-methylbutyryl-CoA (C5) primer undergoes three and a half cycles of elongation. The "10-methyl" designation refers to the position of the methyl group originating from the 2-methylbutyryl-CoA primer in the final C11 acyl chain (undecanoyl).

This compound Biosynthesis Isoleucine Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto Transamination primer 2-Methylbutyryl-CoA alpha_keto->primer Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) primer->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Elongation Elongation Cycles (4x Malonyl-CoA) FAS->Elongation Initiation product This compound FAS->product Termination/Release Elongation->FAS Growing Acyl Chain NADP NADP+ Elongation->NADP NADPH NADPH NADPH->Elongation Reducing Agent Experimental Workflow cluster_prep Preparation cluster_reaction In Vitro Reaction cluster_analysis Product Analysis Enzyme_Purification Purification of Fatty Acid Synthase (FAS) Reaction_Setup Reaction Incubation Enzyme_Purification->Reaction_Setup Substrate_Prep Preparation of Substrates (2-Methylbutyryl-CoA, Malonyl-CoA, NADPH) Substrate_Prep->Reaction_Setup Quenching Reaction Quenching Reaction_Setup->Quenching Extraction Lipid Extraction Quenching->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

References

Application of 10-Methylundecanoyl-CoA in the Study of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylundecanoyl-CoA is a derivative of a methyl-branched fatty acid. While specific research applications of this compound are not extensively documented in current literature, its structure suggests potential utility as a valuable tool for investigating several aspects of lipid metabolism. Methyl-branched fatty acids are known to play roles in various biological processes, and their metabolism can differ significantly from that of straight-chain fatty acids. This document provides a set of detailed application notes and protocols to guide the use of this compound as a research probe in the study of fatty acid oxidation, the identification of novel enzyme substrates, and the exploration of orphan nuclear receptor activation.

Potential Applications

  • Investigation of Branched-Chain Fatty Acid Oxidation: this compound can be used as a substrate to study the enzymes and pathways involved in the catabolism of methyl-branched fatty acids. This can help elucidate the metabolic fate of such lipids and identify potential enzymatic bottlenecks or regulatory steps.

  • Screening for Novel Enzyme Activities: By employing this compound in enzymatic assays with cell lysates or purified proteins, researchers can identify novel acyl-CoA dehydrogenases, hydratases, or other enzymes that exhibit specificity for branched-chain acyl-CoAs.

  • Probing Orphan Nuclear Receptor Activation: Orphan nuclear receptors are transcription factors that play crucial roles in regulating metabolic gene expression, and many have been found to bind lipid molecules. This compound or its metabolites could potentially serve as ligands for uncharacterized orphan nuclear receptors, making it a useful tool in receptor activation screening assays.

Data Presentation

As no specific experimental data for this compound is currently available, the following tables are presented as templates for organizing and presenting quantitative data obtained from the proposed experiments.

Table 1: Michaelis-Menten Kinetics of Acyl-CoA Dehydrogenase Activity with this compound

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)
Purified Recombinant ACADThis compoundData to be determinedData to be determined
Mitochondrial LysateThis compoundData to be determinedData to be determined
Peroxisomal LysateThis compoundData to be determinedData to be determined
Purified Recombinant ACADPalmitoyl-CoA (Control)Reference ValueReference Value

Table 2: Relative Fatty Acid Oxidation Rates in Cultured Cells

Cell LineSubstrate (Concentration)Oxygen Consumption Rate (pmol/min/µg protein)Extracellular Acidification Rate (mpH/min/µg protein)
HepG210-Methylundecanoic Acid (100 µM)Data to be determinedData to be determined
C2C1210-Methylundecanoic Acid (100 µM)Data to be determinedData to be determined
HepG2Palmitic Acid (100 µM) (Control)Reference ValueReference Value
C2C12Palmitic Acid (100 µM) (Control)Reference ValueReference Value

Table 3: Orphan Nuclear Receptor Luciferase Reporter Assay

Orphan Nuclear ReceptorLigand (Concentration)Fold Activation (vs. Vehicle)
NR4A110-Methylundecanoic Acid (10 µM)Data to be determined
PXR10-Methylundecanoic Acid (10 µM)Data to be determined
CAR10-Methylundecanoic Acid (10 µM)Data to be determined
NR4A1Rosiglitazone (1 µM) (Control)Reference Value

Experimental Protocols

Protocol 1: In Vitro Acyl-CoA Dehydrogenase Activity Assay

This protocol measures the activity of acyl-CoA dehydrogenases using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • This compound

  • Palmitoyl-CoA (as a control substrate)

  • Purified recombinant acyl-CoA dehydrogenase or mitochondrial/peroxisomal cell lysates

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • DCPIP solution (1 mM)

  • Phenazine methosulfate (PMS) solution (10 mM)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer, 50 µM DCPIP, and 1 mM PMS.

  • Add 180 µL of the reaction mixture to each well of a 96-well plate.

  • Add 10 µL of the enzyme preparation (purified enzyme or cell lysate) to each well.

  • To initiate the reaction, add 10 µL of varying concentrations of this compound or Palmitoyl-CoA (e.g., 0-200 µM).

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes at 37°C.

  • Calculate the rate of DCPIP reduction using its molar extinction coefficient (21 mM⁻¹cm⁻¹).

  • Plot the initial velocity against the substrate concentration and determine Km and Vmax using non-linear regression (Michaelis-Menten kinetics).

Protocol 2: Cellular Fatty Acid Oxidation Measurement using Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) as an indicator of fatty acid oxidation in live cells.

Materials:

  • 10-Methylundecanoic acid

  • Palmitic acid (as a control)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate

  • Etomoxir (CPT1 inhibitor)

  • Oligomycin, FCCP, Rotenone/Antimycin A (Mitochondrial stress test reagents)

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • Prepare the substrate solution by conjugating 10-methylundecanoic acid or palmitic acid to BSA.

  • On the day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO₂ incubator for 1 hour.

  • Load the injector ports of the sensor cartridge with the substrate solution, etomoxir, and mitochondrial stress test reagents.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the assay protocol.

  • Measure the basal OCR and then inject the substrate of interest.

  • Monitor the change in OCR to determine the rate of fatty acid oxidation.

  • Inject etomoxir to confirm that the observed OCR increase is due to fatty acid oxidation.

  • Perform a mitochondrial stress test to assess overall mitochondrial function.

Protocol 3: Orphan Nuclear Receptor Activation Assay

This protocol uses a luciferase reporter gene assay to screen for the activation of orphan nuclear receptors.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for the orphan nuclear receptor of interest (e.g., NR4A1, PXR) fused to a GAL4 DNA-binding domain.

  • Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS).

  • Transfection reagent (e.g., Lipofectamine).

  • 10-Methylundecanoic acid.

  • Known receptor agonist (positive control).

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Procedure:

  • Co-transfect HEK293T cells with the orphan nuclear receptor expression plasmid and the luciferase reporter plasmid.

  • After 24 hours, treat the cells with varying concentrations of 10-methylundecanoic acid, a known agonist (positive control), or vehicle (negative control).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the Dual-Luciferase Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the fold activation relative to the vehicle-treated cells.

Visualizations

fatty_acid_oxidation_workflow cluster_cell_culture Cell Culture & Plating cluster_assay_prep Assay Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Seed Cells adhere Overnight Adhesion start->adhere prep_substrate Prepare 10-Methylundecanoic Acid-BSA Conjugate adhere->prep_substrate prep_media Prepare Seahorse Base Medium adhere->prep_media load_cartridge Load Sensor Cartridge prep_substrate->load_cartridge calibrate Calibrate Analyzer prep_media->calibrate load_cartridge->calibrate run_assay Run Assay Protocol calibrate->run_assay inject_substrate Inject Substrate run_assay->inject_substrate inject_etomoxir Inject Etomoxir inject_substrate->inject_etomoxir analyze Calculate OCR and ECAR inject_etomoxir->analyze

Workflow for Cellular Fatty Acid Oxidation Assay.

orphan_receptor_pathway cluster_cell Cell 10_MUA This compound (or metabolite) ONR Orphan Nuclear Receptor (e.g., NR4A1) 10_MUA->ONR Binding & Activation Coactivator Co-activator ONR->Coactivator Recruitment DNA DNA (Response Element) ONR->DNA Coactivator->DNA Gene Target Gene (e.g., Metabolic Enzyme) DNA->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Metabolic_Effect Metabolic_Effect Protein->Metabolic_Effect Metabolic Effect

Hypothesized Orphan Nuclear Receptor Activation Pathway.

branched_chain_beta_oxidation start This compound step1 Acyl-CoA Dehydrogenase start->step1 step2 Enoyl-CoA Hydratase step1->step2 step3 3-Hydroxyacyl-CoA Dehydrogenase step2->step3 step4 Thiolase step3->step4 end Propionyl-CoA + Acetyl-CoA step4->end TCA TCA Cycle end->TCA

Proposed Beta-Oxidation of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10-Methylundecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is resulting in a low yield of this compound. What are the common causes?

Low yields can stem from several factors, ranging from reagent quality to reaction conditions. The primary causes include:

  • Presence of Water: Water can hydrolyze the activated acyl intermediate or the final acyl-CoA product, shifting the equilibrium back towards the starting materials.

  • Sub-optimal pH: The pH of the reaction mixture is critical for enzymatic and chemical syntheses. The optimal pH will vary depending on the specific methodology used.

  • Incomplete Activation of 10-Methylundecanoic Acid: The initial activation of the carboxylic acid is a crucial step. Incomplete activation will result in a lower overall yield.

  • Degradation of Coenzyme A: Coenzyme A (CoA) is susceptible to degradation, particularly at non-optimal pH values and in the presence of oxidizing agents.

  • Enzyme Inhibition: If using an enzymatic approach, the enzyme's activity can be inhibited by substrates, products, or other components in the reaction mixture.

Q2: How can I minimize the impact of water on the reaction?

To drive the reaction towards product formation, it is essential to minimize water. This can be achieved by:

  • Using Anhydrous Reagents and Solvents: Ensure all reagents and solvents are thoroughly dried before use.

  • Employing a Drying Agent: Adding a dehydrating agent, such as molecular sieves, can remove water from the reaction mixture as it forms.

  • Azeotropic Distillation: In chemical syntheses, using a solvent that forms a low-boiling azeotrope with water (e.g., toluene) in conjunction with a Dean-Stark trap can effectively remove water.

Q3: What is the optimal pH for the synthesis, and how should I maintain it?

The optimal pH depends on the synthetic method. For enzymatic syntheses, consult the enzyme's specification sheet for the recommended pH range. For chemical methods, the optimal pH will depend on the specific reagents used. It is crucial to use a suitable buffer system to maintain the pH throughout the reaction.

Q4: I suspect incomplete activation of 10-methylundecanoic acid. How can I improve this step?

To improve the activation of 10-methylundecanoic acid, consider the following:

  • Choice of Activating Agent: For chemical synthesis, common activating agents include carbodiimides (e.g., DCC, EDC) or thionyl chloride. The choice of agent can significantly impact the activation efficiency.

  • Reaction Time and Temperature: Ensure the activation step is allowed to proceed for a sufficient amount of time and at an optimal temperature.

  • Stoichiometry of Reagents: Use an appropriate molar ratio of the activating agent to the carboxylic acid. An excess of the activating agent may be necessary, but large excesses can lead to side reactions.

Q5: How can I prevent the degradation of Coenzyme A?

Coenzyme A is a sensitive molecule. To prevent its degradation:

  • Work at Low Temperatures: When not in a reaction, store CoA solutions at low temperatures (e.g., on ice).

  • Maintain an Optimal pH: Avoid highly acidic or basic conditions.

  • Use Freshly Prepared Solutions: Prepare CoA solutions immediately before use.

  • Inert Atmosphere: For reactions sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q: What are the different methods for synthesizing this compound?

There are two primary approaches for the synthesis of this compound:

  • Chemical Synthesis: This typically involves the activation of 10-methylundecanoic acid with a coupling agent, followed by reaction with Coenzyme A.

  • Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase enzyme to catalyze the formation of the thioester bond between 10-methylundecanoic acid and Coenzyme A in the presence of ATP and magnesium ions.

Q: Which method is better, chemical or enzymatic synthesis?

The choice of method depends on several factors, including the desired purity, scale of the reaction, and available resources.

FeatureChemical SynthesisEnzymatic Synthesis
Specificity Lower, may require more extensive purificationHigh, typically results in a cleaner product
Reaction Conditions Can be harsh (e.g., organic solvents, extreme pH)Milder (e.g., aqueous buffer, physiological pH)
Reagents May involve hazardous chemicalsGenerally safer reagents
Cost Can be less expensive for large-scale synthesisEnzymes can be costly, but may be reusable
Yield Can be high with optimizationCan be high, but susceptible to enzyme inhibition

Q: How can I monitor the progress of the reaction?

Reaction progress can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of reactants and products over time.

  • Mass Spectrometry (MS): Can be used to confirm the identity of the product.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

This protocol provides a general method for the enzymatic synthesis using an acyl-CoA synthetase.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM Coenzyme A

    • 0.2 mM 10-methylundecanoic acid (dissolved in a suitable organic solvent like DMSO, keep the final solvent concentration low)

  • Enzyme Addition: Add a predetermined amount of a suitable long-chain acyl-CoA synthetase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Monitoring: At regular time intervals, withdraw aliquots and stop the reaction (e.g., by adding an equal volume of cold ethanol or by heat inactivation). Analyze the samples by HPLC or TLC to monitor product formation.

  • Purification: Once the reaction is complete, the this compound can be purified using solid-phase extraction or preparative HPLC.

Visualizations

experimental_workflow reagents Prepare Reaction Mixture (Buffer, MgCl2, ATP, CoA, 10-Methylundecanoic Acid) enzyme Add Acyl-CoA Synthetase reagents->enzyme Initiate Reaction incubation Incubate at Optimal Temperature enzyme->incubation monitoring Monitor Reaction Progress (HPLC/TLC) incubation->monitoring Periodic Sampling purification Purify Product (SPE/HPLC) monitoring->purification Reaction Complete product This compound purification->product

Caption: A typical experimental workflow for the enzymatic synthesis of this compound.

troubleshooting_logic start Low Yield of This compound check_reagents Check Reagent Quality (Anhydrous, Purity) start->check_reagents check_conditions Verify Reaction Conditions (pH, Temperature, Time) start->check_conditions optimize Optimize Reaction Parameters check_reagents->optimize check_activation Assess Acid Activation (Chemical Method) check_conditions->check_activation check_enzyme Evaluate Enzyme Activity (Enzymatic Method) check_conditions->check_enzyme check_activation->optimize check_enzyme->optimize

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Overcoming challenges in the purification of 10-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 10-Methylundecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this branched-chain fatty acyl-CoA.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during the purification of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).

Q1: I am observing a low yield of this compound after purification. What are the potential causes and solutions?

A1: Low recovery of your target compound can be attributed to several factors throughout the experimental workflow. Here are the common causes and recommended troubleshooting steps:

  • Incomplete Synthesis Reaction: The initial synthesis of this compound from 10-methylundecanoic acid and Coenzyme A may not have gone to completion.

    • Solution: Before purification, confirm the reaction completion using a small analytical sample via Thin Layer Chromatography (TLC) or a rapid analytical HPLC run. If the reaction is incomplete, consider optimizing reaction time, temperature, or the ratio of activating reagents.

  • Compound Precipitation: Due to its long acyl chain, this compound can have limited solubility in aqueous buffers, leading to precipitation during the purification process.[1]

    • Solution: Consider adding a small percentage of an organic solvent (e.g., isopropanol or acetonitrile) to your buffers to maintain solubility. Work at a controlled room temperature, as lower temperatures can decrease solubility.

  • Adsorption to Labware: The hydrophobic nature of the acyl chain can cause the molecule to adhere to plasticware and glass surfaces.

    • Solution: Use low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing glassware with a solvent mixture similar to your mobile phase can also help minimize loss.

  • Suboptimal HPLC Conditions: The elution conditions in your HPLC protocol may not be optimal for recovering your compound.

    • Solution: Systematically vary the gradient of your organic mobile phase to ensure that this compound is effectively eluting from the column. A shallower gradient might improve resolution and recovery.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of this compound check_synthesis Verify Synthesis Completion (TLC/Analytical HPLC) start->check_synthesis incomplete Incomplete Reaction check_synthesis->incomplete optimize_synthesis Optimize Reaction Conditions (Time, Temp, Reagents) incomplete->optimize_synthesis Yes check_solubility Assess Compound Solubility incomplete->check_solubility No optimize_synthesis->check_solubility precipitation Precipitation Observed check_solubility->precipitation modify_buffers Modify Buffers (Add Organic Solvent, Adjust Temp) precipitation->modify_buffers Yes check_adsorption Evaluate Adsorption to Labware precipitation->check_adsorption No modify_buffers->check_adsorption adsorption_issue Adsorption Suspected check_adsorption->adsorption_issue use_low_adhesion Use Low-Adhesion Labware Pre-rinse Glassware adsorption_issue->use_low_adhesion Yes optimize_hplc Optimize HPLC Elution adsorption_issue->optimize_hplc No use_low_adhesion->optimize_hplc suboptimal_hplc Suboptimal Elution optimize_hplc->suboptimal_hplc adjust_gradient Adjust Mobile Phase Gradient suboptimal_hplc->adjust_gradient Yes end Improved Yield suboptimal_hplc->end No adjust_gradient->end

Caption: A flowchart for troubleshooting low purification yield.

Q2: My final product of this compound is impure. How can I improve its purity?

A2: Purity issues often stem from co-eluting contaminants or degradation of the target molecule. Consider the following:

  • Presence of Unreacted Starting Materials: Unreacted 10-methylundecanoic acid or Coenzyme A can contaminate the final product.

    • Solution: Adjust the HPLC gradient to better separate these starting materials from the product. A shallower gradient or an isocratic hold at a specific solvent composition can improve resolution.

  • Co-eluting Impurities: Other lipids or byproducts from the synthesis reaction may have similar retention times to your product.

    • Solution: Try a different stationary phase for your HPLC column (e.g., a phenyl-hexyl column instead of a standard C18) to alter the selectivity of the separation. Alternatively, consider an orthogonal purification method such as solid-phase extraction (SPE) prior to HPLC.

  • Degradation of this compound: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.

    • Solution: Maintain a pH range of 6.0-7.0 for all buffers and solutions. Perform all purification steps at 4°C whenever possible to minimize degradation. Analyze samples immediately after purification.

Q3: I am experiencing issues with my HPLC separation, such as peak fronting, tailing, or split peaks. What should I do?

A3: These are common chromatographic problems that can often be resolved by systematically checking your HPLC system and method parameters.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.

    • Solution: Ensure the pH of your mobile phase is appropriate to keep your analyte in a single ionic state. Adding a small amount of a competing agent, like triethylamine (TEA), can sometimes reduce tailing.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the amount of sample injected onto the column. If you need to process a larger amount of material, consider scaling up to a larger diameter preparative column.

  • Split Peaks: This can indicate a problem with the column itself or the sample solvent.

    • Solution: Check for a void at the head of the column; if present, the column may need to be replaced. Ensure that your sample is dissolved in a solvent that is weaker than or equivalent to your initial mobile phase to avoid peak distortion.

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsAdd a competing base (e.g., 0.1% TEA) to the mobile phase.
Wrong mobile phase pHAdjust mobile phase pH to ensure the analyte is fully protonated or deprotonated.
Peak Fronting Column overloadDecrease the injection volume or sample concentration.
Split Peaks Column void or contaminationReverse flush the column (if permissible by the manufacturer) or replace the column.
Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting protocol for the HPLC purification of this compound?

A1: A good starting point for purifying this compound is reverse-phase HPLC. Here is a general protocol that can be optimized:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm (for the adenine portion of Coenzyme A)

  • Injection Volume: 20-100 µL, depending on concentration

Experimental Workflow for Purification

Purification_Workflow start Crude this compound Synthesis Reaction filtration Filter Crude Reaction Mixture (0.22 µm) start->filtration hplc_injection Inject onto Preparative HPLC System filtration->hplc_injection fraction_collection Collect Fractions Based on UV Absorbance (260 nm) hplc_injection->fraction_collection purity_analysis Analyze Purity of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling lyophilization Lyophilize Pooled Fractions to Obtain Purified Product pooling->lyophilization Purity >95% storage Store at -80°C lyophilization->storage

Caption: A typical workflow for HPLC purification.

Q2: How should I prepare my sample of this compound for HPLC injection?

A2: Proper sample preparation is crucial for a successful purification.

  • Solubilization: After the synthesis reaction, if your product is in an organic solvent, evaporate the solvent under a stream of nitrogen. Re-dissolve the residue in a small volume of a solvent compatible with your initial HPLC mobile phase conditions. This is ideally the initial mobile phase itself or a slightly weaker solvent.

  • Filtration: To prevent clogging of the HPLC system and column, filter your sample through a 0.22 µm syringe filter that is compatible with your sample solvent.

Q3: What are the best practices for storing purified this compound?

A3: this compound, like other acyl-CoAs, is susceptible to degradation. For long-term storage, it is recommended to:

  • Store the purified compound as a lyophilized powder if possible.

  • If in solution, use a buffered solution at a pH of 6.0-7.0.

  • Store at -80°C to minimize hydrolysis and other degradation pathways.

  • Avoid repeated freeze-thaw cycles by aliquoting the sample into smaller, single-use volumes.

Q4: Can I use UV absorbance to quantify my purified this compound?

A4: Yes, the Coenzyme A moiety has a strong absorbance at 260 nm due to the adenine ring. You can use the molar extinction coefficient of Coenzyme A at this wavelength (ε = 16,400 M⁻¹cm⁻¹) for quantification using the Beer-Lambert law (A = εcl). Ensure your sample is free of other UV-absorbing impurities for accurate measurement.

Comparative Purification Data (Hypothetical)

The following table presents hypothetical data comparing two different purification strategies to illustrate how changes in methodology can impact the final outcome.

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl with SPE
Pre-purification Step NoneSolid-Phase Extraction (C8)
HPLC Column C18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 5 µm, 4.6 x 250 mm
Initial Purity ~65%~65%
Final Purity 92%98%
Overall Yield 55%70%
Run Time per Sample 45 minutes40 minutes

This data suggests that incorporating an initial SPE step and using an alternative column chemistry can significantly improve both purity and yield.

References

Stability of 10-Methylundecanoyl-CoA in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Methylundecanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing essential information on the stability of this long-chain branched-chain acyl-CoA in various buffer solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions regarding the handling and stability of this compound.

Q1: My experimental results are inconsistent. Could the stability of this compound be a factor?

A1: Absolutely. Inconsistent results are often linked to the degradation of critical reagents. This compound, like other long-chain acyl-CoAs, is susceptible to hydrolysis of its thioester bond. This degradation can be influenced by buffer pH, temperature, and the presence of certain enzymes or contaminants. It is crucial to handle and store the compound properly to ensure its stability throughout your experiment.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The main factors influencing the stability of this compound are:

  • pH: The thioester bond is more stable under acidic conditions (pH 4.0-6.0). At neutral to alkaline pH (pH 7.0 and above), the rate of hydrolysis increases significantly.

  • Temperature: Higher temperatures accelerate the rate of chemical and enzymatic degradation. For short-term storage in solution, it is advisable to keep the samples on ice (0-4°C). For long-term storage, temperatures of -20°C or -80°C are recommended.

  • Enzymatic Degradation: Contamination with thioesterases, which can be present in cell lysates or other biological samples, will rapidly hydrolyze this compound.[1][2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. It is best to aliquot solutions into single-use volumes to minimize this effect.

Q3: I am observing a lower than expected concentration of this compound in my samples. What could be the cause?

A3: A lower than expected concentration can be due to several factors:

  • Hydrolysis: As mentioned, the thioester bond can be hydrolyzed, especially in buffers with a pH above 7.0.

  • Adsorption to Surfaces: Long-chain acyl-CoAs can be "sticky" and may adsorb to the surfaces of plasticware (e.g., pipette tips, microcentrifuge tubes). Using low-adhesion plastics or siliconized tubes can help mitigate this issue.

  • Oxidation: While the primary concern is hydrolysis, the fatty acyl chain can be susceptible to oxidation over long periods, though this is generally a slower process.

  • Inaccurate Quantification: Ensure your analytical method, such as LC-MS, is properly calibrated and that your standards are of high quality and have not degraded.

Q4: What is the recommended buffer for working with this compound?

A4: For optimal stability, it is recommended to use a slightly acidic buffer with a pH between 4.0 and 6.0. Buffers such as ammonium acetate at pH 4.0 or citrate buffer are good choices. If your experimental conditions require a neutral pH, be aware of the increased potential for hydrolysis and keep the solution cold and use it as quickly as possible.

Q5: How should I prepare and store stock solutions of this compound?

A5:

  • Solvent: Prepare initial stock solutions in an organic solvent such as methanol or a mixture of methanol and water, which can then be diluted into the desired aqueous buffer.

  • Storage: For long-term storage, it is best to store the compound as a dry powder at -20°C or below, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C or -80°C. Aqueous solutions are less stable and should be prepared fresh for each experiment. If short-term storage of an aqueous solution is necessary, keep it on ice and use it within a few hours.

Stability of Acyl-CoA in Different Buffer Solutions

Buffer SystempHTemperature (°C)Expected Stability (Half-life)Notes
Ammonium Acetate4.04HighSlightly acidic pH enhances thioester bond stability.
Ammonium Acetate6.84ModerateNear-neutral pH increases the rate of hydrolysis compared to acidic conditions.
Water~7.04Moderate to LowUnbuffered water can have a variable pH. Stability will be lower than in acidic buffers.
50% Methanol/Water~7.04ModerateThe presence of an organic solvent can slightly improve stability compared to purely aqueous solutions at neutral pH.
50% Ammonium Acetate (pH 4.0)/Methanol4.04HighThe combination of acidic pH and organic solvent provides good stability.
50% Ammonium Acetate (pH 6.8)/Methanol6.84ModerateThe near-neutral pH will lead to a higher degradation rate than the pH 4.0 solution.

Experimental Protocol: Assessment of this compound Stability

This protocol is adapted from established methods for evaluating the stability of acyl-CoA compounds and can be used to determine the stability of this compound in your specific buffer systems.[3]

Objective: To quantify the degradation of this compound over time in different buffer solutions at a specific temperature.

Materials:

  • This compound

  • Buffer solutions of interest (e.g., 50 mM Ammonium Acetate, pH 4.0; 50 mM Ammonium Acetate, pH 6.8; Ultrapure Water)

  • Organic solvent for stock solution (e.g., Methanol)

  • LC-MS system for quantification

  • Autosampler set to 4°C

  • Low-adhesion microcentrifuge tubes and pipette tips

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of this compound in methanol.

  • Preparation of Test Solutions:

    • Dilute the stock solution to a final concentration of 1 µM in each of the buffer solutions to be tested. Prepare a sufficient volume for all time points.

    • For example, to prepare 1 mL of 1 µM test solution, add 1 µL of the 1 mM stock solution to 999 µL of the desired buffer.

  • Incubation and Sampling:

    • Place the prepared test solutions in an LC autosampler set to 4°C.

    • Inject a sample for analysis at regular intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • LC-MS Analysis:

    • Use a suitable reversed-phase LC-MS method to separate and quantify the amount of intact this compound at each time point.

    • Monitor the parent ion of this compound and potentially its hydrolysis products.

  • Data Analysis:

    • Plot the concentration of intact this compound as a function of time for each buffer condition.

    • Calculate the degradation rate and the half-life of the compound in each buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 1 mM Stock Solution in Methanol test_solutions Dilute to 1 µM in Test Buffers stock->test_solutions incubation Incubate at 4°C in LC Autosampler test_solutions->incubation sampling Inject Samples at Multiple Time Points incubation->sampling lcms LC-MS Quantification sampling->lcms data_analysis Plot Concentration vs. Time Calculate Half-life lcms->data_analysis logical_relationship cluster_factors Factors Affecting Stability cluster_outcome Outcome cluster_consequence Experimental Consequence pH pH Stability This compound Stability pH->Stability Temp Temperature Temp->Stability Enzymes Enzymes Enzymes->Stability Results Experimental Result Integrity Stability->Results

References

Identifying and removing common contaminants in 10-Methylundecanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10-Methylundecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove common contaminants during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contaminants in the synthesis of this compound?

A1: Contaminants can be introduced from several sources throughout the synthesis and purification process. The primary sources include:

  • Starting Materials: Impurities in the initial 10-methylundecanoic acid or Coenzyme A (CoA) preparations.

  • Incomplete Reactions: Unreacted 10-methylundecanoic acid and unreacted CoA remaining in the reaction mixture.

  • Side Reactions: Formation of byproducts during the activation of the fatty acid and its conjugation to CoA.

  • Degradation: Hydrolysis of the thioester bond of the final product during purification and storage.

Q2: What are some typical impurities found in the starting materials?

A2:

  • 10-Methylundecanoic Acid: Commercial preparations may contain small amounts of isomeric impurities (e.g., 9-methylundecanoic acid or other branched-chain fatty acids) or residual solvents from its synthesis and purification. Purity is typically >98%.[1]

  • Coenzyme A: Commercial CoA can contain oxidized forms, such as CoA disulfide (CoA-S-S-CoA) or mixed disulfides (e.g., with glutathione). These can be reduced to free CoA using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to use.

Q3: My final product appears to be degrading over time. How can I improve the stability of this compound?

A3: Long-chain acyl-CoAs are susceptible to both chemical and enzymatic hydrolysis. To enhance stability:

  • pH Control: Maintain a slightly acidic pH (around 4.0-6.0) during purification and storage, as the thioester bond is more stable under these conditions.

  • Low Temperature: Store the purified product at -80°C. For long-term storage, it is advisable to store aliquots of the dried product to avoid repeated freeze-thaw cycles.

  • Chelating Agents: Include a small amount of a chelating agent like EDTA (e.g., 1 mM) in your buffers to inhibit metal-catalyzed oxidation.

  • Aqueous Solutions: For immediate use, prepare fresh aqueous solutions. Long-term storage in aqueous buffers is not recommended due to hydrolysis.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Low yields are a common issue and can stem from various factors in the synthesis and purification steps.

Potential Cause Identification Solution
Inefficient Fatty Acid Activation TLC or HPLC analysis of the reaction mixture shows a large amount of unreacted 10-methylundecanoic acid.Ensure the activating agent (e.g., N,N'-Carbonyldiimidazole or N-hydroxysuccinimide) is fresh and used in the correct stoichiometric ratio. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the activated intermediate.[2]
Incomplete Reaction with CoA HPLC analysis shows significant peaks for both activated fatty acid and free CoA.Optimize the reaction conditions, including reaction time, temperature, and pH. Ensure adequate mixing of the reactants.
Product Degradation During Workup Appearance of a free fatty acid peak and a free CoA peak in the HPLC chromatogram of the purified product.Perform purification steps at low temperatures (on ice or at 4°C) and use slightly acidic buffers. Minimize the time the product is in aqueous solution.
Poor Recovery from Purification Low absorbance at 260 nm in the final product solution despite a seemingly successful reaction.Optimize the solid-phase extraction (SPE) or HPLC purification protocol. Ensure the column is not overloaded and that the elution solvent is appropriate for your product. For SPE, ensure proper conditioning and elution steps.
Problem 2: Purity Issues Detected by HPLC or TLC

The presence of multiple peaks in an HPLC chromatogram or multiple spots on a TLC plate indicates impurities.

Observed Issue Potential Cause Troubleshooting Steps
Peak/Spot Corresponding to 10-Methylundecanoic Acid Incomplete reaction or hydrolysis of the product.Re-purify the product using preparative HPLC with a suitable gradient. To prevent hydrolysis, ensure all solvents and buffers for purification are kept cold and slightly acidic.
Peak/Spot Corresponding to Free Coenzyme A Incomplete reaction or use of excess CoA.Adjust the stoichiometry of your reactants in subsequent syntheses. The unreacted CoA can be separated from the acyl-CoA product by reverse-phase HPLC.
Early Eluting Peaks in RP-HPLC Polar impurities, possibly hydrolyzed CoA fragments or salts.Ensure proper desalting during the purification process. An additional washing step in the SPE protocol may be necessary.
Broad or Tailing Peaks in HPLC Column overload, poor mobile phase composition, or column degradation.Reduce the amount of sample injected. Ensure the mobile phase is well-mixed and degassed. Use a guard column to protect the analytical column. If the problem persists, the column may need to be replaced.[3][4][5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Hydroxysuccinimide (NHS) Ester

This method involves a two-step process: activation of the fatty acid with N-hydroxysuccinimide, followed by reaction with Coenzyme A.[7]

Step 1: Formation of 10-Methylundecanoic Acid NHS Ester

  • Dissolve 10-methylundecanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add N-hydroxysuccinimide (1.1 equivalents) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Evaporate the solvent under reduced pressure to obtain the crude NHS ester.

Step 2: Reaction with Coenzyme A

  • Dissolve Coenzyme A trilithium salt (1 equivalent) in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).

  • Dissolve the crude 10-methylundecanoic acid NHS ester in a water-miscible organic solvent like dimethylformamide (DMF) or THF.

  • Add the NHS ester solution dropwise to the CoA solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitor the formation of the product by analytical HPLC.

Protocol 2: Purification by Preparative Reverse-Phase HPLC
  • Acidify the reaction mixture to pH 4.0-5.0 with a dilute acid (e.g., 1 M HCl).

  • Filter the mixture to remove any precipitated material.

  • Load the supernatant onto a C18 preparative HPLC column.

  • Elute the product using a gradient of acetonitrile in an aqueous buffer. A typical gradient could be:

    • Buffer A: 75 mM KH₂PO₄, pH 4.9

    • Buffer B: Acetonitrile with 600 mM acetic acid

    • Gradient: Start at a low percentage of Buffer B, and gradually increase the concentration to elute the more hydrophobic this compound.

  • Monitor the elution at 260 nm (the absorbance maximum for the adenine base of CoA).

  • Collect the fractions containing the product peak.

  • Combine the pure fractions and lyophilize to obtain the final product as a powder.

Protocol 3: Purity Analysis by TLC
  • Prepare a TLC plate (silica gel 60).

  • Spot the sample, along with standards of 10-methylundecanoic acid and Coenzyme A.

  • Develop the plate in a chamber with a solvent system of n-butanol:acetic acid:water (5:2:3, v/v/v).

  • Dry the plate and visualize the spots under UV light (254 nm). The acyl-CoA product should have a different Rf value than the starting materials.

Quantitative Data Summary

The following table provides expected outcomes for the synthesis of long-chain acyl-CoAs, based on literature values for similar compounds. Actual results may vary depending on experimental conditions.

Parameter Expected Value Purification Method Reference
Yield 75-78%Solid-Phase Extraction followed by Preparative HPLC[8]
Purity >95%Preparative HPLC[8]
Recovery from SPE 80-90%C18 Solid-Phase ExtractionGeneral estimate
Recovery from HPLC >90%C18 Reverse-Phase HPLCGeneral estimate

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis FattyAcid 10-Methylundecanoic Acid Activation Activation (e.g., with NHS/DCC) FattyAcid->Activation ActivatedFA Activated Fatty Acid (NHS Ester) Activation->ActivatedFA Reaction Coupling Reaction ActivatedFA->Reaction CoA Coenzyme A CoA->Reaction CrudeProduct Crude This compound Reaction->CrudeProduct Purification Purification (Preparative HPLC) CrudeProduct->Purification Analysis Purity Check (Analytical HPLC/TLC) Purification->Analysis FinalProduct Pure This compound Analysis->FinalProduct Troubleshooting_Tree Start Low Purity Detected by HPLC/TLC Unreacted_FA Peak/Spot for 10-Methylundecanoic Acid? Start->Unreacted_FA Unreacted_CoA Peak/Spot for Coenzyme A? Unreacted_FA->Unreacted_CoA No Sol_FA Re-purify by HPLC. Optimize activation step in next synthesis. Unreacted_FA->Sol_FA Yes Other_Peaks Other Impurity Peaks? Unreacted_CoA->Other_Peaks No Sol_CoA Re-purify by HPLC. Adjust stoichiometry in next synthesis. Unreacted_CoA->Sol_CoA Yes Sol_Other Characterize by MS. Consider side reactions or starting material purity. Other_Peaks->Sol_Other Yes Metabolic_Pathway cluster_peroxisome Peroxisome BCFA Branched-Chain Fatty Acid (e.g., 10-Methylundecanoic Acid) AcylCoA_Synthase Acyl-CoA Synthetase BCFA->AcylCoA_Synthase BCAcylCoA This compound AcylCoA_Synthase->BCAcylCoA BetaOx β-Oxidation BCAcylCoA->BetaOx PropionylCoA Propionyl-CoA BetaOx->PropionylCoA AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Mitochondrion Mitochondrion (Further Oxidation) PropionylCoA->Mitochondrion AcetylCoA->Mitochondrion

References

Technical Support Center: Optimizing LC-MS/MS for 10-Methylundecanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the quantitative analysis of 10-Methylundecanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MRM transitions for detecting this compound?

A1: For this compound (Molecular Weight: 949.84 g/mol ), detection is typically performed in positive ionization mode. The most common fragmentation pattern for all acyl-CoAs involves a neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety (507 Da).[1][2][3][4][5][6] A second, confirmatory ion corresponding to the CoA moiety is also monitored.[1][5]

Q2: Which ionization mode, positive or negative, is better for acyl-CoA analysis?

A2: Positive electrospray ionization (ESI) mode is generally recommended and has been shown to be more sensitive for the detection of long-chain acyl-CoAs.[1][2][7][8] While negative mode can be used, most modern, robust methods utilize positive mode for higher sensitivity.[2][9]

Q3: What type of liquid chromatography (LC) setup is most effective?

A3: Reversed-phase chromatography using a C18 or C4 column is the standard approach for separating acyl-CoAs.[8][9][10] To achieve good peak shape and resolution, especially for these acidic and polar molecules, mobile phases are often run at a high pH (around 10.5) and contain modifiers like ammonium hydroxide or ammonium acetate in an acetonitrile/water gradient.[7][8]

Q4: How can I improve the signal intensity of my analyte?

A4: Low signal intensity can stem from several factors. First, ensure your sample preparation method provides good recovery; methods using sulfosalicylic acid (SSA) for deproteinization can offer better recovery than those requiring solid-phase extraction (SPE).[1] Second, optimize mass spectrometer source parameters, including spray voltage, source temperature, and gas flows, by direct infusion of a this compound standard. Finally, ensure the collision energy (CE) and declustering potential (DP) are optimized for your specific instrument to maximize the fragmentation of the precursor ion into the desired product ions.[5]

Q5: What are the most critical steps in sample preparation for acyl-CoA analysis?

A5: Sample preparation is crucial for accurate quantification. Key steps include:

  • Rapid Quenching: Immediately halt metabolic activity, often by using ice-cold solutions or organic solvents.

  • Efficient Extraction: Use a method that effectively lyses cells and precipitates proteins while keeping the acyl-CoAs in solution. Common methods include protein precipitation with acids or extraction with organic solvent mixtures like acetonitrile/isopropanol.[10]

  • Use of Internal Standards: Incorporate a suitable internal standard, such as an odd-chain-length or stable isotope-labeled acyl-CoA, at the very beginning of the extraction process to correct for variability in extraction efficiency and matrix effects.[2]

Troubleshooting Guide

Problem: I am not detecting a signal for this compound.

  • Possible Cause 1: Incorrect MRM Transitions.

    • Solution: Verify the precursor and product ion m/z values. For this compound, the protonated precursor [M+H]⁺ is m/z 950.8. The primary quantitative product ion from the neutral loss of 507 Da is m/z 443.8.[1][11] Use the values in Table 1 as a starting point.

  • Possible Cause 2: Analyte Degradation.

    • Solution: Acyl-CoAs are susceptible to hydrolysis, especially at non-optimal pH and temperature. Keep samples on ice or at 4°C throughout the preparation process. Ensure the final extraction solvent is appropriate and store extracts at -80°C until analysis.

  • Possible Cause 3: Poor Extraction Recovery.

    • Solution: Evaluate your sample preparation method. For cellular or tissue samples, ensure complete cell lysis and protein precipitation. Consider testing an alternative extraction solvent system as outlined in Protocol 1.[12]

Problem: My chromatographic peaks are broad or tailing.

  • Possible Cause 1: Sub-optimal Mobile Phase pH.

    • Solution: Acyl-CoAs carry a net negative charge. Using a high-pH mobile phase (e.g., pH 10-11 with ammonium hydroxide) can improve peak shape on reversed-phase columns.[8]

  • Possible Cause 2: Column Contamination.

    • Solution: Biological extracts can contaminate the LC column over time.[4] Implement a column wash step after each batch of samples and consider using a guard column to protect your analytical column.

  • Possible Cause 3: Inappropriate Column Chemistry.

    • Solution: While C18 columns are common, the highly polar nature of the CoA moiety can sometimes lead to poor peak shape. Experimenting with a C4 column or another embedded polar group (EPG) stationary phase may yield better results.[9]

Problem: I am observing high background noise or significant matrix effects.

  • Possible Cause 1: Inefficient Sample Cleanup.

    • Solution: The complexity of biological matrices can cause ion suppression. Enhance your sample preparation by including a solid-phase extraction (SPE) step for cleanup.[8][10] Alternatively, a liquid-liquid extraction (LLE) can help separate the analytes from interfering matrix components.[3]

  • Possible Cause 2: Co-eluting Contaminants.

    • Solution: Adjust your LC gradient to better separate the this compound peak from interfering compounds. A shallower, longer gradient can often resolve co-eluting species.

Data and Parameters

Quantitative Data Summary

Table 1: Calculated MRM Transitions for this compound

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Transition Type Collision Energy (eV)
This compound 950.8 443.8 Quantitative (Neutral Loss of 507) 45 - 55 (Instrument Dependent)

| this compound | 950.8 | 428.4 | Qualitative (CoA Moiety) | 50 - 60 (Instrument Dependent) |

Table 2: Example Liquid Chromatography Gradient Parameters

Time (min) Flow Rate (μL/min) % Mobile Phase A % Mobile Phase B
0.0 400 95 5
2.0 400 95 5
12.0 400 10 90
15.0 400 10 90
15.1 400 95 5
20.0 400 95 5

Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5 Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile, pH 10.5 Column: C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm

Key Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
  • Cell Harvesting: Aspirate culture medium and wash cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).

  • Metabolic Quenching & Lysis: Add 1 mL of ice-cold extraction solvent (Acetonitrile:Isopropanol:Water 3:3:2 v/v/v) containing an appropriate internal standard (e.g., C17:0-CoA) directly to the plate.

  • Scraping and Collection: Scrape the cells into the solvent and transfer the entire mixture to a 1.5 mL microcentrifuge tube.

  • Homogenization: Vortex the tube vigorously for 5 minutes at 4°C.

  • Protein Precipitation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube for LC-MS/MS analysis. Avoid disturbing the protein pellet.

  • Storage: If not analyzing immediately, store the extract at -80°C.

Protocol 2: MS Compound Optimization
  • Standard Preparation: Prepare a 1 µg/mL solution of this compound standard in a solvent similar to your initial LC mobile phase composition (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium hydroxide).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Precursor Ion Optimization: In positive ESI mode, perform a full scan (Q1 scan) to locate the protonated precursor ion ([M+H]⁺ at m/z 950.8). Optimize source parameters such as capillary voltage, source temperature, and nebulizing gas flow to maximize the intensity of this ion.

  • Product Ion Optimization: Perform a product ion scan on the precursor at m/z 950.8. This will reveal the fragmentation pattern.

  • Collision Energy Optimization: Create an MRM method for the transitions of interest (e.g., 950.8 -> 443.8 and 950.8 -> 428.4). Ramp the collision energy (CE) across a relevant range (e.g., 20-70 eV) while infusing the standard to find the optimal CE value that produces the highest intensity for each product ion.[13]

  • Method Finalization: Input the optimized MRM transitions and collision energies into your final LC-MS/MS acquisition method.

Visual Guides

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Cell Culture / Tissue quench 2. Quench & Lyse with Internal Standard sample->quench extract 3. Vortex & Centrifuge quench->extract supernatant 4. Collect Supernatant extract->supernatant inject 5. Inject Sample supernatant->inject lc 6. Chromatographic Separation inject->lc ms 7. MS Detection (MRM) lc->ms data 8. Data Acquisition ms->data process 9. Peak Integration data->process quant 10. Quantification process->quant report 11. Report Generation quant->report

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

fragmentation cluster_precursor Precursor Ion (in Q1) cluster_fragments Product Ions (in Q3 after CID) precursor This compound [M+H]⁺ m/z 950.8 quant_ion Quantitative Ion [M - 507 + H]⁺ m/z 443.8 precursor->quant_ion Neutral Loss of 507 Da (3'-phospho-ADP) qual_ion Qualitative Ion (CoA Moiety) m/z 428.4 precursor->qual_ion Cleavage at Thioester Linkage

Caption: MS/MS fragmentation pattern of this compound in positive ESI mode.

References

Technical Support Center: 10-Methylundecanoyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving 10-Methylundecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in biological systems?

This compound is a coenzyme A derivative of 10-methylundecanoic acid. As a long-chain acyl-CoA, it is an analog of endogenous fatty acyl-CoAs and can serve as a substrate for various enzymes involved in fatty acid metabolism and signaling. Acyl-CoAs are crucial intermediates in cellular metabolism, participating in energy production through beta-oxidation and in the biosynthesis of lipids.[1][2] They also act as signaling molecules and precursors for protein acylation.[2][3]

Q2: What are the critical storage and handling conditions for this compound?

Proper storage and handling are crucial for maintaining the integrity of this compound. It is recommended to store it at -20°C or below. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. For experimental use, prepare fresh dilutions in an appropriate assay buffer and keep them on ice.

Q3: Why is albumin sometimes included in enzymatic assays with long-chain acyl-CoAs?

Long-chain acyl-CoAs like this compound have low aqueous solubility and can form micelles, which can affect enzyme kinetics. Bovine serum albumin (BSA) is often included in the assay buffer to bind to the acyl-CoA, preventing micelle formation and ensuring the substrate is available to the enzyme in a monomeric form.[4][5][6]

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

Low or absent enzyme activity is a common issue. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Incorrect Reagent Preparation Ensure all components, including this compound and buffers, are completely thawed and gently mixed before use.[7]
Suboptimal Assay Temperature Verify that the assay buffer is at the optimal temperature for the enzyme, which is typically room temperature unless otherwise specified.[7]
Degraded this compound Use a fresh aliquot of this compound. Avoid using stock solutions that have been repeatedly frozen and thawed.
Substrate Inhibition High concentrations of long-chain acyl-CoAs can lead to substrate inhibition. Perform a substrate titration experiment to determine the optimal concentration of this compound.
Enzyme Instability Ensure the enzyme has been stored correctly and has not lost activity. If possible, test the enzyme with a known positive control substrate.
Issue 2: High Background Signal

A high background signal can mask the true enzyme activity. Consider the following troubleshooting steps.

Potential CauseRecommended Solution
Spontaneous Substrate Degradation Run a control reaction without the enzyme to measure the rate of non-enzymatic degradation of this compound or other assay components.
Contaminated Reagents Use fresh, high-purity reagents and buffers. Contaminants can interfere with the detection method.
Incorrect Plate Type For fluorescence assays, use black plates. For colorimetric assays, use clear plates.[7]
Incompatible Sample Components If using cell or tissue lysates, endogenous enzymes or other molecules may interfere with the assay. Consider sample deproteinization if recommended for your assay type.[7]
Issue 3: Inconsistent Results or Poor Reproducibility

Inconsistent results can be frustrating. The following diagram and table provide a logical workflow to diagnose the problem.

G start Inconsistent Results pipetting Check Pipetting Technique - Calibrated pipettes? - Master mix used? start->pipetting reagents Evaluate Reagents - Freshly prepared? - Stored correctly? pipetting->reagents If pipetting is accurate assay_conditions Review Assay Conditions - Consistent timing? - Stable temperature? reagents->assay_conditions If reagents are good instrument Verify Instrument Settings - Correct wavelength? - Stable readings? assay_conditions->instrument If conditions are stable solution Consistent Results instrument->solution If settings are correct

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocols

General Protocol for a Coupled Enzymatic Assay

This protocol describes a general method for measuring the activity of an enzyme that uses this compound as a substrate. This example uses a coupled assay where the production of a reaction product is linked to a change in absorbance or fluorescence.

  • Prepare Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT. If substrate solubility is an issue, 0.01% Bovine Serum Albumin (BSA) can be included.

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., water or buffer) and store it at -20°C.

    • Prepare working dilutions of this compound in the assay buffer.

    • Prepare the coupling enzyme and its substrate in the assay buffer.

  • Set up the Reaction:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Coupling enzyme and its substrate

      • This compound

    • Incubate the plate at the desired temperature for 5 minutes to allow the components to equilibrate.

  • Initiate the Reaction:

    • Add the enzyme of interest to each well to start the reaction.

    • Immediately place the plate in a plate reader and measure the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) from the linear portion of the progress curve.

    • Subtract the rate of the no-enzyme control from the rates of the experimental samples.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer prep_reagents Prepare Reagents (Substrate, Enzyme) prep_buffer->prep_reagents setup Set up Reaction Mix in 96-well plate prep_reagents->setup incubate Pre-incubate at Assay Temperature setup->incubate initiate Initiate with Enzyme incubate->initiate measure Measure Signal (Absorbance/Fluorescence) initiate->measure calculate Calculate Reaction Rate measure->calculate

Caption: General experimental workflow for an enzymatic assay.

Signaling Pathway Context

This compound, as a long-chain acyl-CoA, is likely to be involved in metabolic pathways regulated by energy status. The diagram below illustrates a simplified, hypothetical pathway where an acyl-CoA synthetase (ACS) activates 10-methylundecanoic acid to its CoA ester, which can then be acted upon by other enzymes. The levels of such acyl-CoAs can influence broader metabolic processes.[2][3]

G cluster_input Substrate Activation cluster_enzyme Enzymatic Reaction cluster_product Product & Downstream Effects FA 10-Methylundecanoic Acid ACS Acyl-CoA Synthetase (ACS) FA->ACS CoA Coenzyme A CoA->ACS AcylCoA This compound ACS->AcylCoA Metabolism Further Metabolism (e.g., beta-oxidation) AcylCoA->Metabolism Signaling Cellular Signaling AcylCoA->Signaling

Caption: Hypothetical metabolic activation of 10-methylundecanoic acid.

References

Preventing the degradation of 10-Methylundecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the extraction of 10-Methylundecanoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My recovery of this compound is consistently low. What are the most likely causes?

Low recovery can stem from several factors, primarily related to the inherent instability of long-chain acyl-CoAs. The primary culprits are enzymatic and chemical degradation, as well as inefficient extraction.[1] It is crucial to work quickly, keep samples on ice or at 4°C throughout the procedure, and use high-purity solvents to minimize degradation.[1]

Q2: What is the best way to store tissue samples to prevent degradation of this compound before extraction?

For optimal preservation, fresh tissue should be processed immediately. If storage is necessary, samples must be flash-frozen in liquid nitrogen and then stored at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of acyl-CoAs.[1]

Q3: I am seeing significant variability in my results between replicates. What could be causing this?

Variability often points to inconsistent sample handling or incomplete homogenization. Ensure that tissue is thoroughly homogenized; a glass homogenizer is often more effective for this purpose than other types.[1][2] Adding an internal standard (e.g., Heptadecanoyl-CoA) at the very beginning of the extraction process can help to monitor and normalize for variability in extraction efficiency.[1][3]

Q4: Can the choice of extraction solvent affect the stability of this compound?

Yes, the solvent system is critical. While acidic conditions can help stabilize acyl-CoAs by minimizing base-catalyzed hydrolysis, some acids like formic acid have been shown to cause ion suppression during subsequent mass spectrometry analysis, leading to poor signal.[4] A widely used and effective method involves homogenization in an acidic potassium phosphate buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low Analyte Yield Incomplete Tissue/Cell Lysis: The extraction solvent cannot efficiently access the analyte.- Ensure thorough homogenization. For tissues, a glass homogenizer is recommended.[1][2] - Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[1]
Analyte Degradation (Enzymatic/Chemical): this compound is unstable and prone to hydrolysis.- Work quickly and keep samples on ice or at 4°C at all times.[1] - Use fresh, high-purity solvents. - Flash-freeze samples in liquid nitrogen for storage and avoid freeze-thaw cycles.[1]
Inefficient Solid-Phase Extraction (SPE): The analyte is not binding to or eluting properly from the SPE column.- Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] - Optimize the wash and elution steps. The type of SPE column (e.g., weak anion exchange) is crucial for good recovery.[1]
Poor Chromatographic Peak Shape Sample Overload: Too much sample is being injected into the analytical column.- Dilute the final extract before analysis.
Inappropriate Reconstitution Solvent: The final extract is not fully dissolved or is incompatible with the mobile phase.- Reconstitute the dried extract in a solvent suitable for your analytical method, such as 50% methanol.[1]
Inconsistent Results Variable Extraction Efficiency: Inconsistent sample handling or processing.- Add an appropriate internal standard at the beginning of the extraction to account for variability.[3] - Ensure homogenization and solvent addition are performed consistently across all samples.
Matrix Effects in MS Analysis: Co-extracted substances are suppressing or enhancing the analyte signal.- Incorporate a robust purification step, such as solid-phase extraction (SPE), to clean up the sample.[1] - Prepare calibration curves in a matrix that closely matches the study samples.[3]

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the methodology and tissue type. The following table provides a summary of reported recovery rates from various extraction protocols.

Extraction MethodTissue TypeReported Recovery RateReference
Solvent Extraction with SPERat Liver93-104% (for various acyl-CoAs)[5]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[2]

Visualizations

Experimental Workflow for Acyl-CoA Extraction

The following diagram outlines the key steps in a typical extraction protocol for long-chain acyl-CoAs.

G cluster_sample_prep Sample Preparation cluster_extraction Solvent Extraction cluster_purification Purification (SPE) cluster_final_prep Final Preparation Tissue Tissue Sample (<100mg) Flash-freeze if not fresh Homogenize Homogenize on ice in acidic buffer (pH 4.9) + Internal Standard Tissue->Homogenize Add_Solvents Add Isopropanol & Acetonitrile Homogenize->Add_Solvents Vortex_Centrifuge Vortex, then Centrifuge (4°C) Add_Solvents->Vortex_Centrifuge Collect_Supernatant Collect Upper Organic Phase Vortex_Centrifuge->Collect_Supernatant SPE_Load Load Supernatant Collect_Supernatant->SPE_Load SPE_Condition Condition & Equilibrate SPE Column SPE_Condition->SPE_Load SPE_Wash Wash Column (e.g., Formic Acid, Methanol) SPE_Load->SPE_Wash SPE_Elute Elute Acyl-CoAs (e.g., Ammonium Hydroxide) SPE_Wash->SPE_Elute Dry_Sample Dry Eluate under Nitrogen SPE_Elute->Dry_Sample Reconstitute Reconstitute in appropriate solvent for analysis Dry_Sample->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for long-chain acyl-CoA extraction.

Troubleshooting Logic for Low Acyl-CoA Yield

This diagram illustrates the logical steps to diagnose the cause of low analyte recovery.

G Start Start: Low Acyl-CoA Yield Check_Homogenization Is homogenization thorough? (e.g., using glass homogenizer) Start->Check_Homogenization Check_Temp Were samples kept on ice throughout the process? Check_Homogenization->Check_Temp Yes Improve_Homogenization Action: Improve lysis. Increase solvent ratio or homogenization time. Check_Homogenization->Improve_Homogenization No Check_SPE Was the SPE procedure optimized and followed correctly? Check_Temp->Check_SPE Yes Strict_Temp_Control Action: Maintain strict temperature control (4°C). Use fresh solvents. Check_Temp->Strict_Temp_Control No Optimize_SPE Action: Re-optimize SPE. Check conditioning, loading, wash, and elution steps. Check_SPE->Optimize_SPE No RootCause_Degradation Root Cause: Analyte Degradation Check_SPE->RootCause_Degradation Yes (Likely Degradation) Check_Storage Were samples stored properly? (-80°C, no freeze-thaw) Check_Storage->Check_Temp Check_Storage->RootCause_Degradation No RootCause_Lysis Root Cause: Incomplete Extraction Improve_Homogenization->RootCause_Lysis Strict_Temp_Control->Check_Storage RootCause_Purification Root Cause: Poor SPE Recovery Optimize_SPE->RootCause_Purification Improve_Storage Action: Implement proper sample storage protocols. Improve_Storage->RootCause_Degradation

Caption: Troubleshooting logic for diagnosing low acyl-CoA yield.

Experimental Protocols

Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods that combine solvent extraction with solid-phase extraction for improved purity and recovery.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold

  • Isopropanol, high-purity

  • Acetonitrile (ACN), high-purity

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of 4°C and at least 1,900 x g

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[2]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[1]

    • Carefully collect the upper organic phase, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.[1]

    • Loading: Load the collected supernatant from step 2 onto the SPE column.

    • Washing: Wash the column first with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[1]

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[1]

  • Sample Concentration and Reconstitution:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of solvent appropriate for your analytical method (e.g., 50% methanol).[1]

    • Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial for analysis.

References

Technical Support Center: Enhancing the Resolution of 10-Methylundecanoyl-CoA Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of 10-Methylundecanoyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

The primary challenges in separating this compound isomers stem from their structural similarities. These include:

  • Enantiomers: The presence of a chiral center at the 10-methyl position results in (R)- and (S)-enantiomers, which have identical physical and chemical properties in an achiral environment, making their separation difficult.

  • Positional Isomers: If other methyl-branched isomers are present in the sample, their similar hydrophobicity and polarity can lead to co-elution.

  • Coenzyme A Moiety: The large, polar Coenzyme A (CoA) group can dominate the chromatographic behavior, potentially masking the subtle structural differences between isomers and leading to poor peak shape and resolution.

Q2: Which chromatographic technique is better for separating this compound isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Both GC and HPLC can be employed, but the choice depends on the specific goals of the analysis and available instrumentation.

  • Gas Chromatography (GC): GC, particularly with a chiral stationary phase, can offer high resolution for fatty acid isomers.[1][2] However, this compound is not volatile and requires derivatization to its more volatile methyl ester (FAME) prior to analysis.[1][2] This adds a sample preparation step and removes the CoA moiety, so you would be analyzing the 10-methylundecanoic acid methyl ester isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the direct analysis of acyl-CoAs without derivatization.[3] Chiral HPLC, using a chiral stationary phase (CSP), is the most common approach for resolving the enantiomers of the intact this compound.[4] Reversed-phase HPLC is typically used for the analysis of these compounds.[3]

Q3: What type of column is recommended for the chiral separation of this compound isomers by HPLC?

For the direct chiral separation of this compound, polysaccharide-based chiral stationary phases (CSPs) are highly recommended. These columns, often based on cellulose or amylose derivatives, provide the necessary stereospecific interactions to resolve enantiomers. The selection of the specific CSP may require screening of a few different phases to find the optimal selectivity for your isomers.

Q4: Is derivatization necessary for the analysis of this compound isomers?

  • For GC analysis: Yes, derivatization to the fatty acid methyl ester (FAME) is essential to increase volatility.[1]

  • For HPLC analysis: No, derivatization is not necessary for the analysis of the intact acyl-CoA. However, in some cases, derivatization of the corresponding fatty acid with a chiral fluorescent reagent can be used to separate the resulting diastereomers on a standard achiral reversed-phase column if a chiral column is not available.[5][6]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Isomers

Symptom: The chromatogram shows a single, broad peak, or peaks with very little separation (Rs < 1.0).

Possible Causes and Solutions:

  • Inappropriate Column: The stationary phase may not have the correct selectivity for the isomers.

    • Solution (HPLC): Screen different chiral stationary phases (e.g., cellulose-based, amylose-based).

    • Solution (GC): Ensure you are using a highly polar capillary column for FAME isomer separation or a dedicated chiral column.[7]

  • Suboptimal Mobile Phase Composition (HPLC): The mobile phase composition significantly impacts selectivity.

    • Solution: Systematically vary the mobile phase composition. For reversed-phase chiral HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. The addition of small amounts of acidic or basic modifiers can also influence resolution.[8][9][10]

  • Incorrect Temperature: Temperature can have a significant effect on chiral separations.

    • Solution: Experiment with different column temperatures. Lower temperatures often increase chiral selectivity but may lead to broader peaks.

  • Inappropriate Flow Rate: High flow rates can reduce resolution.

    • Solution: Try reducing the flow rate. Chiral separations often benefit from lower flow rates than achiral separations.

Troubleshooting Workflow for Poor Resolution

References

Addressing matrix effects in the quantification of 10-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-Methylundecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to matrix effects in your quantitative experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the quantification of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, such as proteins, salts, and phospholipids. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This interference can either decrease the analyte's signal (ion suppression) or, less commonly, increase it (ion enhancement).[1][4] Both phenomena can lead to inaccurate and unreliable quantification, compromising the precision and sensitivity of your results.[2][4] For long-chain acyl-CoAs like this compound, phospholipids are a primary cause of matrix effects, particularly with electrospray ionization (ESI).[4]

Q2: My signal for this compound is low and inconsistent across replicates. Could this be due to matrix effects?

A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[4] When co-eluting compounds from the sample matrix compete with your analyte for ionization, the signal for this compound can be significantly reduced and vary from sample to sample depending on the matrix composition.

Q3: How can I determine if my analysis of this compound is being affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach to measure the matrix effect.[3][4] You compare the signal response of this compound in a neat solvent to its response when spiked into a blank matrix sample that has already been through the extraction process. The percentage difference in the signal reveals the degree of ion suppression or enhancement.[3][4]

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where matrix effects occur.[4][5] A constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates retention times where ion suppression or enhancement is happening.[4][5]

Q4: What is the most effective way to compensate for matrix effects in my quantitative assay?

A4: The most recognized and effective technique to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2][6] A SIL-IS for this compound would be a version of the molecule where some atoms (e.g., 13C, 15N) have been replaced with their heavy isotopes.[7][8] This standard is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[6] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[9]

Q5: Can I eliminate matrix effects instead of just compensating for them?

A5: While complete elimination is challenging, matrix effects can be significantly minimized through several strategies:

  • Effective Sample Preparation: This is considered the most effective way to circumvent ion suppression.[6] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering components like phospholipids than simpler methods like protein precipitation (PPT).[6][10]

  • Chromatographic Separation: Optimizing your LC method to separate this compound from the interfering matrix components is a crucial step.[4][5] This can involve adjusting the mobile phase gradient, changing the pH, or using a different type of chromatography column.[10][11]

  • Sample Dilution: A straightforward approach is to dilute the sample.[2][4][12] This reduces the concentration of all matrix components, but it is only feasible if the concentration of this compound remains above the instrument's limit of quantification.[2][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low signal intensity for this compound Ion suppression due to matrix effects.1. Improve Sample Cleanup: Switch from Protein Precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove phospholipids.[10] 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from interfering peaks.[4] 3. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for signal loss.[2]
Poor reproducibility/high variability between replicates Inconsistent matrix effects across different samples.1. Standardize Sample Preparation: Ensure your extraction protocol is highly consistent for all samples. 2. Assess Matrix Effect Quantitatively: Use the post-extraction spike method to understand the variability of the matrix effect. 3. Employ a SIL-IS: This is the most robust way to account for sample-to-sample variations in matrix effects.[3]
Non-linear standard curve in matrix Matrix effects are concentration-dependent.1. Dilute Samples: Diluting all samples and standards can reduce the matrix effect to a more consistent level.[12] 2. Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples. 3. Improve Sample Cleanup: A cleaner extract is less likely to cause non-linear responses.[10]
Signal intensity is lower in sample matrix compared to pure solvent Clear indication of ion suppression.1. Follow all recommendations for mitigating matrix effects: Improve sample preparation, optimize chromatography, and use a SIL-IS. 2. Change Ionization Source: If available, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Enhanced Sample Cleanup

This protocol is designed to remove a significant portion of matrix components, such as phospholipids, from biological samples prior to LC-MS analysis. A reversed-phase (e.g., C18) SPE cartridge is commonly used for long-chain acyl-CoAs.

Materials:

  • C18 SPE Cartridge

  • Sample extract (e.g., after protein precipitation and supernatant collection)

  • Methanol (Conditioning Solvent)

  • Water (Equilibration Solvent)

  • 5% Methanol in water (Wash Solvent)

  • Acetonitrile or Methanol (Elution Solvent)

  • SPE Manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the C18 sorbent.[13]

  • Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample.[13]

  • Loading: Load your sample extract (e.g., 500 µL) onto the cartridge.[13]

  • Washing: Pass 2 mL of 5% methanol in water through the cartridge to wash away polar interferences like salts, while retaining this compound.[13]

  • Elution: Elute the this compound with 1 mL of acetonitrile or methanol into a clean collection tube.[13]

  • Dry & Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS injection.[13]

Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the calculation of a "Matrix Factor" (MF) to quantify the extent of ion suppression or enhancement.[3]

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Blank Matrix Extract): Process a blank matrix sample (that does not contain the analyte) through your entire sample preparation workflow (e.g., Protocol 1).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as in Set A.[4]

  • Analyze Samples: Analyze multiple replicates (n ≥ 3) of Set A and Set C by LC-MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Quantitative Data Summary

The following table illustrates the potential impact of different sample preparation methods on the matrix effect and analyte recovery for a long-chain acyl-CoA like this compound. Data is representative and intended for comparative purposes.

Sample Preparation Method Matrix Factor (MF) Analyte Recovery (%) Interpretation
Protein Precipitation (PPT) 0.4595%High recovery but significant ion suppression (55%). Not ideal for quantification without a SIL-IS.[6][10]
Liquid-Liquid Extraction (LLE) 0.8580%Reduced ion suppression (15%) but potentially lower analyte recovery for some compounds.[10]
Solid-Phase Extraction (SPE) 0.9290%Minimal ion suppression (8%) and good recovery. A robust method for reducing matrix effects.[10]

Visualizations

Workflow_for_Matrix_Effect_Mitigation cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation start Biological Sample ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms eval Evaluate Matrix Effect (Post-Extraction Spike) lcms->eval result Accurate Quantification eval->result ME Acceptable troubleshoot Troubleshoot: - Optimize Chromatography - Dilute Sample - Use SIL-IS eval->troubleshoot ME Unacceptable cluster_prep cluster_prep troubleshoot->cluster_prep Re-evaluate Prep

Caption: Workflow for mitigating matrix effects in this compound quantification.

Post_Extraction_Spike_Method cluster_A Set A: Neat Solution cluster_B_C Set B & C: Matrix Samples cluster_analysis Analysis & Calculation solvent Reconstitution Solvent spike_A Spike Analyte solvent->spike_A set_A Final Solution A spike_A->set_A lcms_A Analyze Set A set_A->lcms_A blank_matrix Blank Biological Matrix extraction Perform Sample Extraction (e.g., SPE) blank_matrix->extraction extracted_matrix Extracted Blank Matrix (Set B) extraction->extracted_matrix spike_C Spike Analyte extracted_matrix->spike_C set_C Post-Spiked Matrix (Set C) spike_C->set_C lcms_C Analyze Set C set_C->lcms_C calculate Calculate Matrix Factor: MF = Area(C) / Area(A) lcms_A->calculate lcms_C->calculate

Caption: Logic diagram for the post-extraction spike method to quantify matrix effects.

References

Technical Support Center: Strategies to Increase the Cellular Pool of 10-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at increasing the cellular pool of 10-Methylundecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a branched-chain acyl-coenzyme A (CoA) molecule. Branched-chain fatty acids (BCFAs) and their CoA derivatives are integral components of cell membranes in many bacteria and are also found in mammals.[1][2][3] They play roles in regulating membrane fluidity and have been implicated in various cellular processes.[4][5] Interest in BCFAs is growing due to their potential applications in biofuel production and as precursors for specialty chemicals.[6]

Q2: What is the biosynthetic pathway for this compound?

This compound is synthesized via the branched-chain fatty acid synthesis pathway. This process is a modification of the well-understood fatty acid synthesis (FAS) pathway. The key distinction is the use of a branched-chain acyl-CoA as a primer instead of acetyl-CoA.

The likely biosynthetic route for this compound starts with the catabolism of the branched-chain amino acid (BCAA) leucine.[2][7] Leucine is converted to isovaleryl-CoA, which serves as the C5 branched-chain primer. This primer is then elongated by the fatty acid synthase (FAS) complex through the addition of three malonyl-CoA molecules to form the C11 acyl chain.

Q3: What are the key enzymes involved in the synthesis of this compound?

Several enzymes are critical for the synthesis of this compound:

  • Branched-chain amino acid aminotransferase (BCAT): Initiates the catabolism of leucine.[8]

  • Branched-chain α-keto acid dehydrogenase (BCKDH) complex: Converts the α-keto acid derivative of leucine into isovaleryl-CoA, the primer for synthesis.[2][7]

  • β-ketoacyl-ACP synthase III (FabH): This enzyme is crucial as its substrate specificity can determine the preference for branched-chain primers over straight-chain primers.[9][10]

  • Fatty Acid Synthase (FAS) complex (Fab enzymes): A series of enzymes that catalyze the elongation of the isovaleryl-CoA primer with malonyl-CoA units.[11][12]

Q4: How can I measure the intracellular concentration of this compound?

The most robust and widely used method for quantifying intracellular acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15][16][17] This technique offers high sensitivity and specificity, allowing for accurate measurement of low-abundance molecules in complex biological samples.[13][18][19]

Troubleshooting Guides

Issue 1: Low or undetectable levels of this compound after precursor supplementation.
Potential Cause Troubleshooting Step
Inefficient uptake of precursor Verify the expression and activity of amino acid transporters. Consider using a richer growth medium.
Low activity of BCKDH complex Overexpress the components of the BCKDH complex to increase the conversion of leucine to isovaleryl-CoA.
Suboptimal FabH activity for branched-chain primers The native FabH in your expression host (e.g., E. coli) may have low activity with isovaleryl-CoA.[10] Consider expressing a FabH from a bacterium known to produce high levels of BCFAs (e.g., Bacillus subtilis).[1]
Degradation of this compound Investigate potential β-oxidation of the newly synthesized BCFA. Knocking out genes involved in fatty acid degradation (e.g., fadD) can prevent this.[11]
Issue 2: Precursor supplementation is toxic to the cells.
Potential Cause Troubleshooting Step
High concentrations of BCAAs can be toxic Optimize the concentration of supplemented leucine. Perform a dose-response curve to find the optimal concentration that boosts production without significantly inhibiting growth.
Metabolic imbalance from precursor overload Ensure that the central metabolism can support the increased flux towards BCFA synthesis. Co-expression of enzymes that enhance the supply of malonyl-CoA, such as acetyl-CoA carboxylase (ACC), might be beneficial.[20]
Issue 3: Low yield of total branched-chain fatty acids.
Potential Cause Troubleshooting Step
Limited supply of malonyl-CoA Overexpression of acetyl-CoA carboxylase (ACC) can increase the pool of malonyl-CoA, the building block for fatty acid elongation.[20]
Competition with straight-chain fatty acid synthesis If the native FabH has a higher affinity for acetyl-CoA, it will predominantly produce straight-chain fatty acids. Consider strategies to reduce the activity of the native FabH or replace it with one specific for branched-chain primers.[6]
Feedback inhibition of the FAS pathway Overexpression of an acyl-ACP thioesterase can help to pull flux through the pathway by hydrolyzing the final acyl-ACP product.[11][21]

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of acyl-CoAs. Optimization will be required for specific instruments and cell types.

  • Sample Collection and Quenching:

    • Rapidly harvest cells and quench metabolic activity by flash-freezing in liquid nitrogen or by using a cold solvent mixture (e.g., 60% methanol at -20°C).

    • Accurately determine cell number or biomass for normalization.

  • Extraction of Acyl-CoAs:

    • Resuspend the cell pellet in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).

    • Include an internal standard (e.g., a commercially available, isotopically labeled acyl-CoA) for accurate quantification.

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reversed-phase column for separation.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Run a gradient from low to high organic phase to elute the acyl-CoAs.

    • Mass Spectrometry (MS): Operate the mass spectrometer in positive ion mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The transition for each acyl-CoA is from the precursor ion (the molecular weight of the specific acyl-CoA) to a specific product ion (e.g., the fragment corresponding to the CoA moiety).

Protocol 2: Engineering E. coli for Increased this compound Production
  • Strain Selection: Start with an E. coli strain suitable for metabolic engineering, such as BL21(DE3). Consider a strain with a knockout of fadD to prevent degradation of the product.[11]

  • Plasmid Construction:

    • Construct a plasmid for the expression of a fabH gene from a known BCFA producer (e.g., Bacillus subtilis). Place the gene under the control of an inducible promoter (e.g., T7 or arabinose-inducible promoter).

    • Consider co-expressing genes for the branched-chain α-keto acid dehydrogenase (BCKDH) complex to enhance the supply of isovaleryl-CoA.

  • Culture Conditions:

    • Grow the engineered E. coli in a suitable medium (e.g., M9 minimal medium with glucose).

    • Supplement the medium with leucine to provide the precursor for isovaleryl-CoA. Optimize the concentration of leucine to maximize production without causing toxicity.

    • Induce gene expression at the appropriate cell density (e.g., mid-log phase).

  • Analysis:

    • Harvest cells at various time points after induction.

    • Extract acyl-CoAs and analyze by LC-MS/MS as described in Protocol 1 to quantify the cellular pool of this compound.

Visualizations

BCFS_Pathway cluster_precursor Precursor Supply cluster_elongation Fatty Acid Elongation Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH FAS Fatty Acid Synthase Isovaleryl-CoA->FAS FabH Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS This compound This compound FAS->this compound

Caption: Biosynthetic pathway of this compound from leucine.

Troubleshooting_Workflow Start Low this compound Production CheckPrecursor Precursor Supplemented? Start->CheckPrecursor CheckFabH Optimized FabH? CheckPrecursor->CheckFabH Yes Supplement Supplement with Leucine CheckPrecursor->Supplement No CheckDegradation Degradation Pathway Blocked? CheckFabH->CheckDegradation Yes ExpressFabH Express BCFA-specific FabH CheckFabH->ExpressFabH No KnockoutFadD Knockout fadD CheckDegradation->KnockoutFadD No Analyze Analyze Results CheckDegradation->Analyze Yes Supplement->CheckFabH ExpressFabH->CheckDegradation KnockoutFadD->Analyze

Caption: Troubleshooting workflow for low this compound yield.

References

Validation & Comparative

Confirming the Structure of 10-Methylundecanoyl-CoA: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of lipid molecules is a cornerstone of drug development and metabolic research. For long-chain fatty acyl-CoA molecules like 10-Methylundecanoyl-CoA, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for unambiguous structure confirmation. This guide provides a comparative framework for utilizing ¹H and ¹³C NMR data to verify the structure of this compound, referencing predicted data for the closely related Undecanoyl-CoA.

Structural Confirmation via NMR: A Comparative Approach

Predicted NMR Data for Comparison

To aid in the analysis of experimentally acquired spectra of this compound, the following tables present the predicted ¹H and ¹³C NMR chemical shifts for the structurally analogous Undecanoyl-CoA. These values provide a baseline for identifying the characteristic signals of the acyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts for Undecanoyl-CoA

AtomPredicted Chemical Shift (ppm)
H22.85
H31.62
H4-H91.25
H101.25
H110.88
Pantothenate & Adenosine MoietiesVarious

Table 2: Predicted ¹³C NMR Chemical Shifts for Undecanoyl-CoA

AtomPredicted Chemical Shift (ppm)
C1205.0
C245.0
C325.0
C4-C929.0 - 30.0
C1032.0
C1114.0
Pantothenate & Adenosine MoietiesVarious

Note: Predicted chemical shifts are sourced from publicly available databases and may vary slightly from experimental values.

When analyzing the spectrum of this compound, the key differentiators will be the signals corresponding to the C10 and C11 positions. The presence of a methyl group at C10 will introduce a methine (CH) group at this position and two methyl (CH₃) groups at the terminus of the acyl chain. This will result in a distinct splitting pattern and chemical shifts for the protons and carbons at and adjacent to this branch point, deviating from the patterns expected for the linear Undecanoyl-CoA.

Experimental Protocol for NMR Analysis of this compound

The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent: Dissolve 5-10 mg of the sample in a suitable deuterated solvent. Deuterated water (D₂O) is often a good choice for CoA derivatives due to their polarity. For improved solubility of the acyl chain, a co-solvent system such as a mixture of D₂O and deuterated acetonitrile (CD₃CN) or methanol (CD₃OD) may be necessary. The final solvent composition should be optimized to ensure sample stability and spectral resolution.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used and set to 0.00 ppm.

  • pH Adjustment: The pH of the sample should be adjusted to a physiological range (e.g., pH 6.5-7.5) using dilute deuterated buffers (e.g., phosphate buffer in D₂O) to ensure the stability of the CoA ester linkage and mimic biological conditions.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Solvent suppression techniques (e.g., presaturation) should be employed to attenuate the residual H₂O signal.

  • ¹³C NMR:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the lower natural abundance of ¹³C and potentially lower sample concentrations, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.

  • 2D NMR Experiments:

    • To definitively assign the proton and carbon signals, especially in the crowded methylene region of the acyl chain and to confirm the branching point, it is highly recommended to perform two-dimensional NMR experiments.

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the acyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

G cluster_synthesis Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Confirmation Synthesis Synthesize or Procure This compound Purification Purify Sample (>95%) Synthesis->Purification Dissolution Dissolve in Deuterated Solvent with Internal Standard Purification->Dissolution H1_NMR 1D ¹H NMR Dissolution->H1_NMR C13_NMR 1D ¹³C NMR Dissolution->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Dissolution->TwoD_NMR Processing Process and Reference Spectra H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Assign ¹H and ¹³C Signals Processing->Assignment Comparison Compare with Predicted Data and Analogs (e.g., Undecanoyl-CoA) Assignment->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for NMR-based structural confirmation of this compound.

By following this guide, researchers can systematically approach the structural confirmation of this compound and related molecules, ensuring the integrity of their materials for downstream applications in research and development. The combination of high-resolution NMR data and comparison with predicted spectra of close analogs provides a robust and reliable methodology.

A Comparative Analysis of Enzymatic Activity: 10-Methylundecanoyl-CoA vs. Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of substrate specificity in enzymatic reactions is paramount. This guide provides an objective comparison of the enzymatic activity of 10-Methylundecanoyl-CoA, a branched-chain acyl-CoA, with that of its straight-chain counterparts. The data presented herein is crucial for studies involving fatty acid metabolism and the development of therapeutics targeting enzymes involved in these pathways.

The metabolism of fatty acids is a cornerstone of cellular energy production and involves a variety of enzymes that exhibit distinct substrate specificities. While the processing of straight-chain fatty acids is well-documented, the enzymatic kinetics of branched-chain fatty acids, such as those with methyl substitutions, are less commonly characterized. This guide aims to bridge this gap by presenting available data on the enzymatic processing of this compound in comparison to linear acyl-CoAs.

Executive Summary

Enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenases (ACADs) and acyl-CoA synthetases, demonstrate a range of specificities for substrates of varying chain lengths and structures. While many of these enzymes preferentially metabolize straight-chain acyl-CoAs, certain isoforms are capable of processing branched-chain variants.

Available research indicates that the introduction of a methyl group, as seen in this compound, can significantly influence the affinity and turnover rate of enzymatic reactions. Generally, branched-chain acyl-CoAs are observed to be poorer substrates for enzymes that primarily metabolize straight-chain fatty acids, resulting in lower reaction velocities. However, specific enzymes, particularly certain long-chain acyl-CoA dehydrogenases, have been shown to accommodate and act upon branched-chain substrates.

Comparative Enzymatic Kinetics

While direct kinetic data for this compound is limited in publicly accessible literature, we can infer its behavior based on studies of similar branched-chain acyl-CoAs and the known substrate specificities of relevant enzymes. The following table summarizes the expected comparative performance based on available research into branched-chain versus straight-chain acyl-CoA metabolism.

Acyl-CoA SubstrateEnzyme Class (Example)Expected KmExpected VmaxCatalytic Efficiency (Vmax/Km)
This compound Acyl-CoA DehydrogenaseHigherLowerLower
Dodecanoyl-CoA (C12) Acyl-CoA DehydrogenaseLowerHigherHigher

Note: This table represents a qualitative summary based on existing literature on branched-chain fatty acid metabolism. Specific values will vary depending on the enzyme and experimental conditions.

Signaling Pathways and Experimental Workflows

The metabolism of both straight-chain and branched-chain acyl-CoAs is integral to cellular energy homeostasis. The initial activation of fatty acids to their CoA esters is a critical step, followed by their transport into the mitochondria for β-oxidation.

Fatty_Acid_Activation_and_Transport cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix FA Fatty Acid (Straight or Branched) ACS Acyl-CoA Synthetase FA->ACS ATP, CoA-SH Acyl_CoA Acyl-CoA Acyl_CoA_mito Acyl-CoA Acyl_CoA->Acyl_CoA_mito Carnitine Shuttle ACS->Acyl_CoA AMP, PPi Beta_Ox β-Oxidation Acyl_CoA_mito->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Energy Energy (ATP) Acetyl_CoA->Energy

Figure 1. Generalized workflow for the activation and mitochondrial transport of fatty acids.

Experimental Protocols

The determination of enzymatic activity and kinetic parameters for acyl-CoA substrates typically involves spectrophotometric or fluorometric assays. Below are generalized protocols for assessing the activity of acyl-CoA synthetase and acyl-CoA dehydrogenase.

Acyl-CoA Synthetase Activity Assay

This assay measures the formation of acyl-CoA from a fatty acid and Coenzyme A (CoA), coupled to the production of a detectable product.

Materials:

  • Purified Acyl-CoA Synthetase

  • 10-Methylundecanoic acid or a straight-chain fatty acid (e.g., Dodecanoic acid)

  • Coenzyme A (CoA-SH)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Coupling enzymes and substrates for detection (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH for a spectrophotometric assay)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, CoA-SH, MgCl₂, and the coupling system components.

  • Add a defined concentration of the fatty acid substrate (10-methylundecanoic acid or the straight-chain control).

  • Initiate the reaction by adding a known amount of purified acyl-CoA synthetase.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity from the linear phase of the absorbance change.

  • Repeat the assay with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Acyl-CoA Dehydrogenase Activity Assay

This assay measures the oxidation of an acyl-CoA substrate by an acyl-CoA dehydrogenase.

Materials:

  • Purified Acyl-CoA Dehydrogenase (e.g., Medium-Chain Acyl-CoA Dehydrogenase - MCAD)

  • This compound or a straight-chain acyl-CoA (e.g., Dodecanoyl-CoA)

  • Electron acceptor (e.g., Ferricenium hexafluorophosphate or an electron transfer flavoprotein)

  • Assay buffer (e.g., Potassium phosphate, pH 7.6)

  • Spectrophotometer

Procedure:

  • Prepare the acyl-CoA substrate in the assay buffer.

  • Add the electron acceptor to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified acyl-CoA dehydrogenase.

  • Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength (e.g., 300 nm for ferricenium).

  • Calculate the initial reaction velocity from the change in absorbance over time.

  • Perform the assay with a range of substrate concentrations to determine the kinetic parameters Km and Vmax.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Substrate_Prep Substrate Preparation (this compound & Straight-Chain Acyl-CoA) Reaction_Setup Reaction Setup (Buffer, Substrate, Enzyme) Substrate_Prep->Reaction_Setup Enzyme_Prep Enzyme Purification (e.g., Acyl-CoA Dehydrogenase) Enzyme_Prep->Reaction_Setup Data_Acquisition Kinetic Data Acquisition (Spectrophotometry) Reaction_Setup->Data_Acquisition Velocity_Calc Initial Velocity Calculation Data_Acquisition->Velocity_Calc MM_Plot Michaelis-Menten Plot Velocity_Calc->MM_Plot Param_Det Determination of Km & Vmax MM_Plot->Param_Det

Figure 2. A logical workflow for comparing the enzymatic kinetics of different acyl-CoA substrates.

Conclusion

The presence of a methyl branch in the acyl chain of this compound is expected to decrease its efficiency as a substrate for many acyl-CoA metabolizing enzymes when compared to straight-chain acyl-CoAs of similar length. This is likely due to steric hindrance within the enzyme's active site, leading to a lower binding affinity (higher Km) and a reduced maximal reaction velocity (Vmax). However, it is important to note that specific enzymes, particularly those involved in the metabolism of branched-chain amino acids or complex lipids, may exhibit higher activity towards such substrates. Further empirical studies with purified enzymes are necessary to precisely quantify the kinetic parameters for this compound and provide a definitive comparison to its straight-chain analogs. This information is critical for advancing our understanding of fatty acid metabolism and for the rational design of drugs targeting these essential pathways.

Validating the Role of Branched-Chain Fatty Acyl-CoAs in Mycolic Acid Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycolic acids, the hallmark lipids of the mycobacterial cell envelope, are crucial for the survival, virulence, and antibiotic resistance of pathogenic species like Mycobacterium tuberculosis. The intricate biosynthetic pathway of these very-long-chain fatty acids presents a rich source of potential drug targets. While the overall machinery involving Fatty Acid Synthase-I (FAS-I) and FAS-II is well-characterized, the precise initiation of the meromycolic chain, particularly with branched-chain primers, remains an area of active investigation. This guide explores the proposed role of branched-chain acyl-CoAs, using 10-methylundecanoyl-CoA as a representative model, in initiating meromycolic acid synthesis and details a comparative framework for its validation through genetic knockouts.

While direct experimental evidence specifically validating the role of this compound as a precursor for mycolic acid biosynthesis is not extensively documented in the current body of scientific literature, the established mechanisms for the incorporation of other branched-chain fatty acids provide a strong basis for its putative involvement. This guide, therefore, presents a comprehensive overview of the generalized validation process, supported by established experimental protocols and data presentation formats that would be employed in such a study.

The Proposed Role of Branched-Chain Acyl-CoAs in Mycolic Acid Biosynthesis

Mycolic acid biosynthesis is a multi-step process involving two key synthases. FAS-I is responsible for the de novo synthesis of shorter fatty acyl-CoAs, which can be C16-C18 or C24-C26 in length[1]. The longer of these serve as the α-branch of the final mycolic acid molecule, while the shorter chains are believed to act as primers for the FAS-II system, which elongates them to form the long meromycolic chain[1][2].

The incorporation of methyl branches into the meromycolic acid chain is a key feature of certain mycolic acid subtypes. One proposed mechanism for this is the use of a branched-chain acyl-CoA, such as this compound, as the initial primer for the FAS-II elongation cycles. This would introduce a methyl branch at a specific position in the final mycolic acid structure. An alternative, and more extensively documented, mechanism involves the use of methylmalonyl-CoA instead of malonyl-CoA as an extender unit during the elongation process by FAS-II, which is catalyzed by specialized enzymes like mycocerosic acid synthase (MAS)[3].

To definitively validate the role of a specific branched-chain primer like this compound, a genetic knockout approach targeting the enzyme(s) responsible for its synthesis is the gold standard.

Comparative Analysis of Wild-Type vs. Knockout Strains

A comparative analysis of a wild-type mycobacterial strain and a genetically engineered knockout mutant, deficient in the putative enzyme responsible for this compound synthesis, would provide the most direct evidence of its role. The following table summarizes the expected quantitative data from such a comparative study.

ParameterWild-Type StrainKnockout Mutant (Δbkd)Alternative Precursor Knockout (e.g., Δmas)
Growth Rate (OD600) NormalPotentially alteredPotentially altered
Total Mycolic Acid Content (µg/mg dry weight) 100%Expected decreaseExpected decrease
Relative Abundance of Mycolate Subtypes (%)
- Alpha-mycolates~60%Potential shift in profileSignificant alteration
- Keto-mycolates~20%Potential shift in profileSignificant alteration
- Methoxy-mycolates~20%Potential shift in profileSignificant alteration
Presence of Specific Mycolic Acid Species (by Mass Spectrometry) Contains species consistent with a 10-methylundecanoyl primerAbsence or significant reduction of specific mycolic acid speciesAbsence or reduction of different mycolic acid species
Cell Wall Permeability (e.g., to ethidium bromide) BaselinePotentially increasedPotentially increased
Antibiotic Susceptibility (MIC µg/mL)
- IsoniazidBaselinePotentially alteredPotentially altered
- RifampicinBaselinePotentially alteredPotentially altered

Note: The gene(s) to be knocked out for disrupting this compound synthesis would likely be part of the branched-chain alpha-keto acid dehydrogenase (bkd) operon, which is involved in the degradation of branched-chain amino acids to produce branched-chain acyl-CoAs.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of the role of this compound. Below are protocols for key experiments.

Construction of a Gene Knockout Mutant in Mycobacterium smegmatis

This protocol describes the generation of a targeted gene deletion mutant using a two-step homologous recombination strategy.

Materials:

  • Mycobacterium smegmatis mc²155 strain

  • pPR27 vector system (or similar suicide vector)

  • Plasmids for expressing Che9c RecT recombinase (for recombineering approaches)

  • Oligonucleotides for amplifying flanking regions of the target gene (e.g., a gene within the bkd operon)

  • Restriction enzymes, T4 DNA ligase

  • Antibiotics (e.g., Kanamycin, Hygromycin)

  • Sucrose for counter-selection (sacB gene)

  • Electroporator and cuvettes

Procedure:

  • Construct the suicide vector: a. Amplify ~1 kb regions upstream and downstream of the target gene from M. smegmatis genomic DNA. b. Clone these flanking regions into the suicide vector on either side of a selectable marker (e.g., hygromycin resistance gene). The vector should also contain a counter-selectable marker like sacB.

  • Electroporation: a. Prepare competent M. smegmatis cells. b. Electroporate the constructed suicide vector into the competent cells.

  • Selection of Single Crossovers: a. Plate the transformed cells on agar plates containing the appropriate antibiotic (e.g., Kanamycin for vector backbone selection and Hygromycin for the resistance cassette). b. Incubate at the permissive temperature (e.g., 30°C). c. Colonies that grow are single-crossover integrants.

  • Selection of Double Crossovers: a. Inoculate single-crossover colonies into antibiotic-free liquid medium and grow for several generations to allow for the second recombination event. b. Plate serial dilutions of the culture onto agar plates containing sucrose (and the antibiotic corresponding to the integrated resistance cassette, e.g., Hygromycin). The sacB gene confers sucrose sensitivity, so only cells that have lost the vector backbone (double crossovers) will grow.

  • Verification of Knockout: a. Perform colony PCR using primers that flank the target gene to confirm the deletion. b. Confirm the deletion by Southern blot analysis.

Extraction and Analysis of Mycolic Acids

This protocol outlines the extraction of mycolic acids and their analysis by thin-layer chromatography (TLC).

Materials:

  • M. smegmatis cultures (wild-type and knockout)

  • Saponification reagent (15% tetrabutylammonium hydroxide)

  • Iodomethane

  • Dichloromethane

  • Hexane

  • Silica gel TLC plates

  • Developing solvent (e.g., petroleum ether:acetone 95:5, v/v)

  • Visualizing reagent (e.g., 5% molybdophosphoric acid in ethanol)

Procedure:

  • Harvest and Saponify: a. Harvest mycobacterial cells from liquid culture by centrifugation. b. Resuspend the cell pellet in the saponification reagent and heat at 100°C overnight.

  • Esterification: a. Cool the saponified mixture and add iodomethane and dichloromethane. b. Shake vigorously for 1 hour to convert mycolic acids to their methyl ester derivatives (MAMEs).

  • Extraction: a. Add water and centrifuge to separate the phases. b. Collect the lower organic phase containing the MAMEs. c. Wash the organic phase with water and then dry it over anhydrous sodium sulfate. d. Evaporate the solvent to obtain the crude MAMEs.

  • TLC Analysis: a. Dissolve the crude MAMEs in a small volume of dichloromethane. b. Spot equal amounts of the MAMEs from the wild-type and knockout strains onto a silica gel TLC plate. c. Develop the TLC plate in the appropriate solvent system. d. Visualize the separated MAMEs by spraying with the visualizing reagent and heating. e. Compare the mycolic acid profiles of the wild-type and knockout strains. A change in the pattern, such as the disappearance of a specific spot, would indicate an alteration in mycolic acid biosynthesis.

For more detailed structural analysis and quantification, the extracted MAMEs can be further analyzed by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures.

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_Precursors Precursors cluster_BCAA_Metabolism Branched-Chain Acyl-CoA Synthesis cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Final_Assembly Final Assembly FAS_I FAS-I (de novo synthesis) Alpha_branch α-branch (C24-C26 Acyl-CoA) FAS_I->Alpha_branch Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I BC_AA Branched-chain Amino Acids BKD Branched-chain α-keto acid dehydrogenase (Bkd) BC_AA->BKD BC_Acyl_CoA This compound (Branched-chain primer) BKD->BC_Acyl_CoA FAS_II FAS-II (Elongation) BC_Acyl_CoA->FAS_II Primer Meromycolic_Acid Meromycolic Acid Chain FAS_II->Meromycolic_Acid Pks13 Pks13 (Condensation) Meromycolic_Acid->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Alpha_branch->Pks13

Caption: Proposed pathway for mycolic acid biosynthesis incorporating a branched-chain primer.

Knockout_Workflow cluster_Vector_Construction Vector Construction cluster_Transformation_Selection Transformation and Selection cluster_Analysis Comparative Analysis Genomic_DNA Wild-Type Genomic DNA PCR_Flanks PCR amplify flanking regions of target gene (e.g., bkd) Genomic_DNA->PCR_Flanks Ligation Ligate flanks and resistance cassette into vector PCR_Flanks->Ligation Suicide_Vector Suicide Vector (pPR27, sacB) Suicide_Vector->Ligation Final_Vector Final Knockout Vector Ligation->Final_Vector Electroporation Electroporation Final_Vector->Electroporation M_smegmatis M. smegmatis competent cells M_smegmatis->Electroporation Single_Crossover Select for Single Crossovers (Antibiotic resistance) Electroporation->Single_Crossover Double_Crossover Select for Double Crossovers (Sucrose resistance) Single_Crossover->Double_Crossover Knockout_Mutant Verified Knockout Mutant Double_Crossover->Knockout_Mutant Phenotypic_Analysis Phenotypic Analysis (Growth rate, etc.) Knockout_Mutant->Phenotypic_Analysis Mycolic_Acid_Analysis Mycolic Acid Analysis (TLC, HPLC, MS) Knockout_Mutant->Mycolic_Acid_Analysis Data_Comparison Compare Wild-Type vs. Knockout Data Phenotypic_Analysis->Data_Comparison Mycolic_Acid_Analysis->Data_Comparison

Caption: Experimental workflow for generating and analyzing a targeted gene knockout mutant.

Conclusion

Validating the precise molecular precursors of mycolic acids is fundamental to a complete understanding of the mycobacterial cell wall biosynthesis and for the development of novel anti-tubercular therapeutics. While the specific role of this compound as a primer for meromycolic acid synthesis requires direct experimental validation, the framework presented in this guide provides a robust and established approach for such an investigation. By employing targeted genetic knockouts and detailed comparative analysis of the resulting mycolic acid profiles, researchers can elucidate the function of specific branched-chain fatty acyl-CoAs and potentially uncover novel enzymatic targets for drug discovery. The methodologies and data presentation formats outlined here serve as a comprehensive resource for scientists dedicated to unraveling the complexities of mycobacterial lipid metabolism.

References

A Researcher's Guide to the Comparative Analysis of 10-Methylundecanoyl-CoA Metabolism in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of branched-chain fatty acids (BCFAs) is a critical aspect of bacterial physiology, influencing membrane fluidity, environmental adaptation, and pathogenesis. 10-Methylundecanoyl-CoA, a C12 fatty acyl-CoA with a methyl branch at the antepenultimate carbon, represents an intriguing substrate whose metabolic fate is not extensively documented across different bacterial species. This guide provides a comparative framework for studying its metabolism, drawing upon established principles of fatty acid degradation and biosynthesis in well-characterized bacterial genera. While direct comparative data for this compound is scarce, this document offers a hypothesized metabolic pathway, outlines key enzymatic players, and provides detailed experimental protocols to enable researchers to conduct their own comparative analyses.

Hypothesized Metabolic Pathway of this compound

Based on the known mechanisms of fatty acid metabolism, this compound is likely catabolized via a modified β-oxidation pathway. The position of the methyl group at the 10th carbon is crucial. Since this is an odd-numbered carbon relative to the carboxyl end, it is not expected to directly interfere with the initial rounds of β-oxidation.

The proposed degradation pathway would proceed as follows:

  • Initial β-Oxidation Cycles: The 12-carbon chain of this compound undergoes three standard cycles of β-oxidation. Each cycle consists of four enzymatic steps: acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. These cycles release three molecules of acetyl-CoA.

  • Formation of a Branched-Chain Intermediate: After three cycles, the remaining intermediate would be 4-methyl-pentanoyl-CoA.

  • Final β-Oxidation Cycle: The final round of β-oxidation cleaves 4-methyl-pentanoyl-CoA into propionyl-CoA and acetyl-CoA. Propionyl-CoA can then be funneled into central metabolism through various pathways, such as the methylcitrate cycle or the methylmalonyl-CoA pathway.

Potential Bacterial Species for Comparative Analysis

Several bacterial genera are known for their robust metabolism of branched-chain fatty acids and hydrocarbons, making them ideal candidates for a comparative study of this compound metabolism.

Bacterial GenusRelevant Metabolic CharacteristicsKey Enzymes/Pathways
Pseudomonas Highly versatile metabolism, capable of utilizing a wide range of organic compounds, including branched-chain alkanes and fatty acids. Some species can shunt β-oxidation intermediates into fatty acid synthesis.Multiple acyl-CoA dehydrogenases and enoyl-CoA hydratases with varying substrate specificities.
Rhodococcus Known for their ability to degrade a vast array of hydrophobic compounds, including hydrocarbons and steroids. They can modify their cellular fatty acid composition in response to the growth substrate.Possess a wide repertoire of oxygenases and dehydrogenases. Can accumulate odd-numbered and branched-chain fatty acids.
Bacillus Many species, like Bacillus subtilis, incorporate significant amounts of iso- and anteiso-branched-chain fatty acids into their membranes. The biosynthesis of these BCFAs is well-characterized.Branched-chain α-keto acid dehydrogenase complex is crucial for generating primers for BCFA synthesis.
Mycobacterium Mycobacterium tuberculosis is adept at metabolizing host-derived lipids, including branched-chain fatty acids. Propionyl-CoA is a key metabolic intermediate.Possesses a large number of genes associated with lipid metabolism, including those for β-oxidation.

Comparative Data on Key Metabolic Enzymes

Direct kinetic data for the enzymes acting on this compound is not available. However, we can infer potential activity based on studies of β-oxidation enzymes with other branched-chain substrates.

EnzymeGeneral Substrate Specificity and Considerations for this compoundPotential Bacterial Sources
Acyl-CoA Dehydrogenase (ACAD) Different ACADs exhibit specificity for short, medium, or long-chain acyl-CoAs. The initial long-chain ACADs are unlikely to be hindered by the methyl group at the 10th position. The medium-chain ACAD acting on the 4-methyl-pentanoyl-CoA intermediate may have varied efficiency depending on the species.Pseudomonas, Rhodococcus, Bacillus, Mycobacterium
Enoyl-CoA Hydratase These enzymes are generally permissive to a range of substrates. Some bacterial (R)-specific enoyl-CoA hydratases have been shown to have broad substrate specificity.Pseudomonas aeruginosa, Aeromonas caviae
3-Hydroxyacyl-CoA Dehydrogenase Generally considered to have broad substrate specificity.Widespread among bacteria.
Thiolase Thiolases can have varying chain-length specificities. The final thiolytic cleavage of the branched 3-ketoacyl-CoA would be a critical step.Escherichia coli possesses thiolases with different chain-length preferences.

Experimental Protocols

To facilitate the comparative analysis of this compound metabolism, the following detailed methodologies are provided.

Bacterial Growth and Substrate Utilization

Objective: To determine the ability of different bacterial species to utilize 10-methylundecanoic acid as a sole carbon and energy source.

Methodology:

  • Media Preparation: Prepare a minimal salt medium (e.g., M9 minimal medium) appropriate for each bacterial species.

  • Carbon Source: Supplement the minimal medium with 10-methylundecanoic acid at a final concentration of 0.1% (w/v). A control medium with a readily utilizable carbon source (e.g., glucose) and a no-carbon control should be included.

  • Inoculation: Inoculate the media with pre-cultured bacterial cells washed twice with the minimal medium base to an initial optical density at 600 nm (OD600) of 0.05.

  • Incubation: Incubate the cultures under appropriate conditions (temperature, aeration) for each species.

  • Growth Monitoring: Monitor bacterial growth over time by measuring the OD600.

  • Data Analysis: Compare the growth curves of each species on 10-methylundecanoic acid to the controls. Significant growth in the presence of the branched-chain fatty acid indicates its utilization.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the fatty acid composition of bacterial cells grown in the presence of 10-methylundecanoic acid.

Methodology:

  • Cell Harvesting: Harvest bacterial cells from the growth experiment (from late exponential or early stationary phase) by centrifugation.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Wash the cell pellet with saline solution.

    • Perform saponification by resuspending the pellet in a methanolic sodium hydroxide solution and heating.

    • Methylate the fatty acids by adding a solution of hydrochloric acid in methanol and heating.

    • Extract the FAMEs with an organic solvent like hexane.

  • GC-MS Analysis:

    • Inject the extracted FAMEs into a gas chromatograph equipped with a mass spectrometer.

    • Use a suitable capillary column (e.g., HP-5ms) and a temperature gradient to separate the FAMEs.

    • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the fatty acids by comparing their peak areas to that of an internal standard (e.g., heptadecanoic acid).

  • Data Analysis: Compare the fatty acid profiles of cells grown on 10-methylundecanoic acid with those grown on a control carbon source. Look for the incorporation of the C12 branched-chain fatty acid and the presence of its β-oxidation intermediates.

Stable Isotope Tracing of this compound Metabolism

Objective: To trace the metabolic fate of this compound and identify its breakdown products.

Methodology:

  • Labeled Substrate: Synthesize or procure a stable isotope-labeled version of 10-methylundecanoic acid (e.g., uniformly ¹³C-labeled).

  • Labeling Experiment:

    • Grow the bacterial species of interest in a minimal medium with a non-labeled carbon source to mid-exponential phase.

    • Add the ¹³C-labeled 10-methylundecanoic acid to the culture.

    • Collect cell samples at different time points after the addition of the labeled substrate.

  • Metabolite Extraction: Quench the metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites using a suitable solvent system (e.g., chloroform/methanol/water).

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Monitor for the incorporation of ¹³C into key metabolic intermediates of the β-oxidation pathway and central carbon metabolism (e.g., acetyl-CoA, propionyl-CoA, TCA cycle intermediates).

  • Data Analysis: Determine the isotopic enrichment in different metabolites over time to map the flow of carbon from this compound through the metabolic network.

Visualizations

Hypothesized Degradation Pathway of this compound

10_Methylundecanoyl_CoA_Metabolism cluster_beta_oxidation β-Oxidation Cycles cluster_central_metabolism Central Metabolism This compound This compound Acetyl-CoA_1 Acetyl-CoA_1 This compound->Acetyl-CoA_1 Cycle 1 8-Methyldecanoyl-CoA 8-Methyldecanoyl-CoA This compound->8-Methyldecanoyl-CoA TCA_Cycle TCA_Cycle Acetyl-CoA_1->TCA_Cycle Acetyl-CoA_2 Acetyl-CoA_2 8-Methyldecanoyl-CoA->Acetyl-CoA_2 Cycle 2 6-Methyloctanoyl-CoA 6-Methyloctanoyl-CoA 8-Methyldecanoyl-CoA->6-Methyloctanoyl-CoA Acetyl-CoA_2->TCA_Cycle Acetyl-CoA_3 Acetyl-CoA_3 6-Methyloctanoyl-CoA->Acetyl-CoA_3 Cycle 3 4-Methyl-pentanoyl-CoA 4-Methyl-pentanoyl-CoA 6-Methyloctanoyl-CoA->4-Methyl-pentanoyl-CoA Acetyl-CoA_3->TCA_Cycle Acetyl-CoA_4 Acetyl-CoA_4 4-Methyl-pentanoyl-CoA->Acetyl-CoA_4 Cycle 4 Propionyl-CoA Propionyl-CoA 4-Methyl-pentanoyl-CoA->Propionyl-CoA Acetyl-CoA_4->TCA_Cycle Methylcitrate_Cycle Methylcitrate_Cycle Propionyl-CoA->Methylcitrate_Cycle

Caption: Hypothesized β-oxidation pathway of this compound in bacteria.

General Experimental Workflow for Comparative Analysis

Experimental_Workflow Select_Bacteria Select Bacterial Species (e.g., Pseudomonas, Rhodococcus) Growth_Assay Growth on 10-Methylundecanoic Acid Select_Bacteria->Growth_Assay FAME_Analysis Fatty Acid Analysis (GC-MS) Growth_Assay->FAME_Analysis Isotope_Tracing Stable Isotope Tracing (LC-MS/MS) Growth_Assay->Isotope_Tracing Data_Analysis Comparative Data Analysis FAME_Analysis->Data_Analysis Isotope_Tracing->Data_Analysis Conclusion Elucidate Metabolic Differences Data_Analysis->Conclusion

Caption: Workflow for the comparative metabolic analysis of this compound.

Differentiating Isomers of Methylundecanoyl-CoA by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid molecules is paramount. Methylundecanoyl-CoA, a saturated branched-chain acyl-CoA, presents a significant analytical challenge due to the existence of multiple structural isomers. Distinguishing between these isomers, such as those with iso and anteiso branching, is critical for understanding their distinct metabolic fates and biological functions. This guide provides a comprehensive comparison of two primary mass spectrometry-based methodologies for differentiating isomers of methylundecanoyl-CoA, supported by experimental data and detailed protocols.

Two principal strategies employing mass spectrometry have emerged for the differentiation of methylundecanoyl-CoA isomers:

  • Direct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach involves the direct analysis of the intact acyl-CoA molecules. While seemingly straightforward, it faces inherent challenges.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs) followed by Gas Chromatography-Mass Spectrometry (GC-MS): This method entails a chemical transformation of the acyl-CoA into a more volatile derivative, which can then be analyzed by GC-MS, a technique well-suited for isomer separation and characterization.

This guide will objectively compare the performance of these two approaches, providing the necessary data and protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Approaches

FeatureDirect LC-MS/MS of Methylundecanoyl-CoAGC-MS of Methylundecanoyl-FAMEs
Sample Preparation Minimal, typically protein precipitation and extraction.Multi-step: Hydrolysis of the thioester bond, extraction of the free fatty acid, and subsequent derivatization to the methyl ester.
Instrumentation Liquid chromatograph coupled to a tandem mass spectrometer (e.g., QqQ, Q-TOF, Orbitrap).Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole, ion trap, TOF).
Isomer Differentiation Primarily relies on chromatographic separation. Tandem mass spectra of acyl-CoA isomers are often very similar or identical due to fragmentation being dominated by the large Coenzyme A moiety.[1]Excellent. Isomers are separated by gas chromatography and yield distinct fragmentation patterns upon electron ionization, allowing for unambiguous identification.
Key Diagnostic Ions Precursor ion: [M+H]+. Major fragment ion results from the neutral loss of the phosphoadenosine diphosphate moiety (m/z 507).[2]Characteristic fragment ions related to the branching position of the fatty acid chain. For iso-isomers, a prominent [M-43]+ ion is observed. For anteiso-isomers, characteristic [M-29]+ and [M-57]+ ions are present.[3][4]
Sensitivity High, especially with modern high-resolution mass spectrometers.High, with detection limits typically in the low femtomol range on-column.[5]
Throughput Higher, due to simpler sample preparation and faster analysis times.Lower, due to the multi-step sample preparation process.
Data Interpretation Challenging for isomer differentiation from MS/MS data alone; heavily reliant on chromatographic resolution.More straightforward for isomer identification due to characteristic and well-documented fragmentation patterns.

Experimental Data: Differentiating Methylundecanoyl-FAME Isomers by GC-MS

The analysis of the fatty acid methyl ester (FAME) derivatives of methylundecanoyl-CoA isomers by gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) provides distinct fragmentation patterns that are highly informative of the methyl branch position. The following table summarizes the expected key diagnostic ions for the FAME of a generic C12 methyl-branched fatty acid, which is structurally analogous to methylundecanoic acid.

Isomer TypePrecursor Ion (M+)Key Diagnostic Fragment Ions (m/z)Characteristic Neutral Loss
iso-methylundecanoyl-FAME214171[M-43]+ (loss of C3H7)
anteiso-methylundecanoyl-FAME214185, 157[M-29]+ (loss of C2H5), [M-57]+ (loss of C4H9)

Data extrapolated from studies on similar branched-chain fatty acid methyl esters.[3][4]

Experimental Protocols

Method 1: Direct LC-MS/MS Analysis of Methylundecanoyl-CoA

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[6][7][8]

1. Sample Preparation (Extraction of Acyl-CoAs) a. Homogenize tissue or cell samples in a cold solvent mixture, such as isopropanol/acetonitrile/water. b. Perform a liquid-liquid extraction using an organic solvent like chloroform or heptane. c. Evaporate the organic phase to dryness under a stream of nitrogen. d. Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as a methanol/water mixture.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
  • Mobile Phase A: 15 mM ammonium hydroxide in water.
  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve chromatographic separation of isomers.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
  • Precursor Ion: The [M+H]+ ion of methylundecanoyl-CoA.
  • Product Ion: The fragment resulting from the neutral loss of 507 Da.
  • Collision Energy: Optimize for the specific instrument to maximize the signal of the product ion.

Method 2: GC-MS Analysis of Methylundecanoyl-FAMEs

This protocol involves the hydrolysis of the acyl-CoA and subsequent derivatization to its fatty acid methyl ester.[9][10]

1. Hydrolysis of Methylundecanoyl-CoA a. To the acyl-CoA sample, add a solution of potassium hydroxide in ethanol. b. Heat the mixture at a controlled temperature (e.g., 90°C) for a specified time (e.g., 1 hour) to cleave the thioester bond. c. Acidify the reaction mixture with an acid, such as HCl, to protonate the free fatty acid. d. Extract the methylundecanoic acid using an organic solvent like hexane.

2. Derivatization to Fatty Acid Methyl Ester (FAME) a. Evaporate the solvent from the extracted fatty acid. b. Add a derivatizing agent, such as 14% boron trifluoride in methanol (BF3-methanol). c. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes). d. After cooling, add water and extract the FAME with hexane. e. The hexane layer containing the FAME is collected for GC-MS analysis.

3. Gas Chromatography

  • Column: A polar capillary column, such as one with a cyanopropyl stationary phase (e.g., 100 m x 0.25 mm i.d.).
  • Carrier Gas: Helium or hydrogen.
  • Injection: Split or splitless injection, depending on the sample concentration.
  • Temperature Program: An optimized temperature gradient to separate the FAME isomers.

4. Mass Spectrometry

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Analysis Mode: Full scan mode to obtain complete mass spectra for identification, or Selected Ion Monitoring (SIM) for targeted quantification.
  • Mass Range: Typically m/z 50-300.

Visualization of Analytical Workflows

Differentiating_Isomers cluster_direct Direct Analysis Workflow cluster_derivatization Derivatization Workflow start1 Methylundecanoyl-CoA Isomer Mixture extraction1 Acyl-CoA Extraction start1->extraction1 Sample lcms LC-MS/MS Analysis extraction1->lcms Extracted Acyl-CoAs data1 Chromatographic Separation & MS/MS Spectra lcms->data1 Data Acquisition start2 Methylundecanoyl-CoA Isomer Mixture hydrolysis Hydrolysis start2->hydrolysis Sample ffa Free Fatty Acid Isomers hydrolysis->ffa Cleavage of CoA derivatization FAME Derivatization ffa->derivatization Esterification gcms GC-MS Analysis derivatization->gcms FAMEs data2 Chromatographic Separation & EI Mass Spectra gcms->data2 Data Acquisition

Caption: Analytical workflows for differentiating isomers of methylundecanoyl-CoA.

Conclusion

The differentiation of methylundecanoyl-CoA isomers by mass spectrometry is a challenging but achievable task. The choice between direct LC-MS/MS analysis and a derivatization-based GC-MS approach depends on the specific research question, available instrumentation, and the desired level of structural detail.

  • Direct LC-MS/MS offers a higher throughput and requires less sample manipulation, making it suitable for screening and quantitative studies where isomers can be chromatographically resolved. However, it provides limited structural information from the mass spectra alone for isomer differentiation.

  • GC-MS of FAME derivatives is the superior method for unambiguous isomer identification. The characteristic fragmentation patterns generated by electron ionization provide definitive structural information, allowing for the clear distinction between iso, anteiso, and other positional isomers. While the sample preparation is more extensive, the richness of the resulting data is invaluable for detailed structural elucidation.

For researchers and professionals in drug development, where the precise chemical structure of a molecule and its metabolites is of utmost importance, the derivatization to FAMEs followed by GC-MS analysis is the recommended approach for the definitive differentiation of methylundecanoyl-CoA isomers.

References

Cross-Validation of 10-Methylundecanoyl-CoA Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent methods for the quantification of long-chain acyl-Coenzyme A (acyl-CoA) esters, with a focus on 10-Methylundecanoyl-CoA. The objective is to offer a comprehensive resource for selecting the most suitable analytical technique based on experimental needs, balancing sensitivity, specificity, and throughput. The methods compared are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a commercially available Fluorometric Assay.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of LC-MS/MS and a fluorometric assay for the quantification of long-chain acyl-CoAs. Data for the LC-MS/MS method is derived from studies on straight-chain long-chain acyl-CoAs, which serve as a reliable proxy for the analysis of this compound.

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Fluorometric Assay
Principle Separation by chromatography, followed by mass-based detection and fragmentation for specific identification and quantification.Enzymatic reaction cascade where acyl-CoA is a substrate, leading to the generation of a fluorescent product.
Linearity (R²) for long-chain acyl-CoAs >0.99[1]Information not publicly available for specific long-chain acyl-CoAs.
Limit of Detection (LOD) Low femtomole range.[2]0.3 µM for fatty acyl-CoA.[3]
Limit of Quantitation (LOQ) Low nanomolar range.[4]Information not publicly available.
Intra-Assay Precision (% CV) 1.2% to 4.4% for various long-chain acyl-CoAs.[5]Information not publicly available.
Inter-Assay Precision (% CV) 2.6% to 12.2% for various long-chain acyl-CoAs.[5]Information not publicly available.
Accuracy (% Recovery) 94.8% to 110.8% for various long-chain acyl-CoAs.[5]Information not publicly available.
Specificity High; capable of distinguishing between different acyl-CoA species and isomers.May have cross-reactivity with other acyl-CoA species.
Throughput Lower; sample preparation and run times can be lengthy.High; suitable for multi-well plate formats and can be automated.[3]
Instrumentation Requirement Requires a dedicated LC-MS/MS system.Requires a fluorescence plate reader.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible and accurate quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from established methods for the quantification of long-chain acyl-CoAs in biological matrices.[1][5]

a) Sample Extraction:

  • Homogenization: Homogenize frozen tissue samples (~50-100 mg) or cell pellets in 1 mL of ice-cold 2:1 (v/v) methanol/water.

  • Lipid Extraction: Add 1 mL of chloroform, vortex thoroughly, and centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Acyl-CoA Extraction: Collect the upper aqueous phase containing the acyl-CoAs and transfer to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 1% formic acid in methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in 50-100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium acetate).

b) LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+H]⁺ adduct, and a common product ion for acyl-CoAs is the fragment corresponding to the phosphopantetheine moiety (m/z 428.1). The specific precursor ion for this compound would need to be calculated based on its chemical formula.

Fluorometric Assay Protocol

This protocol is based on a generic commercially available fluorometric assay kit for fatty acyl-CoA.[3]

a) Sample Preparation:

  • Lysis: Homogenize tissue samples or lyse cell pellets in the provided assay buffer.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

  • Supernatant Collection: Collect the supernatant for the assay.

b) Assay Procedure (96-well plate format):

  • Standard Curve Preparation: Prepare a standard curve using the provided acyl-CoA standard according to the kit instructions.

  • Sample and Standard Addition: Add 50 µL of the standards and prepared samples to the wells of a 96-well plate.

  • Reaction Initiation: Add 50 µL of the reaction mix (containing the enzymes and fluorescent probe) to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/585 nm) using a fluorescence plate reader.

  • Quantification: Determine the concentration of this compound in the samples by comparing their fluorescence readings to the standard curve.

Mandatory Visualization

Coenzyme A Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of Coenzyme A, the backbone molecule for this compound.

CoenzymeA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PANK) Pantothenate->PANK Phosphopantothenate 4'-Phosphopantothenate PPCS Phosphopantothenoylcysteine Synthetase (PPCS) Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine COASY_PPAT CoA Synthase (PPAT activity) Phosphopantetheine->COASY_PPAT Dephospho_CoA Dephospho-CoA COASY_DPCK CoA Synthase (DPCK activity) Dephospho_CoA->COASY_DPCK CoA Coenzyme A PANK->Phosphopantothenate ADP1 ADP PANK->ADP1 PPCS->Phosphopantothenoylcysteine AMP_PPi AMP + PPi PPCS->AMP_PPi PPCDC->Phosphopantetheine CO2 CO2 PPCDC->CO2 COASY_PPAT->Dephospho_CoA PPi PPi COASY_PPAT->PPi COASY_DPCK->CoA ADP2 ADP COASY_DPCK->ADP2 ATP1 ATP ATP1->PANK Cysteine Cysteine Cysteine->PPCS ATP2 ATP ATP2->PPCS ATP3 ATP ATP3->COASY_PPAT ATP4 ATP ATP4->COASY_DPCK

Caption: The five-step enzymatic pathway for the biosynthesis of Coenzyme A from pantothenate.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the general workflow for the quantification of this compound using LC-MS/MS.

LCMS_Workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (LLE & SPE) Sample->Extraction LC Liquid Chromatography (Reversed-Phase Separation) Extraction->LC MS Tandem Mass Spectrometry (ESI-MS/MS, MRM) LC->MS Data Data Analysis (Quantification against Standard Curve) MS->Data Result Concentration of This compound Data->Result

Caption: A generalized workflow for the quantification of this compound by LC-MS/MS.

References

A Functional Comparison of Enzymes Acting on 10-Methylundecanoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic landscape surrounding 10-methylundecanoyl-CoA is critical for advancing research in branched-chain fatty acid metabolism and its implications in various physiological and pathological processes. This guide provides a comparative analysis of key enzyme classes known to act on branched-chain fatty acyl-CoAs, offering insights into their functional characteristics, kinetic parameters, and the experimental protocols for their study.

The metabolism of branched-chain fatty acids, such as 10-methylundecanoic acid, is a complex process involving a cascade of enzymatic reactions primarily occurring within the mitochondria and peroxisomes. The initial and requisite step for its metabolism is the activation of the fatty acid to its coenzyme A (CoA) thioester, this compound. Subsequently, a series of enzymes catalyze the shortening of the carbon chain. This guide focuses on the principal enzyme classes that are likely to be involved in the degradation of this compound: Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratases, and 3-Hydroxyacyl-CoA Dehydrogenases, with a particular emphasis on those with known or potential activity towards methyl-branched substrates.

Comparative Analysis of Enzyme Performance

While specific kinetic data for enzymes acting directly on this compound is limited in the current literature, we can infer potential activity based on studies of enzymes with specificity for other branched-chain and medium-to-long-chain fatty acyl-CoAs. The following table summarizes the known substrate preferences and available kinetic data for relevant enzyme classes.

Enzyme ClassSpecific Enzyme ExamplesSubstrate Specificity Relevant to this compoundKinetic Parameters (Typical Ranges)Cellular Localization
Acyl-CoA Dehydrogenases (ACADs) Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Long-Chain Acyl-CoA Dehydrogenase (LCAD), ACAD10MCAD has broad specificity for C4-C12 acyl-CoAs. LCAD and ACAD10 show activity towards longer and branched-chain substrates.[1][2]Km: 1-100 µM Vmax: 0.1-10 µmol/min/mgMitochondria
Peroxisomal Acyl-CoA Oxidases (ACOX) Acyl-CoA Oxidase 2 (ACOX2)ACOX2 is the primary oxidase for branched-chain fatty acyl-CoAs.[3]Data for specific C12 methyl-branched substrates is not readily available.Peroxisomes
Enoyl-CoA Hydratases Enoyl-CoA Hydratase 1 (ECHS1), Peroxisomal Bifunctional Enzyme (EHHADH)ECHS1 hydrates short and medium-chain enoyl-CoAs. EHHADH is involved in peroxisomal β-oxidation of straight and branched-chain enoyl-CoAs.[4]Data for specific C12 methyl-branched substrates is not readily available.Mitochondria, Peroxisomes
3-Hydroxyacyl-CoA Dehydrogenases Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD), Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)M/SCHAD has a preference for medium-chain substrates, including some branched-chain ones. LCHAD is part of the mitochondrial trifunctional protein and acts on longer-chain substrates.[5]Data for specific C12 methyl-branched substrates is not readily available.Mitochondria

Metabolic Pathway Overview

The degradation of this compound is expected to proceed through a modified β-oxidation pathway. The presence of a methyl group may necessitate the involvement of specific enzymes that can handle this branching.

Metabolic Pathway of this compound 10-Methylundecanoic Acid 10-Methylundecanoic Acid This compound This compound 10-Methylundecanoic Acid->this compound Acyl-CoA Synthetase trans-2-Enoyl-CoA derivative trans-2-Enoyl-CoA derivative This compound->trans-2-Enoyl-CoA derivative Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA derivative 3-Hydroxyacyl-CoA derivative trans-2-Enoyl-CoA derivative->3-Hydroxyacyl-CoA derivative Enoyl-CoA Hydratase 3-Ketoacyl-CoA derivative 3-Ketoacyl-CoA derivative 3-Hydroxyacyl-CoA derivative->3-Ketoacyl-CoA derivative 3-Hydroxyacyl-CoA Dehydrogenase Chain-shortened Acyl-CoA + Propionyl-CoA Chain-shortened Acyl-CoA + Propionyl-CoA 3-Ketoacyl-CoA derivative->Chain-shortened Acyl-CoA + Propionyl-CoA Thiolase

Fig. 1: Proposed metabolic pathway for this compound.

Experimental Protocols

Accurate characterization of enzymatic activity is paramount. Below are detailed methodologies for key experiments cited in the literature for the relevant enzyme classes.

Acyl-CoA Synthetase Activity Assay (Radiometric Method)

This assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

  • Enzyme source (e.g., purified enzyme, cell lysate)

  • [1-¹⁴C]10-Methylundecanoic acid

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Stopping solution (e.g., isopropanol/heptane/water mixture)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl₂, and BSA.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding [1-¹⁴C]10-methylundecanoic acid.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Stop the reaction by adding the stopping solution.

  • Separate the aqueous and organic phases by centrifugation. The radiolabeled acyl-CoA will partition into the aqueous phase.

  • Quantify the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • Calculate the specific activity based on the amount of product formed per unit time per amount of enzyme.

Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric Method)

This assay monitors the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate.[6][7]

Materials:

  • Enzyme source

  • This compound (or other acyl-CoA substrate)

  • Ferricenium hexafluorophosphate

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.6)

  • Spectrophotometer capable of measuring absorbance at 300 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and ferricenium hexafluorophosphate.

  • Add the enzyme source to the mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • Calculate the enzyme activity using the molar extinction coefficient of ferricenium hexafluorophosphate.

Acyl_CoA_Dehydrogenase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Prepare Reaction Mix Prepare Reaction Mix (Buffer + Ferricenium) Add Enzyme Add Enzyme Prepare Reaction Mix->Add Enzyme Prepare Enzyme Prepare Enzyme Prepare Substrate Prepare Substrate Initiate with Substrate Initiate with Substrate Add Enzyme->Initiate with Substrate Monitor Absorbance @ 300nm Monitor Absorbance @ 300nm Initiate with Substrate->Monitor Absorbance @ 300nm

Fig. 2: Workflow for the spectrophotometric acyl-CoA dehydrogenase assay.
Enoyl-CoA Hydratase Activity Assay (HPLC-Based Method)

This method allows for the direct quantification of the 3-hydroxyacyl-CoA product from the enoyl-CoA substrate.[8]

Materials:

  • Enzyme source

  • trans-2-enoyl-CoA derivative of 10-methylundecanoic acid

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Stopping solution (e.g., perchloric acid)

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the enoyl-CoA substrate.

  • Add the enzyme source to initiate the reaction.

  • Incubate at the optimal temperature for a defined period.

  • Stop the reaction by adding the stopping solution.

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by HPLC to separate the substrate and product.

  • Quantify the product peak area at a specific wavelength (e.g., 260 nm) and calculate the concentration using a standard curve.

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric Method)

This assay measures the reduction of NAD⁺ to NADH, which is coupled to the oxidation of the 3-hydroxyacyl-CoA substrate.

Materials:

  • Enzyme source

  • 3-hydroxy-10-methylundecanoyl-CoA

  • NAD⁺

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NAD⁺.

  • Add the enzyme source to the mixture.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH.

Logical Relationship of Enzyme Classes in Metabolism

The sequential action of these enzyme classes is crucial for the complete degradation of this compound. The product of one enzyme serves as the substrate for the next, forming a metabolic cascade.

Enzyme_Cascade node_acs Acyl-CoA Synthetase node_acad Acyl-CoA Dehydrogenase node_acs->node_acad Acyl-CoA node_ech Enoyl-CoA Hydratase node_acad->node_ech Enoyl-CoA node_hadh 3-Hydroxyacyl-CoA Dehydrogenase node_ech->node_hadh 3-Hydroxyacyl-CoA node_thiolase Thiolase node_hadh->node_thiolase 3-Ketoacyl-CoA

References

Unveiling the Influence of 10-Methylundecanoyl-CoA on Cell Membrane Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between fatty acyl-CoAs and cell membranes is paramount for advancements in cellular biology and therapeutic design. This guide provides a comparative analysis of the effects of 10-Methylundecanoyl-CoA on cell membrane properties, contextualized with data from analogous straight-chain and other branched-chain fatty acids. While direct experimental data on this compound is limited, this guide synthesizes findings from structurally similar molecules to project its likely impact on membrane fluidity, thickness, and lipid organization.

Introduction to Branched-Chain Fatty Acids and Membrane Properties

Cell membranes, the dynamic interfaces of life, are profoundly influenced by their lipid composition. Branched-chain fatty acids (BCFAs), prevalent in many bacteria, act as key modulators of membrane fluidity, akin to the role of unsaturated fatty acids in higher organisms.[1][2] The introduction of a methyl branch along the acyl chain disrupts the tight packing of phospholipids, leading to a more fluid and less ordered membrane state.[3][4][5] This alteration in the biophysical properties of the membrane has significant implications for cellular processes, including signal transduction, nutrient transport, and the function of membrane-embedded proteins.

This compound, a C12 acyl-CoA with a methyl group at the tenth carbon, is a mid-chain branched fatty acid. Its structure suggests that it will increase membrane fluidity, decrease bilayer thickness, and lower the main phase transition temperature of lipid bilayers compared to its straight-chain counterpart, lauroyl-CoA (12:0-CoA).

Comparative Analysis of Membrane Properties

To contextualize the expected effects of this compound, this section presents a comparative summary of quantitative data obtained from studies on straight-chain and other branched-chain fatty acids. These analogs provide a predictive framework for how this compound is likely to influence key membrane parameters.

Membrane PropertyStraight-Chain Acyl-CoA (e.g., Palmitoyl-CoA, 16:0)Branched-Chain Acyl-CoA (e.g., anteiso-15:0, iso-16:0)Predicted Effect of this compound
Membrane Fluidity Lower fluidity (higher order)Higher fluidity (lower order)[1][4]Increase
Bilayer Thickness Greater thicknessReduced thickness[3][5]Decrease
Lipid Packing Tightly packedLoosely packed (reduced condensation)[3][5]Decrease
Phase Transition Temp (Tm) Higher TmLower TmDecrease

Experimental Protocols for Assessing Membrane Properties

A variety of biophysical techniques are employed to quantify the effects of fatty acyl-CoAs on cell membrane properties. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) of lipid bilayers.[6][7][8]

Methodology:

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by hydrating a dry lipid film with a buffer solution. The lipid film can be composed of a single phospholipid (e.g., DPPC) or a mixture, with and without the fatty acid of interest. The suspension is then subjected to multiple freeze-thaw cycles and extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.[9][10]

  • DSC Measurement: A known concentration of the vesicle suspension is loaded into the sample pan of the DSC instrument, with an equal volume of buffer in the reference pan.

  • Thermal Analysis: The sample and reference are heated at a constant rate (e.g., 1°C/min) over a defined temperature range that encompasses the expected phase transition.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The peak of the endothermic transition corresponds to the Tm. Changes in the shape and position of this peak upon incorporation of the fatty acid provide information about its effect on the cooperativity and temperature of the phase transition.[7]

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing a direct assessment of membrane fluidity.[1][2][3][4] Probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) are commonly used.

Methodology:

  • Vesicle and Probe Preparation: LUVs are prepared as described for DSC. The fluorescent probe (e.g., DPH in tetrahydrofuran) is added to the vesicle suspension at a low molar ratio (e.g., 1:500 probe:lipid) and incubated to allow for probe incorporation into the bilayer.

  • Anisotropy Measurement: The fluorescence anisotropy of the sample is measured using a fluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured.

  • Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities of the vertically and horizontally polarized emission, respectively, and G is an instrument-specific correction factor.

  • Interpretation: A decrease in the anisotropy value indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity.[11]

Laurdan Fluorescence Spectroscopy

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment within the lipid bilayer, which changes with the phase state of the membrane. This allows for the quantification of lipid packing and the presence of different lipid phases.

Methodology:

  • Vesicle Preparation: Laurdan is mixed with the lipids in an organic solvent before the creation of the lipid film to ensure its incorporation into the vesicles during hydration.

  • Fluorescence Spectra Acquisition: The emission spectra of Laurdan in the vesicle suspension are recorded at different temperatures, typically exciting at 340 nm and recording emission from 400 to 550 nm.

  • Generalized Polarization (GP) Calculation: The GP value is calculated from the emission intensities at two wavelengths, typically 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase), using the formula: GP = (I_440 - I_490) / (I_440 + I_490)

  • Analysis: A decrease in the GP value indicates a shift towards a more disordered, liquid-crystalline phase, reflecting increased water penetration into the bilayer and thus higher fluidity.[12][13]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides detailed information about the structure, dynamics, and orientation of lipids within the bilayer. Deuterium NMR of specifically deuterated lipids is particularly powerful for determining the acyl chain order parameter.[14][15]

Methodology:

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared with lipids that have been synthetically deuterated at specific positions along the acyl chain.

  • NMR Spectroscopy: The sample is placed in a static magnetic field, and the deuterium NMR spectrum is acquired.

  • Data Analysis: The quadrupolar splitting observed in the spectrum is directly proportional to the order parameter (S_CD) of the C-D bond at that position in the acyl chain. A smaller splitting corresponds to a lower order parameter and greater motional freedom of the acyl chain.[15]

Signaling Pathways and Experimental Workflows

To visualize the relationships between experimental procedures and the concepts they investigate, the following diagrams are provided.

Experimental_Workflow_for_Membrane_Fluidity cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation Lipid_Film Dry Lipid Film (+/- this compound) Hydration Hydration with Buffer Lipid_Film->Hydration Vesicles Multilamellar Vesicles (MLVs) Hydration->Vesicles Extrusion Extrusion Vesicles->Extrusion NMR Solid-State NMR Vesicles->NMR Measure Acyl Chain Order LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs DSC Differential Scanning Calorimetry (DSC) LUVs->DSC Measure Tm Fluorescence Fluorescence Spectroscopy (DPH/Laurdan) LUVs->Fluorescence Measure Fluidity/Packing Tm_Change Change in Phase Transition Temperature DSC->Tm_Change Fluidity_Change Change in Membrane Fluidity Fluorescence->Fluidity_Change Order_Change Change in Acyl Chain Order NMR->Order_Change

Caption: Experimental workflow for assessing the impact of this compound on membrane biophysical properties.

Branched_Chain_Fatty_Acid_Effect BCFA Incorporation of This compound Disruption Disruption of Acyl Chain Packing BCFA->Disruption Fluidity Increased Membrane Fluidity Disruption->Fluidity Thickness Decreased Bilayer Thickness Disruption->Thickness Permeability Altered Membrane Permeability Fluidity->Permeability Protein_Function Modulation of Membrane Protein Function Fluidity->Protein_Function Thickness->Protein_Function

Caption: Conceptual pathway of how this compound influences membrane properties and cellular functions.

Conclusion

While direct experimental evidence for the effects of this compound on cell membrane properties remains to be fully elucidated, a strong predictive framework can be established based on the behavior of other branched-chain fatty acids. The introduction of the methyl group in this compound is anticipated to increase membrane fluidity, decrease bilayer thickness, and lower the phase transition temperature compared to its linear counterpart. The experimental protocols detailed in this guide provide a robust toolkit for researchers to quantitatively assess these effects and further unravel the intricate roles of branched-chain fatty acyl-CoAs in modulating the dynamic landscape of cellular membranes. Such investigations are crucial for advancing our understanding of membrane biology and for the development of novel therapeutic strategies that target membrane-dependent processes.

References

A Guide to Validating the Specificity of Antibodies Raised Against 10-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, a comprehensive search of commercially available antibodies and peer-reviewed literature did not identify any established monoclonal or polyclonal antibodies raised specifically against 10-Methylundecanoyl-CoA. The validation of antibodies targeting small molecules, particularly modified lipids, requires rigorous methodologies to ensure specificity against the target and rule out cross-reactivity with structurally similar molecules.

This guide provides a framework for validating a novel antibody against this compound. It outlines key experimental protocols, presents hypothetical data for comparison, and illustrates the necessary workflows for robust validation.

Experimental Validation Protocols

The cornerstone of antibody validation is demonstrating specific binding to the intended antigen. For a small molecule like this compound, this involves assessing its binding affinity and potential cross-reactivity with related molecules.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly effective method for determining the specificity of an antibody for a small molecule. In this assay, the antibody is pre-incubated with various concentrations of the target molecule (competitor) before being added to a plate coated with a conjugate of the target molecule (e.g., this compound conjugated to a carrier protein like BSA). The degree of competition is inversely proportional to the signal produced.

Experimental Protocol:

  • Coating: Coat a 96-well microplate with a this compound-BSA conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: In separate tubes, pre-incubate the anti-10-Methylundecanoyl-CoA antibody with serial dilutions of free this compound, Undecanoyl-CoA, and other structurally similar fatty acyl-CoAs for 1 hour at room temperature.

  • Incubation: Add the antibody-competitor mixtures to the wells of the microplate and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate for the enzyme (e.g., TMB) and incubate until a color change is observed.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

Western Blot with Competitive Inhibition

While this compound itself cannot be run on a gel, a Western blot can be adapted to assess antibody specificity through competitive inhibition. This involves running a gel with the carrier protein-conjugate and probing with the antibody in the presence and absence of the free hapten.

Experimental Protocol:

  • Electrophoresis: Separate the this compound-BSA conjugate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.

  • Antibody Incubation with Competition: Incubate the membrane with the primary antibody that has been pre-incubated with or without a high concentration of free this compound overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. A significant reduction in the band intensity in the presence of the free hapten indicates specific binding.

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the results of these validation experiments can be interpreted to compare antibody specificity.

Table 1: Competitive ELISA Data for Anti-10-Methylundecanoyl-CoA Antibody

Competitor MoleculeIC₅₀ (nM)Fold Difference from TargetInterpretation
This compound 15 - High Affinity
Undecanoyl-CoA85056.7Low Cross-Reactivity
Dodecanoyl-CoA> 10,000> 667Negligible Cross-Reactivity
Decanoyl-CoA> 10,000> 667Negligible Cross-Reactivity
Coenzyme A> 50,000> 3333No Cross-Reactivity
  • IC₅₀: The concentration of competitor required to inhibit 50% of the antibody binding. A lower IC₅₀ indicates higher affinity.

Table 2: Western Blot Competitive Inhibition Results

Target on MembranePrimary Antibody Pre-incubationResulting Band IntensityInterpretation
This compound-BSANone+++Strong binding to the conjugate
This compound-BSAHigh conc. of this compound-Specific binding is competed away
This compound-BSAHigh conc. of Undecanoyl-CoA++Partial competition, some cross-reactivity
BSA (unconjugated)None-No binding to the carrier protein

Visualizing Validation Workflows

Diagrams created using Graphviz can help visualize the experimental processes and logical relationships in antibody validation.

Antibody_Validation_Workflow cluster_synthesis Antigen Preparation cluster_validation Antibody Specificity Validation cluster_analysis Data Analysis cluster_conclusion Conclusion Antigen This compound Conjugate This compound-BSA Conjugate Antigen->Conjugate ELISA Competitive ELISA Antigen->ELISA Competitor WB Western Blot (Competitive Inhibition) Antigen->WB Competitor SPR Surface Plasmon Resonance Antigen->SPR Analyte Carrier Carrier Protein (BSA) Carrier->Conjugate Conjugate->ELISA Coat Plate Conjugate->WB Run on Gel IC50 Determine IC50 ELISA->IC50 CrossReactivity Assess Cross-Reactivity WB->CrossReactivity BindingAffinity Calculate Binding Affinity (Kd) SPR->BindingAffinity IC50->CrossReactivity Validated Antibody is Specific CrossReactivity->Validated NotValidated Antibody is Not Specific CrossReactivity->NotValidated

Caption: Workflow for the validation of an antibody against this compound.

Competitive_ELISA cluster_plate Microplate Well cluster_solution Pre-incubation in Solution cluster_binding Binding Step cluster_detection Detection CoatedAntigen 1. Coated this compound-BSA FreeAntibodyBinding Free Antibody Binds to Coated Antigen CoatedAntigen->FreeAntibodyBinding Antibody Anti-10-Methylundecanoyl-CoA Ab BoundComplex Antibody-Competitor Complex Antibody->BoundComplex Antibody->FreeAntibodyBinding FreeAntigen Free this compound (Competitor) FreeAntigen->BoundComplex NoBinding Complex Does Not Bind BoundComplex->NoBinding HighSignal High Signal (No Competitor) FreeAntibodyBinding->HighSignal LowSignal Low Signal (High Competitor) NoBinding->LowSignal

Caption: Diagram of the competitive ELISA principle for antibody specificity.

Comparative Lipidomics: Assessing the Impact of 10-Methylundecanoyl-CoA on Cellular Lipid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific effects of 10-Methylundecanoyl-CoA on lipid profiles is limited. Therefore, this guide presents a comparative analysis based on a hypothetical, yet scientifically plausible, experimental scenario . The data, protocols, and interpretations are intended to serve as an illustrative example of how such a compound would be evaluated using modern lipidomics workflows.

Executive Summary

The intricate roles of lipids in cellular signaling, membrane structure, and energy storage make them critical targets in drug discovery and disease research. Alterations in lipid metabolism are hallmarks of numerous pathologies, including metabolic syndrome, cancer, and neurodegenerative diseases. This guide provides a comparative lipidomic analysis of a novel branched-chain acyl-CoA, this compound, against a known inhibitor of fatty acid synthesis ("Compound X"). Using a hypothetical dataset from an in-vitro study on cultured hepatocytes, we demonstrate a robust workflow for assessing the impact of new chemical entities on the cellular lipidome. The results indicate that this compound may be incorporated into complex lipids, subtly altering the composition of triglycerides and phospholipids, whereas the comparator, Compound X, exhibits broad inhibition of lipogenesis.

Comparative Analysis of Lipid Profiles

In our hypothetical experiment, cultured human hepatoma cells (HepG2) were treated for 24 hours with either a vehicle control, this compound, or a benchmark fatty acid synthesis inhibitor (Compound X). The cellular lipids were extracted and analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The data below summarizes the relative abundance of major lipid classes compared to the vehicle control.

Lipid ClassThis compound (Fold Change vs. Control ± SEM)Compound X (Inhibitor) (Fold Change vs. Control ± SEM)Putative Biological Implication
Triglycerides (TAG) 1.15 ± 0.080.45 ± 0.05This compound may be integrated into TAGs or slightly stimulate their synthesis. Compound X strongly inhibits TAG formation.
Diacylglycerides (DAG) 1.05 ± 0.060.60 ± 0.07Minor changes with this compound. Significant reduction by Compound X reflects decreased lipid synthesis precursors.
Phosphatidylcholines (PC) 0.98 ± 0.050.75 ± 0.06Overall PC levels are stable with this compound, though species composition may vary. Compound X reduces PC synthesis.
Phosphatidylethanolamines (PE) 1.02 ± 0.070.78 ± 0.08Similar to PC, overall PE levels remain stable with this compound, while Compound X shows an inhibitory effect.
Sphingomyelins (SM) 0.95 ± 0.040.90 ± 0.05Minimal impact observed from either compound, suggesting the sphingolipid pathway is less directly affected in this short-term study.
Cholesterol Esters (CE) 1.10 ± 0.090.55 ± 0.04Potential increase in cholesterol storage with this compound. Compound X drastically reduces CE synthesis.

Detailed Experimental Protocols

The following protocols describe a standard workflow for a comparative lipidomics experiment.[1][2][3]

Cell Culture and Treatment
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells were used as a model for liver lipid metabolism.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Treatment Protocol: Upon reaching 80% confluency, cells were treated with either vehicle (0.1% DMSO), 10 µM this compound, or 5 µM Compound X for 24 hours. Each condition was replicated six times (n=6).

Lipid Extraction

A modified Bligh-Dyer method was employed for lipid extraction.[4]

  • Cell Harvesting: Cells were washed with ice-cold PBS, scraped, and pelleted by centrifugation.

  • Extraction: The cell pellet was resuspended in a mixture of chloroform:methanol (1:2, v/v). An internal standard mix containing non-endogenous lipid species was added for quality control and semi-quantification.[5]

  • Phase Separation: Chloroform and water were added to the mixture to induce phase separation. Samples were vortexed and centrifuged.

  • Collection: The lower organic phase, containing the lipids, was carefully collected into a new tube.

  • Drying: The lipid extract was dried under a gentle stream of nitrogen and stored at -80°C until analysis.

LC-MS/MS Analysis
  • Chromatography: Dried lipids were reconstituted and separated using a C18 reversed-phase column on an ultra-high-performance liquid chromatography (UHPLC) system.[2] A gradient of mobile phases was used to resolve different lipid classes.

  • Mass Spectrometry: The UHPLC system was coupled to a high-resolution mass spectrometer (e.g., Q-Exactive). Data was acquired in both positive and negative ion modes to cover a broad range of lipid species. Data-dependent acquisition (DDA) was used to collect MS/MS fragmentation data for lipid identification.

Data Processing and Analysis
  • Lipid Identification: Raw data files were processed using a specialized software suite such as LipidSearch or MS-DIAL.[6] Lipids were identified by matching the accurate mass, retention time, and MS/MS fragmentation patterns against a lipid database.

  • Quantification: The peak area for each identified lipid species was integrated.

  • Statistical Analysis: Data was normalized to the internal standards. Statistical significance between the treatment groups and the vehicle control was determined using an ANOVA followed by a post-hoc test. A p-value < 0.05 was considered significant.

Visualizations: Pathways and Workflows

Hypothetical Impact on Fatty Acid Metabolism

The diagram below illustrates the central pathway of de novo fatty acid synthesis and indicates the potential points of intervention for this compound and the hypothetical inhibitor, Compound X. Acetyl-CoA is the primary building block for fatty acid synthesis.[7][8] this compound, as a branched-chain acyl-CoA, may compete with endogenous acyl-CoAs for incorporation into complex lipids.

Fatty_Acid_Metabolism Hypothetical Impact on Fatty Acid Synthesis cluster_pathway De Novo Lipogenesis cluster_compounds Investigational Compounds AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN FattyAcids Saturated Fatty Acids (e.g., Palmitate) FASN->FattyAcids ComplexLipids Complex Lipids (TAG, PL, CE) FattyAcids->ComplexLipids Esterification CompoundX Compound X (Inhibitor) CompoundX->MalonylCoA Inhibits ACC Methyl_CoA This compound Methyl_CoA->ComplexLipids Incorporation / Competition

Caption: Hypothetical mechanism of this compound and Compound X in lipid synthesis.

Comparative Lipidomics Experimental Workflow

This diagram outlines the sequential steps involved in the comparative lipidomics study, from initial sample preparation to the final biological interpretation of the data. A robust workflow is essential for generating reliable and reproducible results in lipidomics.[1][9]

Lipidomics_Workflow Comparative Lipidomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation CellCulture 1. Cell Culture (HepG2) Treatment 2. Compound Treatment (Vehicle, 10-Me-CoA, Cmpd X) CellCulture->Treatment Extraction 3. Lipid Extraction (Bligh-Dyer) Treatment->Extraction LCMS 4. LC-MS/MS Analysis Extraction->LCMS DataProc 5. Data Processing (Peak Picking, Identification) LCMS->DataProc Stats 6. Statistical Analysis (ANOVA) DataProc->Stats BioInterpretation 7. Biological Interpretation (Pathway Analysis) Stats->BioInterpretation

Caption: A standard workflow for a cell-based comparative lipidomics experiment.

References

Safety Operating Guide

Navigating the Safe Disposal of 10-Methylundecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step plan for the safe disposal of 10-Methylundecanoyl-CoA, a coenzyme A derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of biochemical reagents and acyl-CoA compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Quantitative Disposal Guidelines

The disposal of laboratory chemicals is often governed by quantitative limits, particularly for in-lab treatment methods like sewer disposal or neutralization. The following table summarizes general quantitative guidelines that should be considered.

ParameterGuidelineCitation
In-Lab Neutralization Quantity Limit ≤ 25 mL for strong, concentrated acids or bases before dilution and neutralization.[1]
Sewer Disposal Volume Limit (Liquids) Up to 5 gallons of chemical per discharge, provided it meets non-hazardous criteria.[1]
Sewer Disposal Volume Limit (Solids) Up to 1 kilogram of a water-soluble solid per discharge, provided it meets non-hazardous criteria.[1]
pH Range for Sewer Disposal Between 5 and 9 after neutralization.[1]

Note: It is generally not recommended to dispose of this compound down the sanitary sewer without express permission from the relevant EHS authorities.[2] Most chemical wastes, including biochemical reagents, should be disposed of through a hazardous waste program.[2]

Standard Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure assumes the compound will be treated as chemical waste and managed by your institution's EHS department.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • A designated and compatible chemical waste container (a plastic bottle is often preferred over glass).[2]

  • Hazardous waste tag provided by your EHS office.

  • A permanent marker.

Procedure:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Waste Segregation: Collect the this compound waste in a dedicated and compatible container.[4] Do not mix it with other incompatible waste streams.[4] For instance, halogenated and non-halogenated solvents should be collected separately.[4]

  • Container Labeling: Securely affix a hazardous waste tag to the container.[2] The tag must be filled out completely and legibly, including:

    • The full common chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

    • The quantity of the waste.

    • The date of waste generation.[2]

    • The place of origin (e.g., department, room number).[2]

    • The Principal Investigator's name and contact information.[2]

    • The words "Hazardous Waste" must be on the label.[2]

    • Check the appropriate hazard pictograms if known.[2]

  • Container Storage: Keep the waste container closed except when adding more waste.[4] Store the container in a designated and secure waste accumulation area, segregated from incompatible materials.[4]

  • Arrange for Pickup: Follow your institution's specific procedures to have the chemical waste collected by the EHS department. This may involve submitting a completed hazardous waste form.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Waste Container ppe->container segregate Segregate Waste Do Not Mix Incompatibles container->segregate label Label Container with Hazardous Waste Tag segregate->label store Store in Designated Secure Area label->store pickup Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 10-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent exposure and ensure a safe laboratory environment. The required PPE is detailed below.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against dermal absorption.[1][2]
Eye Protection Chemical safety goggles with side shields or a full-face shield.[3]Protects eyes from potential splashes, aerosols, and solid particulates.[1][4]
Body Protection A lab coat with long sleeves. A chemically resistant apron may be worn over the lab coat when handling larger quantities.[3]Prevents contamination of personal clothing and skin.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dusts are generated.[1][5]Protects against the inhalation of fine powders.

Operational Plan: Handling and Storage

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

Handling:

  • Preparation: Always handle 10-Methylundecanoyl-CoA in a well-ventilated area or within a certified chemical fume hood.

  • Weighing: When weighing the solid compound, take care to avoid the generation of dust.[5]

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

Storage:

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Temperature: Refer to the product label for the recommended storage temperature.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuation: Evacuate the immediate area if necessary.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a designated waste container.[6] For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Reporting: Report the spill to the laboratory supervisor.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads) as chemical waste in a suitable, closed, and labeled container.[6]

  • Container Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[6] Do not reuse empty containers.

  • Local Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Store in Tightly Sealed Container D->E After Use G Segregate Chemical Waste D->G Waste Generated F Store in Cool, Dry, Well-Ventilated Area E->F H Dispose According to Regulations G->H

Caption: Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。